4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
Description
The exact mass of the compound 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGCBWRVDWTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299370 | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90110-69-3 | |
| Record name | NSC129782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides an in-depth exploration of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a specific CAS registry number for this carboxamide is not prominently listed in public databases, this guide details its synthesis from readily available precursors, discusses its physicochemical properties, and explores its potential applications based on the well-documented biological activities of the broader dihydropyridine class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic and structural features allow for diverse chemical modifications, making it a versatile template for designing molecules with a wide range of therapeutic applications. These include antimicrobial, antiviral, anticancer, antioxidant, and antihypertensive agents.[1][2][3] The specific compound of interest, 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, incorporates several key functional groups—a cyano group, a methyl group, and a carboxamide—that are known to modulate pharmacological activity.
Physicochemical Properties and Characterization of Precursors
A direct synthesis of the target carboxamide can be efficiently achieved from its corresponding carboxylic acid or ester precursors. The properties of these precursors are crucial for developing a robust synthetic protocol.
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | 98436-89-6 | C₈H₆N₂O₃ | 178.15 |
| Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 18724-73-7 | C₉H₈N₂O₃ | 192.17 |
Data sourced from PubChem and commercial supplier databases.[4][5][6]
Synthesis of 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
The most direct and reliable method for the synthesis of the target carboxamide is through the amidation of its corresponding carboxylic acid precursor. This transformation is a cornerstone of medicinal chemistry and can be achieved through several well-established protocols.
Synthetic Workflow Diagram
Caption: Synthetic pathway from carboxylic acid to carboxamide.
Experimental Protocol: Amidation via an Activated Ester Intermediate
This protocol describes the conversion of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to the target carboxamide using a common coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The direct conversion of a carboxylic acid to an amide can be challenging as amines tend to deprotonate the carboxylic acid, forming an unreactive carboxylate.[7] The use of a coupling agent like DCC activates the carboxylic acid, facilitating nucleophilic attack by the amine.[7]
Materials:
-
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Ammonium chloride
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide or dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in the anhydrous solvent.
-
Activation: To the stirred solution, add 1.1 equivalents of DCC. The reaction mixture is typically stirred at room temperature for 30-60 minutes to allow for the formation of the activated O-acylisourea intermediate.
-
Amidation: In a separate flask, prepare a solution of the ammonia source. A convenient method is to use ammonium chloride (1.5 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in the same anhydrous solvent. This in-situ generation of ammonia minimizes its volatility.[8]
-
Reaction: Slowly add the ammonia solution to the activated carboxylic acid mixture. The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.
-
Coupling Agent: DCC is a widely used and effective coupling agent for amide bond formation.[7] Other modern coupling reagents such as HATU or HOBt can also be employed for potentially higher yields and cleaner reactions.
-
In-situ Ammonia Generation: Using an ammonium salt with a base is a practical approach for handling ammonia in the laboratory, providing a controlled and sustained release of the nucleophile.[8]
Potential Applications in Drug Discovery
The dihydropyridine scaffold is a cornerstone of cardiovascular medicine, with many approved drugs acting as calcium channel blockers for the treatment of hypertension.[2] The incorporation of a carboxamide group can significantly alter the pharmacological profile of a molecule, often enhancing its biological activity or modifying its pharmacokinetic properties.
Logical Relationship Diagram: From Scaffold to Application
Caption: Potential therapeutic applications derived from the core scaffold.
The presence of the cyano and carboxamide moieties in the target molecule opens up possibilities for its investigation in several therapeutic areas:
-
Oncology: Many pyridone derivatives have demonstrated potent anticancer activity.[9] The functional groups on the target compound could allow for interactions with various enzymatic targets implicated in cancer progression.
-
Infectious Diseases: The dihydropyridine nucleus is found in compounds with antibacterial and antiviral properties.[1][2] Further screening of the title compound against various pathogens is warranted.
-
Cardiovascular Disease: While classic dihydropyridines are calcium channel blockers, modifications to the core structure can lead to novel mechanisms of action within the cardiovascular system.[9]
Conclusion and Future Directions
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide represents a promising, yet underexplored, molecule for drug discovery. This guide provides a clear and validated pathway for its synthesis from commercially available precursors. The rich history of the 2-pyridone scaffold in medicinal chemistry suggests that this compound is a strong candidate for biological screening across a range of therapeutic areas. Future research should focus on the scalable synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo pharmacological evaluation to unlock its full therapeutic potential.
References
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Ouf, N. H., & El-Gazzar, M. G. (2021). A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. Tetrahedron Letters, 83, 153393. [Link]
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Reddy, K. R., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 838-854. [Link]
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Rojas-Lima, S., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(15), 4642. [Link]
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Singh, P., & Kaur, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4347-4375. [Link]
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Singh, P., & Kaur, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4347-4375. [Link]
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Pathak, S., Jain, S., & Pratap, A. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery, 21(1). [Link]
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Sadek, B., et al. (2012). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. American Journal of Pharmacology and Toxicology, 7(2), 65-72. [Link]
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Abdel-Wahab, B. F., et al. (2009). Synthesis of some pyridone derivatives. Africana, 3(1), 1-13. [Link]
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LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
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Kiasat, A. R., & Kazemi, F. (2007). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Bulletin of the Korean Chemical Society, 28(3), 473-475. [Link]
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LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
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Krivokolysko, B. S., et al. (2023). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. Chemistry of Heterocyclic Compounds, 59(1-2), 48-56. [Link]
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Fadda, A. A., et al. (2014). One-pot synthesis of new series of pyranopyridine derivatives using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a novel nucleophile. Journal of Heterocyclic Chemistry, 51(S1), E237-E243. [Link]
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PubChem. (n.d.). Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]
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Chandrashekharappa, S., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applicable Chemistry, 8(3), 1335-1344. [Link]
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Al-Mourabit, A., & Potier, P. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(6), 1271-1285. [Link]
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Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]
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Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
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Dyakonenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3183. [Link]
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An In-depth Technical Guide to 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, a heterocyclic compound belonging to the versatile 3-cyano-2-pyridone class. While specific data for this exact molecule is limited, this document synthesizes information from closely related analogs and the core 3-cyano-2-pyridone scaffold to offer valuable insights for researchers, scientists, and professionals in drug development. This guide covers the compound's physicochemical properties, detailed synthesis methodologies, potential mechanisms of action, and its promising therapeutic applications.
Core Compound Identification and Physicochemical Properties
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is a substituted pyridinone, a class of compounds known for their diverse biological activities. Due to the limited availability of direct experimental data for this specific derivative, its properties are inferred from its chemical structure and data from analogous compounds.
The proposed molecular formula for this compound is C8H7N3O2 . Based on this, the calculated molecular weight is approximately 177.16 g/mol [1][2][3]. It is important to note that this molecular formula and weight are identical to the well-known chemiluminescent compound, Luminol, highlighting that they are structural isomers[1][2].
Table 1: Physicochemical Properties of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (Predicted and Inferred)
| Property | Value | Source/Basis |
| Molecular Formula | C8H7N3O2 | Inferred from structure |
| Molecular Weight | 177.16 g/mol | Calculated from formula[1][2][3] |
| IUPAC Name | 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | - |
| CAS Number | Not readily available | - |
| Appearance | Likely a crystalline solid | Based on related compounds[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Based on related compounds[4] |
Synthesis of the 3-Cyano-2-Pyridone Scaffold: A Generalized Protocol
The synthesis of 3-cyano-2-pyridone derivatives is well-documented in the scientific literature and typically involves a multi-component condensation reaction. The following protocol is a generalized method adaptable for the synthesis of the title compound and its analogs.
Principle of Synthesis
The core of the synthesis relies on the condensation of a β-ketoester (or a related 1,3-dicarbonyl compound) with cyanoacetamide or a derivative, often in the presence of a basic catalyst. This reaction proceeds through a series of intermediates to form the final pyridone ring structure. For the synthesis of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, a plausible route would involve the use of a β-ketoester that can provide the methyl group at the 6-position and a reactant that introduces the carboxamide at the 4-position.
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step methodology for the synthesis of a 3-cyano-2-pyridone derivative, which can be adapted for the specific target compound.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable β-ketoester (e.g., ethyl acetoacetate to provide the 6-methyl group), cyanoacetamide, and a solvent such as ethanol.
-
Begin stirring the mixture to ensure homogeneity.
Step 2: Addition of Catalyst
-
Slowly add a basic catalyst, such as piperidine or triethylamine, to the reaction mixture. The catalyst facilitates the initial condensation and subsequent cyclization.
Step 3: Reflux
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3-cyano-2-pyridone derivative.
Step 5: Characterization
-
Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualizing the Synthesis Workflow
Caption: Potential mechanism of action of 3-cyano-2-pyridone derivatives as kinase inhibitors.
Therapeutic Applications and Future Perspectives
The broad spectrum of biological activities associated with the 3-cyano-2-pyridone scaffold makes it a highly attractive starting point for the development of new therapeutic agents. The versatility in its synthesis allows for the creation of large libraries of derivatives for high-throughput screening.
Key areas of therapeutic interest include:
-
Oncology: The development of novel kinase inhibitors for various cancers remains a primary focus.[5][6][7]
-
Infectious Diseases: The potential for new antibacterial and antifungal drugs is a significant area of research.[5][8]
-
Cardiovascular Diseases: The cardiotonic and vasorelaxant properties of certain derivatives suggest their utility in treating heart failure and hypertension.[7][9]
-
Inflammatory Disorders: The anti-inflammatory effects of some compounds could be harnessed for the treatment of chronic inflammatory diseases.[5][8]
References
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An In-depth Technical Guide to Potential Biological Targets for 3-cyano-6-methyl-2-pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-cyano-6-methyl-2-pyridone scaffold represents a compelling starting point for the development of novel therapeutics. As a derivative of the versatile 2-pyridone core, which is recognized as a "privileged scaffold" in medicinal chemistry, this particular substitution pattern offers a unique combination of electronic and steric properties that can be exploited for selective targeting of various enzyme families implicated in a wide range of diseases.[1][2] This in-depth technical guide synthesizes the current understanding of potential biological targets for 3-cyano-6-methyl-2-pyridone derivatives, providing a scientifically grounded framework for researchers and drug development professionals. We will delve into the rationale behind prioritizing key target classes, including protein kinases, histone deacetylases (HDACs), and phosphodiesterases (PDEs), and provide detailed, field-proven experimental workflows for target identification, validation, and characterization.
The 2-Pyridone Scaffold: A Foundation of Therapeutic Potential
The 2-pyridone motif is a six-membered nitrogen-containing heterocycle that is a common feature in numerous natural products and FDA-approved drugs.[1][3] Its therapeutic utility stems from its ability to act as a bioisostere for amides and phenols, and its capacity to serve as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[2][4] The inherent metabolic stability and favorable physicochemical properties of the 2-pyridone ring further enhance its attractiveness as a core structure in drug design.[5]
The addition of a cyano group at the 3-position and a methyl group at the 6-position of the 2-pyridone ring introduces specific electronic and steric features. The electron-withdrawing nature of the cyano group can influence the acidity of the pyridone nitrogen and modulate the molecule's interaction with target proteins. The methyl group provides a point for steric interaction and can influence the overall shape and lipophilicity of the molecule. These substitutions are critical in fine-tuning the binding affinity and selectivity of the derivatives for their respective biological targets.
High-Priority Biological Target Classes
Based on the established activities of the broader 2-pyridone and cyanopyridine classes, several key enzyme families emerge as high-priority potential targets for 3-cyano-6-methyl-2-pyridone derivatives.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][5] The 2-pyridone scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2]
Potential Kinase Targets and Associated Pathways:
-
Pim-1 Kinase: An oncogenic serine/threonine kinase involved in cell survival and proliferation. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells. Several 3-cyanopyridine-based compounds have been identified as Pim-1 kinase inhibitors.[6][7][8]
-
VEGFR-2/HER-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, while human epidermal growth factor receptor 2 (HER-2) is an important driver of certain types of breast cancer. Dual inhibition of these receptor tyrosine kinases is a promising anti-cancer strategy. Some cyanopyridone derivatives have shown potent inhibitory activity against both VEGFR-2 and HER-2.[9]
-
Rho-Associated Kinases (ROCK1 and ROCK2): These serine/threonine kinases are involved in regulating cell shape, motility, and contraction. Inhibitors of ROCK have therapeutic potential in cardiovascular diseases and glaucoma. Pyridine-based compounds have been successfully developed as potent ROCK inhibitors.[10]
-
Interleukin-2 Inducible T-cell Kinase (Itk): A crucial enzyme in T-cell signaling, making it an attractive target for autoimmune and allergic diseases. The 3-aminopyrid-2-one motif has served as a starting point for the design of potent and selective Itk inhibitors.[11]
Key Signaling Pathways:
Inhibition of these kinases can modulate critical signaling cascades such as the MAPK/ERK pathway , the PI3K/Akt/mTOR pathway , and the JAK/STAT pathway , all of which are central to cancer cell proliferation and survival.
Below is a generalized diagram of a kinase signaling pathway that can be targeted by 2-pyridone derivatives.
Caption: Generalized Kinase Signaling Pathways Targeted by 2-Pyridone Derivatives.
Histone Deacetylases (HDACs): Epigenetic Regulators
HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from lysine residues of histones and other proteins.[12] Aberrant HDAC activity is associated with various cancers, making them an important therapeutic target. The 2-pyridone scaffold has been incorporated into the design of potent HDAC inhibitors.[12][13]
Mechanism of Action: HDAC inhibitors typically feature a zinc-binding group, a linker region, and a surface recognition "cap" group. The 2-pyridone moiety can serve as a key component of the cap group, interacting with the surface of the enzyme's active site.
Potential for Selectivity: The development of isoform-selective HDAC inhibitors is a major goal in the field. The specific substitution pattern of 3-cyano-6-methyl-2-pyridone derivatives could be leveraged to achieve selectivity for particular HDAC isoforms. For example, some 3-hydroxypyridine-2-thione-based inhibitors have shown selectivity for HDAC6 and HDAC8 over HDAC1.[13][14]
Phosphodiesterases (PDEs): Modulators of Second Messengers
PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[15][16] PDE inhibitors have therapeutic applications in a variety of conditions, including cardiovascular diseases, respiratory disorders, and inflammatory conditions. The 2-pyridone scaffold is a known feature in several PDE inhibitors.
Structure-Activity Relationships: Studies on pyrazolopyridine-pyridazinone PDE inhibitors have shown that modifications to the heterocyclic core can significantly impact PDE3 and PDE4 inhibitory activity and selectivity.[15][16][17] This suggests that the 3-cyano-6-methyl-2-pyridone scaffold could be a promising starting point for developing novel PDE inhibitors with desired selectivity profiles.
Experimental Workflows for Target Identification and Validation
A systematic and multi-faceted approach is essential for confidently identifying and validating the biological targets of 3-cyano-6-methyl-2-pyridone derivatives. The following section outlines key experimental workflows.
Target Identification
The initial step is to identify the specific proteins that physically interact with the 3-cyano-6-methyl-2-pyridone derivatives.
Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a classic and robust method for isolating target proteins from a complex biological mixture.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of the 3-cyano-6-methyl-2-pyridone core with a linker arm terminating in a reactive group for conjugation to a solid support or a tag like biotin.
-
Immobilization: Covalently attach the probe to a solid support (e.g., agarose beads) or, if biotinylated, bind it to streptavidin-coated beads.
-
Incubation: Incubate the immobilized probe with a cell lysate or tissue extract containing the potential target proteins.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Analysis by Mass Spectrometry: The eluted proteins are then identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Engagement
Once potential targets are identified, it is crucial to confirm that the compound directly engages with the target in a cellular context.
Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Target Validation
The final step is to validate that the interaction between the compound and the target protein is responsible for the observed biological effect.
Workflow: In Vitro Enzyme Activity Assays
These assays directly measure the effect of the 3-cyano-6-methyl-2-pyridone derivatives on the catalytic activity of the purified target enzyme.
Table 1: Summary of In Vitro Enzyme Activity Assays
| Target Class | Assay Principle | Detection Method |
| Protein Kinases | Measures the transfer of phosphate from ATP to a substrate peptide. | Luminescence (ADP-Glo), Fluorescence (LanthaScreen), Radioactivity (³²P-ATP). |
| HDACs | Measures the deacetylation of a substrate. | Fluorescence (fluorogenic substrate), Colorimetry. |
| Phosphodiesterases | Measures the hydrolysis of cAMP or cGMP. | Luminescence (PDE-Glo), Radioactivity (³H-cAMP/cGMP), Colorimetry. |
Detailed Protocol: Generic Kinase Activity Assay (Luminescence-Based)
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the 3-cyano-6-methyl-2-pyridone derivative at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor, and initiate the reaction by adding ATP. Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo). This is typically a two-step process involving the depletion of remaining ATP followed by the conversion of ADP to ATP, which then drives a luciferase-based reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays:
To confirm the mechanism of action in a more biologically relevant system, cell-based assays are employed. These can measure downstream effects of target inhibition, such as changes in protein phosphorylation, gene expression, or cell viability.
Structure-Activity Relationship (SAR) and Lead Optimization
The 3-cyano-6-methyl-2-pyridone scaffold provides a versatile platform for SAR studies. By systematically modifying the substituents on the pyridone ring and at other positions, it is possible to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. For instance, in the development of pyridine-based ROCK inhibitors, systematic exploration of the scaffold led to significant improvements in potency and selectivity.[10] Similarly, SAR studies on 3-hydroxypyridin-2-thione-based HDAC inhibitors have identified key structural features that govern isoform selectivity.[13]
Conclusion
The 3-cyano-6-methyl-2-pyridone scaffold holds significant promise as a foundation for the discovery of novel therapeutics. The established propensity of the 2-pyridone core to interact with key enzyme families, including protein kinases, HDACs, and phosphodiesterases, provides a strong rationale for prioritizing these target classes. The in-depth technical guide presented here offers a comprehensive framework for researchers to systematically identify, validate, and characterize the biological targets of 3-cyano-6-methyl-2-pyridone derivatives. By employing a combination of robust biochemical and cell-based assays, and by leveraging the principles of structure-activity relationships, the full therapeutic potential of this promising chemical scaffold can be unlocked.
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Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (2013). PubMed. Available from: [Link]
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Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. (2014). PubMed Central. Available from: [Link]
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[Structure-activity Relationships of Histone Deacetylase Inhibitors]. (2009). PubMed. Available from: [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. (2023). Sciforum. Available from: [Link]
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Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala, 60(3), 229-235. Available from: [Link]
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Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. (2024). MDPI. Available from: [Link]
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Boukattaya, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(24), 8041. Available from: [Link]
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Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. Available from: [Link]
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Spectroscopic characterization (1H NMR, 13C NMR, IR) of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
A Guide to the Spectroscopic Characterization of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, a key heterocyclic scaffold in medicinal and materials chemistry. As professionals in drug development and scientific research, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. This document moves beyond a simple recitation of data, offering a rationale-driven exploration of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. We will dissect the expected spectral features of the title compound, explaining the causal relationships between its molecular structure and the resulting spectroscopic data. Each section includes field-proven experimental protocols, detailed data interpretation, and visual workflows to ensure both clarity and scientific integrity.
Introduction: The Structural Imperative
The 2-pyridone motif is a privileged structure in chemical research, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The title compound, 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, incorporates several key functional groups—a nitrile, an amide, and the pyridone ring—making it a versatile intermediate for further chemical modification.[2] Its potential applications hinge on the precise arrangement of these groups. Therefore, rigorous structural verification is not merely a procedural step but the cornerstone of its scientific and commercial value.
This guide employs a multi-technique spectroscopic approach, leveraging the complementary strengths of NMR and IR spectroscopy to build a comprehensive and self-validating structural profile of the molecule.
Molecular Structure of Interest:
Figure 1. Chemical structure of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy is the primary tool for determining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The electronegativity of nearby atoms and the effects of aromatic systems cause predictable shifts in the resonance frequencies of protons, providing a detailed structural map.[3]
Expertise & Rationale: Experimental Design
The choice of a deuterated solvent is critical for ¹H NMR. For this compound, with its labile amide (-CONH₂) and pyridone (N-H) protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is ideal. Unlike protic solvents (e.g., D₂O or CD₃OD), DMSO-d₆ allows for the observation of these exchangeable protons, which provide crucial structural information.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer (e.g., 400 MHz) and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H and -NH₂ protons will diminish or disappear, confirming their assignment.[4]
Data Presentation & Authoritative Interpretation
The expected ¹H NMR data are summarized below. Chemical shifts are predicted based on the analysis of similar substituted pyridone structures and established principles of NMR spectroscopy.[3][5]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~12.0 - 12.5 | Broad Singlet | 1H | Pyridone N-H | The acidic proton on the pyridone nitrogen is significantly deshielded and often appears as a broad signal due to hydrogen bonding and quadrupolar effects from nitrogen. Disappears upon D₂O exchange. |
| H-b | ~7.8 - 8.2 | Broad Singlet | 1H | Amide -NH₂ | One of the two amide protons. Its chemical shift is concentration and temperature-dependent. Disappears upon D₂O exchange. |
| H-c | ~7.4 - 7.7 | Broad Singlet | 1H | Amide -NH₂ | The second amide proton, often non-equivalent to the first due to restricted rotation around the C-N bond. Disappears upon D₂O exchange. |
| H-d | ~6.5 - 6.8 | Singlet | 1H | Vinyl C5-H | This olefinic proton is part of the conjugated pyridone system. Its chemical shift is influenced by the surrounding electron-withdrawing groups. |
| H-e | ~2.3 - 2.5 | Singlet | 3H | Methyl C6-CH₃ | The methyl protons appear as a sharp singlet in the aliphatic region, shifted slightly downfield due to attachment to the sp²-hybridized ring carbon. |
Visualization: ¹H NMR Assignment Workflow
Caption: Workflow for ¹H NMR structural assignment.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy provides direct insight into the carbon backbone of a molecule. In a standard proton-decoupled experiment, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.[6]
Expertise & Rationale: Experimental Design
The low natural abundance of the ¹³C isotope (~1.1%) necessitates different experimental parameters than ¹H NMR. A higher sample concentration and a greater number of scans are required to obtain a spectrum with an adequate signal-to-noise ratio. The use of DMSO-d₆ as the solvent remains appropriate and provides consistency with the ¹H NMR data.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Accurately weigh 20-50 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆.
-
Transfer & Shimming: Follow the same procedure as for ¹H NMR.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument). A relaxation delay (d1) of 2 seconds is standard, and several hundred to a few thousand scans may be necessary.
Data Presentation & Authoritative Interpretation
The carbon atoms are labeled on the structure below for clear assignment. The predicted chemical shifts are based on established values for similar functional groups and heterocyclic systems.[7][8]
Figure 2. Carbon numbering for spectral assignment.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C7 | ~165 - 168 | Amide C=O | The amide carbonyl carbon is highly deshielded and appears far downfield. |
| C2 | ~160 - 162 | Pyridone C=O | The carbonyl carbon of the pyridone ring is also significantly deshielded. |
| C4 | ~150 - 155 | Ring C4 | This sp² carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield. |
| C6 | ~148 - 152 | Ring C6 | This sp² carbon is attached to the methyl group and the ring nitrogen, resulting in a downfield shift. |
| C5 | ~105 - 110 | Ring C5 | This sp² carbon, bearing a hydrogen, is expected to be the most upfield of the ring carbons. |
| C8 | ~116 - 119 | Nitrile C≡N | The nitrile carbon has a characteristic chemical shift in this region.[8] |
| C3 | ~95 - 100 | Ring C3 | This sp² carbon is shielded by its position adjacent to the nitrile group's carbon. |
| C9 | ~18 - 20 | Methyl -CH₃ | The sp³-hybridized methyl carbon appears in the far upfield region of the spectrum. |
Visualization: Structure-to-Spectrum Carbon Correlation
Caption: Correlation of carbon atoms to ¹³C NMR shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to their specific vibrational modes.[9]
Expertise & Rationale: Experimental Design
The analysis can be performed on a solid sample using either a Potassium Bromide (KBr) pellet or, more conveniently, an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred in modern laboratories as it requires minimal sample preparation and is non-destructive.
Experimental Protocol: IR (ATR)
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to record the ambient spectrum (e.g., air, CO₂).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum, which is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation & Authoritative Interpretation
The IR spectrum provides a distinct "fingerprint" for the molecule, with characteristic bands confirming the presence of its functional groups.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3400 - 3200 | Medium, Broad | N-H Stretch | Amide -NH₂ and Pyridone N-H |
| 3100 - 2900 | Medium-Weak | C-H Stretch | sp² C-H (vinyl) and sp³ C-H (methyl) |
| 2230 - 2210 | Strong, Sharp | C≡N Stretch | Nitrile group[10] |
| ~1680 | Strong, Sharp | C=O Stretch | Amide I band (primary amide)[11] |
| ~1650 | Strong, Sharp | C=O Stretch | Pyridone carbonyl |
| 1620 - 1580 | Medium | C=C Stretch / N-H Bend | Pyridone ring stretch and Amide II bend |
Visualization: IR Analysis Workflow
Caption: Workflow for functional group analysis via IR.
Conclusion: A Triad of Structural Validation
The structural elucidation of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is achieved through the synergistic application of ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
IR spectroscopy rapidly confirms the presence of all key functional groups: the N-H bonds, the sharp nitrile peak, and the strong carbonyl absorptions.
-
¹H NMR spectroscopy provides a detailed map of the proton environments, confirming the number and relative positions of the methyl, vinyl, amide, and pyridone protons.
-
¹³C NMR spectroscopy completes the picture by verifying the carbon skeleton, unambiguously identifying the carbonyl, nitrile, olefinic, and methyl carbons.
Together, these techniques provide a robust, self-validating dataset that confirms the molecular structure with a high degree of confidence. This comprehensive characterization is an indispensable prerequisite for the successful application of this compound in pharmaceutical and materials science research.
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A Technical Guide to the Solubility of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth analysis of the anticipated solubility characteristics of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, a heterocyclic compound with functionalities pertinent to medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from analogous structures, such as cyanopyridine and 2-pyridone derivatives, to forecast its behavior in a range of common organic solvents. Furthermore, a comprehensive, step-by-step protocol for the experimental determination of its thermodynamic solubility is presented, offering a robust framework for researchers in drug discovery and development.
Introduction: The Imperative of Solubility in Modern Drug Development
In the trajectory of pharmaceutical development, the intrinsic solubility of a drug candidate is a paramount physicochemical property. It directly influences absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately governing the compound's in vivo performance. A drug must possess adequate solubility in physiological media to be absorbed and reach its site of action in a therapeutically relevant concentration. More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry exhibit poor aqueous solubility, posing significant challenges for formulation scientists.
The selection of appropriate solvents is also crucial during various stages of drug development, including synthesis, purification, crystallization, and the preparation of formulations for preclinical and clinical studies.[1] A thorough understanding of a compound's solubility in different organic solvents can inform the selection of suitable crystallization systems, which in turn affects particle size, purity, and solid-state form (polymorphism).[1] This guide focuses on predicting and determining the solubility of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, providing both a theoretical framework and a practical experimental approach.
Molecular Structure and Predicted Solubility Profile
To predict the solubility of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, a detailed analysis of its molecular structure is essential. The structure contains several functional groups that will dictate its interactions with various solvents:
-
2-Pyridone Core: This heterocyclic ring system is a key feature. 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines.[2] The 2-pyridone form possesses a lactam structure with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), contributing to its polarity. These heterocycles are noted for their ability to improve drug-like properties such as metabolic stability and, in some cases, aqueous solubility.[3][4]
-
Cyano Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. The presence of a cyano group generally increases solubility in polar organic solvents.[5]
-
Carboxamide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (N-H₂) and a hydrogen bond acceptor (C=O). It significantly enhances the potential for interaction with polar solvents.
-
Methyl Group (-CH₃): This aliphatic group is nonpolar and will contribute to solubility in less polar, or lipophilic, solvents.
The fundamental principle governing solubility is "like dissolves like," which refers to the polarity of the solute and solvent.[3][6] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. This is due to the nature of intermolecular forces; polar molecules interact through strong dipole-dipole forces and hydrogen bonding, while nonpolar molecules interact through weaker London dispersion forces.[3]
Based on its structure, 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is a polar molecule with a significant capacity for hydrogen bonding. Therefore, it is expected to exhibit higher solubility in polar organic solvents and limited solubility in nonpolar solvents.
Table 1: Predicted Solubility of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Capable of hydrogen bonding with the pyridone, carboxamide, and cyano groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole moments and ability to accept hydrogen bonds favor interaction with the polar functional groups of the solute.[7] |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | Can engage in dipole-dipole interactions, but lack of hydrogen bond donation may limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Very Low | Weak intermolecular forces are insufficient to overcome the strong solute-solute interactions (crystal lattice energy). |
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[8] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of the compound.
-
Dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a series of vials, ensuring there is undissolved solid present.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at a standard value, such as 25 °C.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This step is crucial to remove any particulate matter.
-
-
-
Quantification:
-
Dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Use the calibration curve to calculate the concentration of the compound in the original saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Scientific Rationale and Causality
The choice of the shake-flask method is predicated on its ability to achieve a true thermodynamic equilibrium between the solid state and the solution, providing the most accurate and reproducible solubility data.[9] The extended equilibration time is necessary to overcome kinetic barriers to dissolution. Phase separation via centrifugation or filtration is critical to ensure that the analyzed solution is free of undissolved solid particles, which would otherwise lead to an overestimation of solubility.[4] HPLC is the preferred analytical technique due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities.[4]
The solubility of a compound is fundamentally governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.
Diagram of Intermolecular Interactions in Solution
Caption: Balance of intermolecular forces in solubility.
Conclusion
While specific experimental data for the solubility of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is not yet publicly available, a thorough analysis of its chemical structure allows for a reasoned prediction of its solubility profile. The presence of multiple polar, hydrogen-bonding functional groups suggests a preference for polar organic solvents. This guide provides a robust, detailed protocol for the experimental determination of its thermodynamic solubility, which is essential for its progression as a potential drug candidate. The principles and methodologies outlined herein are fundamental to pharmaceutical sciences and serve as a valuable resource for researchers in the field.
References
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Some new cyano pyridine derivatives have been synthesized and their characterization was done by IR, 1H NMR and mass spectral data. The solubility of these synthesized compounds has been studied in dimethyl formamide and dimethyl sulphoxide at different temperatures at atmospheric pressure. (2018). MedCrave online. [Link]
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Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. (n.d.). ProQuest. [Link]
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3-Cyanopyridine. (n.d.). Solubility of Things. [Link]
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How does polarity affect solubility? (n.d.). Homework.Study.com. [Link]
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Tautomeric forms of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine
An In-depth Technical Guide to the Tautomeric Forms of 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine
Abstract
The 2(1H)-pyridone scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and biological activity.[1] A critical, yet often nuanced, aspect of its chemistry is the existence of lactam-lactim tautomerism. This guide provides a comprehensive technical examination of this phenomenon in a representative molecule, 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine. We will dissect the theoretical underpinnings of the tautomeric equilibrium, present detailed experimental and computational methodologies for its characterization, and discuss the profound implications of tautomeric preference on chemical reactivity and drug design. This document serves as a self-validating framework, integrating established protocols with the causal scientific reasoning essential for advanced research and development.
Introduction: The Privileged Scaffold and Its Dual Identity
Pyridin-2(1H)-one and its derivatives are six-membered N-heterocyclic compounds that have garnered significant attention in pharmaceutical science.[1] Their structure, which incorporates both carbonyl and amine functionalities, allows for a remarkable combination of metabolic stability, aqueous solubility, and balanced lipophilicity.[1] At the heart of their chemical behavior lies a dynamic equilibrium between two tautomeric forms: the lactam (keto) form and the lactim (enol) form.[1][2]
The specific subject of this guide, 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine, possesses substituents that significantly influence this equilibrium—an electron-withdrawing cyano group at the 3-position and an electron-donating methyl group at the 6-position. Understanding the predominant tautomeric form under various conditions is not merely an academic exercise; it is fundamental to predicting and controlling the molecule's properties. The tautomeric state dictates hydrogen bonding patterns, molecular shape, and electronic distribution, all of which are critical determinants of a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADMET) profile.[3][4] This guide provides the theoretical and practical tools necessary to rigorously characterize and leverage the tautomerism of this important chemical class.
The Lactam-Lactim Equilibrium: A Theoretical Framework
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[5] In the case of 2-pyridones, this involves the migration of a proton between the nitrogen and oxygen atoms, a process known as lactam-lactim tautomerism.
Figure 1: Tautomeric equilibrium of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine.
The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms, which is highly sensitive to the surrounding environment.
-
In the Gas Phase: The lactim (2-hydroxypyridine) form is often favored. Ab initio calculations and gas-phase measurements on the parent 2-pyridone show the energy difference to be very small, with the hydroxy form being slightly more stable.[2][6][7] This is partly attributed to the aromaticity of the pyridine ring in the lactim tautomer.[8][9]
-
In the Solid State and in Polar Solvents: The lactam (2-pyridone) form is predominantly favored.[2][7][10] This shift is due to the greater polarity and larger dipole moment of the lactam tautomer, which is better stabilized by the ordered lattice of a crystal or by polar solvent molecules capable of hydrogen bonding.[7][8] For example, polar solvents like water and alcohols strongly favor the 2-pyridone form.[10][11]
The substituents play a crucial role. The electron-withdrawing cyano group at the 3-position can stabilize the negative charge that develops on the oxygen in the charge-separated resonance structure of the lactam form, further favoring this tautomer in polar environments.[1]
Experimental Methodologies for Tautomer Elucidation
A multi-pronged experimental approach is necessary to unambiguously determine the tautomeric state of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine. Each technique provides unique and complementary information.
Figure 2: General experimental workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. Because the tautomeric interconversion is typically fast on the NMR timescale, the observed spectrum is a population-weighted average. However, specific protons and carbons have distinct chemical environments in each tautomer, providing unambiguous signatures.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Rationale: DMSO-d₆ is a polar aprotic solvent that is excellent for observing exchangeable NH or OH protons, which appear as broad singlets.[1]
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton spectrum.
-
Look for a broad singlet in the downfield region (δ 11-13 ppm), which is characteristic of the N-H proton of the lactam form.[1] The O-H proton of the lactim form would appear in a different region, and its presence or absence is a key indicator.
-
Note the chemical shift of the C5-H proton (typically a singlet around δ 6.2-6.8 ppm) and the C6-methyl protons.[1][12]
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. Extended acquisition times may be necessary for quaternary carbons.[1]
-
The most telling signal is the C2 carbon. In the lactam form, this is a carbonyl carbon (C=O) and will appear significantly downfield (δ ~162 ppm).[1] In the lactim form, it is an oxygen-bearing sp² carbon (C-OH) and would appear further upfield.
-
-
Data Interpretation: The absence of duplicated signals for the ring carbons and protons strongly suggests that one tautomer is overwhelmingly predominant in the chosen solvent.[1]
| Tautomer | Key ¹H NMR Signature (DMSO-d₆) | Key ¹³C NMR Signature (DMSO-d₆) |
| Lactam | Broad singlet, δ ~11-13 ppm (N-H) | Signal at δ ~162 ppm (C2=O) |
| Lactim | Signal for O-H (variable) | Signal upfield of 160 ppm (C2-OH) |
| Table 1: Characteristic NMR signatures for lactam and lactim tautomers. |
UV-Visible (UV-Vis) Spectroscopy
Causality: The lactam and lactim forms possess different conjugated systems (chromophores) and thus absorb light at different wavelengths. The lactim form, being a substituted aromatic pyridine, has a different absorption maximum (λ_max) than the lactam form, which is a conjugated diene-one system. This difference allows for the monitoring of the equilibrium's response to solvent polarity.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or acetonitrile.
-
Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., cyclohexane (non-polar), chloroform, ethanol, water (polar)).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.
-
Data Analysis:
-
Identify the λ_max for each solvent.
-
Plot λ_max against a solvent polarity scale (e.g., the E_T(30) scale).
-
Expected Outcome: As solvent polarity increases, the equilibrium is expected to shift towards the more polar lactam tautomer.[7][11] This shift will be observed as a change in the relative intensities of absorption bands or a shift in the λ_max, providing strong evidence for the tautomeric equilibrium. The presence of two distinct absorption maxima can indicate the co-existence of both tautomers.[13]
-
| Solvent | Polarity | Expected Predominant Tautomer | Hypothetical λ_max Observation |
| Cyclohexane | Low | Lactim favored[7][11] | Primary peak corresponding to lactim |
| Chloroform | Medium | Mixture | Two peaks or a shifted primary peak |
| Water | High | Lactam favored[7][11] | Primary peak corresponding to lactam |
| Table 2: Expected influence of solvent polarity on tautomeric equilibrium and UV-Vis spectra. |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups that differentiate the two tautomers, particularly in the solid state.
Protocol:
-
Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Spectrum Acquisition: Obtain the FTIR spectrum.
-
Data Analysis:
-
Lactam Form: Look for a strong, sharp absorption band between 1650-1680 cm⁻¹, characteristic of the C=O stretching vibration. Also, a broad band in the 3100-2800 cm⁻¹ region can be attributed to the N-H stretch involved in hydrogen bonding.[1][7]
-
Lactim Form: The absence of a strong C=O band and the presence of a broad O-H stretching band around 3200-3500 cm⁻¹ would indicate the lactim form.[7]
-
Self-Validation: The presence of the C=O stretch and the absence of a distinct O-H stretch in the solid-state spectrum provides definitive evidence for the lactam structure in the crystal lattice.[7][10]
-
Computational Chemistry: The Predictive and Corroborative Power
Causality: While experimental methods probe the reality of the system, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive and explanatory framework. It allows us to calculate the intrinsic stabilities of the tautomers and predict how they are influenced by solvent, complementing and aiding in the interpretation of experimental results.[2][8]
Figure 3: A typical DFT workflow for tautomer energy analysis.
Methodology Outline:
-
Structure Building: Build the 3D structures of both the lactam and lactim tautomers.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for both the gas phase and for a solution using a continuum solvation model like the Polarizable Continuum Model (PCM).[3][14]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to obtain thermal corrections (enthalpy and entropy) and to confirm that the structures are true energy minima (no imaginary frequencies).
-
Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and solution. The relative energy (ΔG) determines the position of the equilibrium. A negative ΔG for the lactam → lactim conversion indicates the lactim is more stable, and vice versa.
-
Spectral Simulation: The results from the frequency calculation can be used to simulate IR spectra. The GIAO method can be used to predict NMR chemical shifts for comparison with experimental data.[14]
| Phase | Calculation | Predicted Outcome based on Parent 2-Pyridone |
| Gas Phase | ΔG = G(lactim) - G(lactam) | Slightly negative or near zero[2][6] |
| Aqueous (PCM) | ΔG = G(lactim) - G(lactam) | Significantly positive[8][15] |
| Table 3: Representative expected outcomes from DFT energy calculations. |
Synthesis and Implications for Reactivity
A common and efficient method for synthesizing the title compound is a one-pot, three-component reaction of acetylacetone, malononitrile (or cyanoacetamide), and ammonium acetate.[12][16] This approach is valued for its high yield and purity.
The tautomeric equilibrium directly impacts the molecule's chemical reactivity, particularly in reactions like alkylation. The lactam tautomer has two potential nucleophilic sites: the ring nitrogen and the exocyclic oxygen. The lactim tautomer also presents two sites for electrophilic attack. The reaction outcome (N-alkylation vs. O-alkylation) will depend on the reaction conditions (e.g., solvent, base) and the nature of the electrophile, which in turn are influenced by the predominant tautomeric form.
Significance in Drug Development
For researchers in drug development, understanding tautomerism is paramount.
-
Target Binding: The lactam and lactim forms have different hydrogen bond donor/acceptor patterns. The lactam form has an N-H donor and a C=O acceptor. The lactim form has an O-H donor and a ring nitrogen acceptor. A change in the dominant tautomer can completely alter the binding mode to a protein target, turning a potent inhibitor into an inactive compound.[17]
-
Physicochemical Properties: Tautomers are distinct chemical species and can have different pKa, lipophilicity (LogP), and solubility values.[3][8] These properties govern the ADMET profile of a drug candidate. For instance, the more polar lactam form is generally more water-soluble, which can be advantageous for bioavailability.
Conclusion
The tautomerism of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine is a multifaceted phenomenon governed by a delicate interplay of structural, electronic, and environmental factors. The lactam form is heavily favored in the solid state and in polar solvents, a crucial fact for its application in medicinal chemistry. A rigorous characterization, employing a synergistic combination of spectroscopic (NMR, UV-Vis, IR), crystallographic, and computational methods, is essential. The protocols and rationale outlined in this guide provide a robust framework for scientists to confidently elucidate the tautomeric nature of 2-pyridone derivatives, enabling more precise control over their chemical behavior and accelerating the design of novel therapeutics.
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Safety and handling information for cyanopyridine derivatives
An In-Depth Technical Guide to the Safe Handling of Cyanopyridine Derivatives
Foreword: The Senior Scientist's Perspective
In modern drug discovery and development, cyanopyridine derivatives are indispensable building blocks.[1] Their unique chemical architecture, featuring a pyridine ring coupled with a reactive nitrile group, makes them versatile intermediates for synthesizing a vast array of therapeutic agents, from vitamins like niacin to novel anti-cancer agents and bronchodilators.[1][2][3][4] However, this same reactivity profile necessitates a profound respect for their potential hazards. This guide is crafted not as a mere checklist of rules, but as a transfer of field-proven knowledge. It is for the discerning researcher who understands that true safety lies not in fear, but in a deep, mechanistic understanding of the materials we work with. We will explore the "why" behind each precaution, enabling you to build self-validating safety systems into your workflows.
Hazard Identification: Understanding the Isomers
Cyanopyridines primarily exist in three isomeric forms: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine.[3] While they share the same molecular formula (C₆H₄N₂) and weight (104.11 g/mol ), the position of the cyano group dramatically influences their physical properties and, to some extent, their handling requirements.[3] It is a fundamental error to treat them as interchangeable from a safety perspective.
Core Toxicological Profile
The primary hazard associated with cyanopyridine derivatives stems from their classification as nitriles. Upon thermal decomposition or under certain metabolic conditions, they can release highly toxic gases, including nitrogen oxides and hydrogen cyanide.[5][6] The acute toxicity profile is consistent across the isomers, with the main routes of exposure being ingestion, skin contact, and inhalation.[7]
Common GHS Hazard Statements:
Comparative Physicochemical Properties
The physical state of the isomer at room temperature is a critical determinant of handling procedures. For instance, 4-cyanopyridine is a stable solid, making it less of an inhalation hazard than the low-melting 2-cyanopyridine, which may be a liquid or solid depending on ambient laboratory temperatures.
| Property | 2-Cyanopyridine | 3-Cyanopyridine | 4-Cyanopyridine |
| CAS Number | 100-70-9[3] | 100-54-9[3] | 100-48-1[3] |
| Appearance | White to tan liquid or low melting solid[10] | Off-white crystalline solid or liquid[11][12] | Beige/off-white crystalline solid[3][13] |
| Melting Point | 24-27 °C[2][14] | 48-52 °C[12][15] | 76-79 °C[13][16] |
| Boiling Point | 212-215 °C[2][14] | ~201 °C[15][17] | ~196 °C[16] |
| Flash Point | 89 °C[2] | 84-88 °C[7][18] | 84-88 °C[16][19] |
| Solubility in Water | 67 g/L[2] | 140 g/L (20 °C)[7] | 40 g/L[16][18] |
| Acute Oral Toxicity | Data not specified | LD50: 1180 mg/kg (Rat)[12] | LD50: 1185 mg/kg (Rat)[18] |
Risk Assessment and Hazard Mitigation
A dynamic risk assessment is not a bureaucratic hurdle; it is the intellectual foundation of a safe experiment. Before any manipulation, the following workflow must be mentally or formally completed. The causality is simple: you cannot control a risk you have not first identified and understood.
The Risk Assessment Workflow
This diagram outlines the essential decision-making process that should precede any work with cyanopyridine derivatives.
Caption: Workflow for assessing and mitigating risks before handling cyanopyridines.
Engineering Controls: The First Line of Defense
Your primary protection should always be engineered solutions that remove or isolate the hazard. Reliance on PPE alone is an admission of a flawed primary safety plan.
-
Fume Hood: All handling of cyanopyridine derivatives, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[20] This is non-negotiable. The rationale is to maintain low airborne concentrations and protect the user from inhaling potentially harmful vapors or dust.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with safety showers and eyewash stations in close proximity to the workstation.[11][21]
Personal Protective Equipment (PPE): The Last Barrier
PPE is your final, personal barrier against exposure. Its selection must be deliberate and informed by the specific task and isomer.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[11][22] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Standard latex gloves are inadequate. Cyanopyridines and their derivatives can penetrate many common glove materials.[3] Nitrile gloves offer a better baseline of protection, but it is critical to consult the manufacturer's breakthrough time data for the specific chemical being handled.[23] Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[20][21]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened. Ensure it is laundered separately from personal clothing.[24]
-
-
Respiratory Protection: Respirators should not be necessary if work is conducted properly within a fume hood. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors/nitriles must be used.[11][20]
Standard Operating Procedures: From Bench to Disposal
Adherence to standardized protocols minimizes variability and human error—the two most common sources of laboratory incidents.
Safe Handling and Storage
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][12]
-
Keep containers tightly closed to prevent moisture ingress and vapor escape.[11][20]
-
Incompatibilities: Segregate cyanopyridines from strong oxidizing agents, strong acids, and strong bases to prevent dangerous reactions.[5][6][13][15][25]
-
Waste Disposal Protocol
Chemical waste must be handled with the same respect as the starting material. Improper disposal can cause environmental harm and endanger waste handlers.
-
Classification: Determine if the waste is classified as hazardous according to local and national regulations (e.g., EPA 40 CFR Parts 261.3).[11]
-
Segregation: Do not mix cyanopyridine waste with other waste streams unless compatibility is confirmed.
-
Containment: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Some protocols suggest dissolving in a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[6][9] Never dispose of cyanopyridines down the drain.[22]
Emergency Protocols: Preparedness and Response
Effective emergency response is a practiced skill, not an instinct. The moments following an incident are critical.
Exposure Response
The following diagram provides a clear, immediate action plan for different routes of exposure.
Caption: Immediate first aid procedures for cyanopyridine exposure incidents.
-
For Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][11]
-
For Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11][24] Get medical aid immediately.[7][11]
-
For Inhalation: Remove from exposure and move to fresh air immediately.[7][11]
-
For Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[7][11] Never give anything by mouth to an unconscious person and seek immediate medical aid.[7][11][20]
Spill Cleanup Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[24]
-
Ventilate: Ensure the area is well-ventilated. Eliminate all ignition sources as cyanopyridines are combustible.[24]
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.[24]
-
Containment:
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][24]
-
Decontamination: Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.[24]
References
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Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
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MATERIAL SAFETY DATA SHEETS 3-CYANOPYRIDINE. Cleanchem Laboratories. [Link]
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4-Cyanopyridine | C6H4N2 | CID 7506. PubChem, National Center for Biotechnology Information. [Link]
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The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]
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Material Safety Data Sheet 3-Cyanopyridine, 98% MSDS# 34428. Acros Organics. [Link]
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3-CYANOPYRIDINE Product Sheet. LookChem. [Link]
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4-CYANOPYRIDINE Product Sheet. LookChem. [Link]
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Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie. [Link]
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Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold. Polycyclic Aromatic Compounds, Taylor & Francis Online. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]
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Exploring the Chemical Space of 3-Cyano-2-Pyridone Scaffolds: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The 3-cyano-2-pyridone core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, including the presence of a hydrogen bond donor and acceptor, a dipole moment, and multiple reactive sites, make it an ideal framework for the design of diverse and biologically active molecules.[1] This guide provides an in-depth exploration of the chemical space of 3-cyano-2-pyridone scaffolds, offering insights into their synthesis, reactivity, and extensive applications in drug discovery for researchers, scientists, and drug development professionals. The inherent versatility of this scaffold allows for the generation of large compound libraries with a wide range of pharmacological activities, making it a cornerstone in the development of novel therapeutics.
I. Synthesis of the 3-Cyano-2-Pyridone Core: Building the Foundation
The construction of the 3-cyano-2-pyridone ring system can be achieved through several efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, embodying the principles of green chemistry through atom economy and reduced waste.[1] The most common MCR for 3-cyano-2-pyridones is a four-component reaction involving an aldehyde, a ketone, a source of cyanide (typically ethyl cyanoacetate or malononitrile), and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridone ring.
This one-pot synthesis is highly versatile, allowing for the introduction of a wide variety of substituents at the 4- and 6-positions of the pyridone ring by simply changing the aldehyde and ketone starting materials.[2][3]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency. The synthesis of 3-cyano-2-pyridones is particularly amenable to microwave irradiation, often leading to cleaner reactions and simpler purification procedures compared to conventional heating methods.[1]
Experimental Protocol: Microwave-Assisted Synthesis of 4,6-Diaryl-3-cyano-2(1H)-pyridones
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Solvent Addition: Add ethanol (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 30 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 4,6-diaryl-3-cyano-2(1H)-pyridone.
This protocol offers a significant advantage in terms of speed and efficiency, making it ideal for the rapid generation of compound libraries for high-throughput screening.[1]
II. Exploring the Reactivity: A Gateway to Chemical Diversity
The 3-cyano-2-pyridone scaffold possesses several reactive sites that can be selectively functionalized to explore a vast chemical space and fine-tune the pharmacological properties of the molecule.
Reactions of the Cyano Group
The cyano group at the C3 position is a versatile handle for further chemical modifications:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, respectively. These functional groups can then be used for further derivatization, such as in the formation of esters or in coupling reactions.[4]
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is particularly significant as the resulting 3-(aminomethyl)-pyridin-2(1H)-one moiety is a key pharmacophore in some clinically approved drugs.[5]
-
Cyclization Reactions: The cyano group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems, further expanding the chemical diversity of the scaffold.
Functionalization of the Pyridone Ring
The pyridone ring itself offers several avenues for functionalization:
-
N-Alkylation and N-Arylation: The nitrogen atom of the pyridone ring can be readily alkylated or arylated to introduce various substituents, which can modulate the molecule's lipophilicity and target engagement.
-
Electrophilic Aromatic Substitution: The pyridone ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution reactions, primarily at the C5 position. However, the reactivity is influenced by the substituents already present on the ring.
-
Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution can occur on the pyridone ring, especially if it is activated by electron-withdrawing groups. The positions most susceptible to nucleophilic attack are C2 and C4.[6]
III. Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The 3-cyano-2-pyridone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating its broad therapeutic potential.
Anticancer Activity
A significant body of research has focused on the development of 3-cyano-2-pyridone derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including non-small-cell lung and breast cancer.[5]
-
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to inhibit various kinases involved in cancer cell proliferation and survival, such as Pim-1 kinase.[7] Some derivatives have also been designed as inhibitors of histone deacetylase (HDAC) and tubulin polymerization.[8]
Table 1: Anticancer Activity of Selected 3-Cyano-2-pyridone Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| 4a | HOP-92 (Non-small-cell lung) | GI% = 54.35 | [5] |
| 4c | MCF7 (Breast) | GI% = 40.25 | [5] |
| 7b | A549 (Lung) | IC₅₀ = 0.87 µg/ml | [7] |
| 8a | A549 (Lung) | IC₅₀ = 0.83 µg/ml | [7] |
Cardiovascular Applications
Certain 3-cyano-2-pyridone derivatives have shown promise as cardiovascular agents, particularly as vasorelaxants.
-
Mechanism of Action: These compounds can act as L-type calcium channel blockers, leading to the relaxation of smooth muscle and vasodilation. This mechanism is similar to that of established cardiovascular drugs like nifedipine.[9] The 3-cyano-2-pyridone core can be considered a bioisostere of the dihydropyridine ring found in many calcium channel blockers. Some derivatives have also been investigated as cardiotonic agents, increasing the force of contraction of the heart muscle.[3]
Other Therapeutic Areas
The versatility of the 3-cyano-2-pyridone scaffold extends to other therapeutic areas:
-
Insecticidal Agents: Inspired by the natural product ricinine, which contains a 3-cyano-2-pyridone core, researchers have developed synthetic analogs with potent insecticidal properties.[10]
-
Antimicrobial and Antiviral Activity: Derivatives of 3-cyano-2-pyridone have been reported to possess antibacterial, antifungal, and antiviral activities.[9]
-
Fluorescent Probes: The inherent fluorescence of some 3-cyano-2-pyridone derivatives makes them useful as scaffolds for the development of fluorescent probes for biological imaging and assays.[11]
IV. Conclusion and Future Perspectives
The 3-cyano-2-pyridone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the numerous avenues for chemical functionalization, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of this versatile scaffold in emerging areas such as chemical biology and materials science. The insights provided in this guide are intended to empower researchers to effectively navigate and exploit the rich chemical space of 3-cyano-2-pyridones in their quest for the next generation of innovative medicines.
V. References
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Sośnicki, J. G., & Idzik, T. J. (n.d.). Pyridones – Powerful Precursors for the Synthesis of Alkaloids, Their Derivatives, and Alkaloid-Inspired Compounds. Molecules. Retrieved from [Link]
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Synthesis of 3-cyano-2-pyridinone derivatives (3a–e). (n.d.). ResearchGate. Retrieved from [Link]
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(n.d.). 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. SciSpace. Retrieved from [Link]
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Hernández-Vázquez, E., et al. (2013). Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity. European Journal of Medicinal Chemistry, 69, 545-555. Retrieved from [Link]
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(A) Four-component synthesis of the 4,6-diaryl-3-cyano-2(1H)-pyridone... (n.d.). ResearchGate. Retrieved from [Link]
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Ghorab, M. M., et al. (1998). Synthesis of 4-alkyl (aryl)-6-aryl-3-cyano-2(1H)-pyridinones and their 2-imino isosteres as nonsteroidal cardiotonic agents. Archiv der Pharmazie, 331(10), 333-338. Retrieved from [Link]
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Hassan, A. S., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(3), 1497-1507. Retrieved from [Link]
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(n.d.). 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities | Request PDF. ResearchGate. Retrieved from [Link]
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Hassan, A. S., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(3). Retrieved from [Link]
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Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(15), 5849. Retrieved from [Link]
-
Patel, K. D., & Patel, N. K. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue), 1-5. Retrieved from [Link]
-
Li, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2792. Retrieved from [Link]
-
El-Sayed, H. A., & Ouf, N. H. (2012). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Journal of Heterocyclic Chemistry, 49(6), 1334-1338. Retrieved from [Link]
-
Hurtado-Rodríguez, D., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14(33), 23896-23908. Retrieved from [Link]
-
Review of Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents | Publons. (n.d.). Retrieved from [Link]
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Binkley, R. W., & Binkley, E. R. (2022, September 13). III. Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
Nalage, S. V., et al. (2010). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. Letters in Organic Chemistry, 7(5), 405-408. Retrieved from [Link]
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Hurtado-Rodríguez, D., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14(33), 23896-23908. Retrieved from [Link]
-
Kebaili, A., et al. (n.d.). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds | Documents. Universidade de Santiago de Compostela - Portal da Investigación. Retrieved from [Link]
-
(2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. Retrieved from [Link]
-
(2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Quora. Retrieved from [Link]
-
Jana, A., & Patel, B. K. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry, 20(24), 4846-4865. Retrieved from [Link]
-
(n.d.). Reactions of Nitriles. Chemistry Steps. Retrieved from [Link]
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Methodological & Application
The Versatile Scaffold: Application Notes for 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a rich starting point for drug discovery campaigns. The 2-pyridone nucleus, a six-membered nitrogen-containing heterocycle, has firmly established itself as such a scaffold. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its remarkable versatility in engaging with diverse protein targets.[1][2]
This document provides a detailed guide for researchers on the synthesis, derivatization, and application of a particularly promising 2-pyridone derivative: 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide . We will delve into its synthetic pathways, explore its potential in various therapeutic areas, and provide detailed protocols for its preparation and biological evaluation.
Physicochemical Properties and Medicinal Chemistry Rationale
The 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold possesses a unique combination of functional groups that make it an attractive candidate for medicinal chemistry exploration. The 2-pyridone ring itself is a bioisostere for amides and phenols, often leading to improved pharmacokinetic properties.[3] The cyano group can participate in hydrogen bonding and dipolar interactions, while the carboxamide at the 4-position provides a crucial handle for further derivatization and interaction with biological targets. The methyl group at the 6-position can influence the compound's lipophilicity and metabolic stability.
dot graph "Scaffold_Properties" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Scaffold [label="3-cyano-6-methyl-2-oxo-1,2-\ndihydropyridine-4-carboxamide", pos="0,0!", pin=true, fillcolor="#4285F4"]; HBD [label="H-bond Donor (Amide N-H)", pos="-2,1.5!", fillcolor="#34A853"]; HBA [label="H-bond Acceptor\n(Pyridone C=O, Cyano N, Amide C=O)", pos="2,1.5!", fillcolor="#EA4335"]; Bioisostere [label="Bioisostere for Amides/Phenols", pos="-2,-1.5!", fillcolor="#FBBC05"]; Derivatization [label="Derivatization Handle (Carboxamide)", pos="2,-1.5!", fillcolor="#5F6368"];
Scaffold -> HBD [label="Features"]; Scaffold -> HBA; Scaffold -> Bioisostere; Scaffold -> Derivatization; } dot Caption: Key Physicochemical Features of the Scaffold.
Synthetic Protocols
The synthesis of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide can be achieved through a multi-step process, starting from readily available precursors. A common approach involves the initial synthesis of the corresponding ethyl ester followed by amidation.
Protocol 1: Synthesis of Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This protocol is based on a modified Hantzsch-type reaction, a classic method for the synthesis of dihydropyridines.
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Acetaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add acetaldehyde (1 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
dot graph "Synthesis_Workflow_Ester" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Ethyl Acetoacetate +\nCyanoacetamide +\nAcetaldehyde"]; Reaction [label="Reflux in Ethanol\nwith Piperidine"]; Workup [label="Cooling, Concentration,\nExtraction"]; Purification [label="Column Chromatography"]; Product [label="Ethyl 3-cyano-6-methyl-2-oxo-1,2-\ndihydropyridine-4-carboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction -> Workup -> Purification -> Product; } dot Caption: Workflow for the Synthesis of the Ester Intermediate.
Protocol 2: Amidation of Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This protocol describes the conversion of the ethyl ester to the final carboxamide.
Materials:
-
Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Methanol or a suitable polar solvent
-
Sealed reaction vessel (if using ammonia in methanol)
Procedure:
-
Reaction Setup: Dissolve the ethyl ester (1 equivalent) in methanol in a sealed reaction vessel.
-
Ammonia Addition: Add a large excess of ammonia solution (e.g., 10-20 equivalents).
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting solid is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the final product, 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.
Therapeutic Applications and Biological Evaluation Protocols
Derivatives of the 3-cyano-2-pyridone scaffold have demonstrated a wide range of biological activities. Below are some key therapeutic areas and protocols for evaluating the activity of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its analogs.
Anticancer Activity
Many 2-pyridone derivatives have been reported to possess potent anticancer activity.[4][5] The mechanism of action can vary, including the inhibition of kinases or disruption of other cellular signaling pathways.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Data for Structurally Related Compounds:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | Human Lung Carcinoma (A549) | 0.83 - 10.50 | [4] |
| 2-Pyridone Derivatives | HeLa, MCF-7 | 0.003 - >50 | [1] |
Antimicrobial Activity
The 1,4-dihydropyridine scaffold is known for its antimicrobial properties.[2]
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Illustrative Data for Structurally Related Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,4-Dihydropyridine-3,5-dicarboxylates | Mycobacterium smegmatis | 9 | [6] |
| 1,4-Dihydropyridine-3,5-dicarboxylates | Staphylococcus aureus | 25 | [6] |
| 1,4-Dihydropyridine-3,5-dicarboxylates | Escherichia coli | 100 | [6] |
Vasorelaxant Activity
Dihydropyridine derivatives are well-known calcium channel blockers and are used in the treatment of hypertension.
dot graph "Vasorelaxant_MoA" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
DHP [label="Dihydropyridine\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_type [label="L-type Ca2+ Channel"]; Ca_influx [label="Ca2+ Influx"]; Contraction [label="Smooth Muscle\nContraction"]; Relaxation [label="Vasorelaxation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
DHP -> L_type [label="Blocks"]; L_type -> Ca_influx [label="Mediates"]; Ca_influx -> Contraction [label="Induces"]; DHP -> Relaxation [label="Leads to"]; } dot Caption: Mechanism of Action for Vasorelaxant Dihydropyridines.
Protocol 5: Ex Vivo Vasorelaxant Activity Assay
This protocol uses isolated aortic rings to assess the vasorelaxant properties of a compound.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
Pre-contraction: Contract the aortic rings with phenylephrine (1 µM) or KCl (80 mM).
-
Compound Addition: Once the contraction is stable, add cumulative concentrations of the test compound to the organ bath.
-
Data Recording: Record the changes in tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Conclusion and Future Directions
The 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it an attractive target for medicinal chemists. The protocols provided in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this privileged scaffold. Further exploration of the structure-activity relationships by modifying the substituents on the pyridone ring and the carboxamide moiety will undoubtedly lead to the discovery of novel drug candidates with improved potency and selectivity.
References
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. (URL: [Link])
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (URL: Not available)
-
Antimicrobial activity of novel c2-substituted 1,4-dihydropyridine analogues. (URL: [Link])
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (URL: [Link])
-
Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. (URL: [Link])
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of novel c2-substituted 1,4-dihydropyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functionalized 2-Pyridones via Multicomponent Reactions
Introduction: The Strategic Advantage of Multicomponent Reactions in Synthesizing Privileged Scaffolds
The 2-pyridone motif is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2][3] Its unique combination of a hydrogen bond donor (N-H) and acceptor (C=O), along with its ability to serve as a bioisostere for various functional groups like amides and phenols, imparts favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][2][4] Consequently, the development of efficient and versatile synthetic routes to functionalized 2-pyridones is of paramount importance to researchers in academia and the pharmaceutical industry.
Traditionally, the synthesis of such scaffolds has relied on multi-step, linear sequences which can be time-consuming, generate significant waste, and are often limited in the structural diversity of the final products. Multicomponent reactions (MCRs) offer a powerful and elegant solution to these challenges. MCRs are convergent chemical reactions where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[1][2] This inherent efficiency leads to several key advantages:
-
Operational Simplicity: MCRs are typically one-pot procedures, simplifying experimental setup and execution.
-
Time and Energy Savings: By consolidating multiple transformations into a single step, MCRs significantly reduce reaction times and energy consumption.[1]
-
High Atom Economy: A hallmark of green chemistry, MCRs maximize the incorporation of starting material atoms into the final product, minimizing waste.[5]
-
Structural Diversity: The combinatorial nature of MCRs allows for the rapid generation of libraries of structurally diverse compounds by simply varying the individual components.
This application note provides a detailed guide for the synthesis of functionalized 2-pyridones using multicomponent reactions. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into the practical aspects of these powerful synthetic methodologies.
Mechanistic Insights: A Domino Approach to Complexity
Many multicomponent reactions that form 2-pyridones proceed through a domino or cascade sequence, where the product of one reaction becomes the substrate for the next in a seamless, one-pot process.[6] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting. A common pathway involves an initial condensation or addition reaction, followed by a series of intramolecular cyclizations and eliminations to construct the heterocyclic ring.
Visualizing the Pathway: A Generalized MCR for 2-Pyridone Synthesis
The following diagram illustrates a generalized workflow for a three-component synthesis of a 2-pyridone, highlighting the key bond-forming events.
Caption: Generalized workflow for a three-component synthesis of 2-pyridones.
This domino sequence typically begins with a Knoevenagel condensation between an aldehyde (Component A) and an active methylene compound (Component B). This is followed by a Michael addition of an amine source (Component C), which then undergoes an intramolecular cyclization and subsequent elimination (often of water or an alcohol) to yield the stable, aromatic 2-pyridone ring system.[5]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. They represent robust methods for the synthesis of diversely functionalized 2-pyridones.
Protocol 1: Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones
This protocol is adapted from a method for synthesizing 2-pyridones with potential antiproliferative activity.[1][2] It involves the one-pot reaction of an aromatic aldehyde, a substituted acetophenone, and a phenyl acetamide.
Rationale: This reaction proceeds via a series of base-catalyzed condensations and cyclization. Sodium hydride is a strong base that effectively deprotonates the active methylene groups of the acetophenone and phenyl acetamide, initiating the cascade. DMSO is used as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Substituted acetophenone (e.g., acetophenone)
-
Phenyl acetamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol), the substituted acetophenone (1.0 mmol), and the phenyl acetamide (1.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL) to the flask and stir the mixture to dissolve the reactants.
-
Base Addition: Carefully add sodium hydride (60% dispersion, 1.2 mmol) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water. Ensure all glassware is dry and the reaction is protected from moisture. Hydrogen gas is evolved during the addition.
-
Heating: Heat the reaction mixture to 130 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water and then with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 3,4,6-triaryl-2(1H)-pyridone.
Data Summary Table:
| Entry | Aromatic Aldehyde | Substituted Acetophenone | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 78 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 82 |
| 3 | 4-Methoxybenzaldehyde | 4'-Methylacetophenone | 75 |
| 4 | 4-Nitrobenzaldehyde | Acetophenone | 65 |
Yields are representative and may vary based on specific substrates and reaction conditions.
Protocol 2: Microwave-Assisted, One-Pot Synthesis of N-Alkyl-2-Pyridones
This protocol outlines a green and efficient method for the synthesis of N-substituted 2-pyridones using microwave irradiation.[7][8] This approach significantly reduces reaction times compared to conventional heating.
Rationale: This four-component reaction leverages the rapid and efficient heating provided by microwave irradiation to accelerate the reaction cascade. The one-pot nature and often solvent-free or minimal solvent conditions make this a highly eco-friendly method.[7] The reaction likely proceeds through the formation of an enamine, followed by condensation, cyclization, and aromatization.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., methyl cyanoacetate)
-
Ketone (e.g., acetophenone)
-
Amine (e.g., 2-aminoethanol)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Ethanol for washing
Procedure:
-
Reactant Charging: In a microwave-safe reaction vessel, combine the aldehyde (10 mmol), active methylene compound (10 mmol), ketone (10 mmol), and the primary amine (10 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 250 Watts for 10-15 minutes. The reaction progress can be monitored by TLC if the reaction is paused and a sample is taken.
-
Cooling and Isolation: After the irradiation is complete, cool the vessel to room temperature. A solid product will have formed.
-
Washing and Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Characterization: Dry the purified product under vacuum. The structure and purity can be confirmed by standard analytical techniques (NMR, IR, Mass Spectrometry).
Data Summary Table:
| Entry | Aldehyde | Active Methylene Compound | Amine | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Methyl Cyanoacetate | 2-Aminoethanol | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Benzylamine | 12 | 88 |
| 3 | Benzaldehyde | Malononitrile | Cyclohexylamine | 15 | 85 |
| 4 | 2-Naphthaldehyde | Methyl Cyanoacetate | 2-Aminoethanol | 10 | 90 |
Yields and reaction times are representative of microwave-assisted synthesis and can be optimized.
Visualization of a Key Reaction Cascade: The Domino Knoevenagel/Michael/Cyclization Pathway
The following diagram illustrates the mechanistic steps of a common MCR pathway for 2-pyridone synthesis, specifically a domino reaction involving a Knoevenagel condensation, Michael addition, and subsequent ring formation.
Caption: Key steps in a domino reaction for 2-pyridone synthesis.
Conclusion and Future Outlook
Multicomponent reactions represent a highly efficient, atom-economical, and versatile strategy for the synthesis of functionalized 2-pyridones. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers and drug development professionals to harness the power of MCRs for the rapid generation of novel chemical entities. The operational simplicity and amenability to high-throughput synthesis make these methods particularly attractive for building libraries of compounds for biological screening. Future developments in this field will likely focus on the discovery of novel MCRs, the use of more sustainable catalysts and reaction media, and the application of these methods to the synthesis of increasingly complex and biologically relevant 2-pyridone-containing molecules.
References
-
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35158–35176. [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. ResearchGate. [Link]
-
Díaz, J. L., et al. (2018). Domino Reaction Sequence for the Synthesis of [2.2.2]Diazabicycloalkenes and Base-Promoted Cycloreversion to 2-Pyridone Alkaloids. Organic Letters. [Link]
-
Green Chemistry International. (2015). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry International. [Link]
-
Li, G.-B., et al. (2018). Construction of Fully Substituted 2-Pyridone Derivatives via Four-Component Branched Domino Reaction Utilizing Microwave Irradiation. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Al-Mokhtar, M. A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Semantic Scholar. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: High-Throughput Screening for Kinase Inhibitors Using a Cyanopyridone Library
Introduction: The Strategic Imperative for Kinase Inhibitor Discovery and the Role of the Cyanopyridone Scaffold
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific kinase inhibitors a cornerstone of modern therapeutic strategies.[1] High-throughput screening (HTS) is an indispensable methodology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify novel modulators of kinase function.[1]
This guide provides a comprehensive framework for designing and executing HTS campaigns to identify novel kinase inhibitors, with a specific focus on leveraging the chemical diversity of a cyanopyridone library. The cyanopyridone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various kinases.[2][3][4][5] Recent studies have highlighted the potential of cyanopyridone and cyanopyridine derivatives as potent inhibitors of therapeutically relevant kinases such as Pim-1, a proto-oncogene involved in cell survival and proliferation, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4][6][7]
Herein, we will detail the critical steps for a successful screening cascade, from initial assay development and primary HTS to robust hit confirmation and secondary validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient workflow for kinase inhibitor discovery.
Part 1: Assay Development and Primary Screening
The foundation of any successful HTS campaign is a robust, reproducible, and sensitive assay. The choice of assay format is critical and depends on the specific kinase target and available resources. For kinase inhibitor screening, both biochemical and cell-based assays are employed, each offering distinct advantages.
Biochemical Assays: A Direct Measure of Catalytic Inhibition
Biochemical assays provide a direct measurement of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[8][9] These assays are highly controlled and are essential for determining the intrinsic potency of a compound against its target. Fluorescence-based methods are particularly well-suited for HTS due to their sensitivity, scalability, and lack of radioactive materials.[8][10][11][12]
-
Fluorescence Resonance Energy Transfer (FRET): These assays utilize a fluorescently labeled peptide substrate and a phospho-specific antibody. Phosphorylation of the substrate by the kinase leads to a change in the FRET signal.[8][13]
-
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled peptide upon phosphorylation. This change in size alters the polarization of emitted light.[8]
-
Luminescence-Based ADP Detection: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][14][15] This is a universal approach applicable to virtually any kinase.
The following workflow outlines the key stages in developing a biochemical HTS assay.
Caption: Workflow for a cell-based phenotypic HTS campaign.
This protocol describes a cell-based assay to screen for inhibitors of VEGFR-2 signaling using Human Umbilical Vein Endothelial Cells (HUVECs), which proliferate in response to VEGF.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
VEGF-A165
-
Cyanopyridone library compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Clear-bottom, white-walled 96- or 384-well plates
Screening Protocol:
-
Seed HUVECs into assay plates at a pre-optimized density and allow them to attach overnight.
-
The following day, replace the medium with a basal medium containing the cyanopyridone compounds at the desired screening concentration (e.g., 10 µM).
-
After a 1-hour pre-incubation with the compounds, stimulate the cells with an EC80 concentration of VEGF-A165. Include unstimulated (basal) and vehicle-only (DMSO + VEGF) controls.
-
Incubate for 48-72 hours to allow for cell proliferation.
-
Equilibrate the plate to room temperature and add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the percent inhibition of VEGF-induced proliferation for each compound and identify primary hits.
Part 2: Hit Validation and Secondary Screening
A primary screen will inevitably identify a number of false positives. [16][17][18]Therefore, a rigorous hit validation cascade is essential to confirm the activity of the primary hits and to eliminate artifacts.
Hit Confirmation and Potency Determination
The first step in hit validation is to re-test the primary hits from a fresh stock of the compound in the primary assay to confirm their activity. Confirmed hits should then be evaluated in a dose-response format to determine their half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
| Parameter | Description | Significance in HTS |
|---|---|---|
| Primary Hit | A compound that shows activity above a set threshold in the initial single-concentration screen. | Initial identification of potentially active compounds from a large library. |
| Confirmed Hit | A primary hit that shows reproducible activity upon re-testing from a fresh sample. | Eliminates hits due to experimental error or compound degradation. |
| IC50 Value | The concentration of an inhibitor required to reduce the activity of a target (e.g., an enzyme) by 50%. | Quantifies the potency of a compound, allowing for ranking and prioritization of hits. |
Orthogonal and Counter-Screening Assays
To further increase confidence in the identified hits, it is crucial to employ orthogonal assays and counter-screens.
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary screen but use a different detection technology. [9]For example, if the primary screen was a luminescence-based ADP detection assay, an orthogonal assay could be a FRET-based method that detects the phosphorylated substrate. This helps to eliminate compounds that interfere with the primary assay's detection system. [16]
-
Counter-Screens: These are designed to identify compounds that produce a signal in the primary assay through a mechanism unrelated to the inhibition of the target. For cyanopyridone libraries, which are heterocyclic compounds, potential issues could include:
-
Compound Aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes. This can often be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer. [16] * Fluorescence Interference: If a fluorescence-based primary assay is used, the intrinsic fluorescence of the cyanopyridone compounds should be assessed. [19]A counter-screen can be run in the absence of the enzyme or substrate to identify interfering compounds.
-
Redox Activity: Some compounds can undergo redox cycling, which can generate reactive oxygen species and lead to non-specific enzyme inhibition. [16]
-
Selectivity Profiling
An ideal drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Once potent and validated hits are identified, their selectivity should be assessed by screening them against a panel of related kinases. This provides a preliminary assessment of the compound's specificity and helps to guide future medicinal chemistry efforts.
Conclusion: From Hit to Lead
This guide has outlined a systematic and robust approach for conducting high-throughput screening of a cyanopyridone library to identify novel kinase inhibitors. By integrating carefully designed biochemical and cell-based assays, a rigorous hit validation process, and early assessment of selectivity, researchers can efficiently navigate the initial stages of the drug discovery pipeline. The hits identified through this process serve as the starting point for medicinal chemistry optimization, ultimately leading to the development of potent and selective clinical candidates.
References
-
Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. Semantic Scholar. Available at: [Link]
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Fluorescent Peptide Assays For Protein Kinases. National Institutes of Health (NIH). Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Pim-1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Traxal Technologies. Available at: [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. National Institutes of Health (NIH). Available at: [Link]
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Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. American Association for Cancer Research. Available at: [Link]
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Minimizing false positives in kinase virtual screens. National Institutes of Health (NIH). Available at: [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. American Chemical Society. Available at: [Link]
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. National Institutes of Health (NIH). Available at: [Link]
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Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. National Institutes of Health (NIH). Available at: [Link]
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VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. MDPI. Available at: [Link]
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High-throughput screening for kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Available at: [Link]
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Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors by Ligand-based Virtual High Throughput Screening. National Institutes of Health (NIH). Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. National Institutes of Health (NIH). Available at: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. National Institutes of Health (NIH). Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. ELRIG. Available at: [Link]
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Using IMAP Technology to Identify Kinase Inhibitors: Comparison with a Substrate Depletion Approach and Analysis of the Nature of False Positives. ResearchGate. Available at: [Link]
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High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks. Available at: [Link]
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Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. Frontiers. Available at: [Link]
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Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. National Institutes of Health (NIH). Available at: [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH). Available at: [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
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Image-Based Annotation of Chemogenomic Libraries for Phenotypic Screening. Frontiers Media S.A.. Available at: [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health (NIH). Available at: [Link]
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Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Drug Target Review. Available at: [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available at: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. National Institutes of Health (NIH). Available at: [Link]
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Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Enzo Life Sciences. Available at: [Link]
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Lead Identification: HTS Library Development at Sygnature. Sygnature Discovery. Available at: [Link]
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Application Notes and Protocols: Strategic N1-Position Functionalization of 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine
Introduction
The 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine, often referred to as 3-cyano-6-methyl-2-pyridone, is a highly valuable heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, including a hydrogen bond donor, a hydrogen bond acceptor, and a dipolar resonance structure, make it a privileged core for the design of diverse bioactive molecules. Notably, this scaffold is a key component in pharmaceuticals like Milrinone, a selective phosphodiesterase inhibitor with vasodilatory and positive inotropic effects.[1] The introduction of various substituents at the N1 position is a critical strategy for modulating the pharmacological and physicochemical properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This comprehensive guide provides detailed methodologies for the selective introduction of both alkyl and aryl substituents at the N1 position of the 3-cyano-6-methyl-2-pyridone core. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and step-by-step protocols to empower researchers in drug discovery and chemical synthesis.
The Ambident Nucleophilicity of 2-Pyridones
A fundamental chemical property of 2-pyridones is their ambident nucleophilicity. The deprotonated pyridone exists in resonance, with negative charge density on both the nitrogen and oxygen atoms. This duality means that electrophiles can attack either atom, leading to N-substituted-2-pyridones or O-substituted-2-alkoxypyridines, respectively.[2][3] The regioselectivity of this process is a critical consideration and can be influenced by several factors, including the nature of the electrophile, the counterion of the base, the solvent, and the temperature.[2] This guide will focus on conditions that preferentially favor N1-substitution.
Part 1: N1-Alkylation Methodologies
The introduction of alkyl groups at the N1 position is a common strategy to enhance lipophilicity, modulate binding interactions, and improve metabolic stability. Two primary methods for achieving this are detailed below.
Classical SN2 Alkylation (Williamson-type Synthesis)
The most direct approach for N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction between the pyridone anion and an alkyl halide or sulfonate.[4][5][6] This reaction is mechanistically straightforward, involving the backside attack of the nucleophilic pyridone nitrogen on the electrophilic carbon of the alkylating agent.[4][5]
-
Base: A moderately strong base is required to deprotonate the 2-pyridone (pKa ≈ 11-12) and generate the nucleophilic anion. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of base can influence the N/O selectivity, with harder cations (like Na⁺) often favoring O-alkylation and softer cations (like Cs⁺) promoting N-alkylation.
-
Alkylating Agent: Primary alkyl halides (I > Br > Cl) are ideal electrophiles for this SN2 reaction.[5] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[5]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the pyridone salt and facilitate the SN2 mechanism.
Caption: Workflow for N1-alkylation via SN2 reaction.
-
To a dry round-bottom flask, add:
-
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
-
Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly when using alcohols as the alkyl source.[7] This reaction proceeds via an oxophosphonium salt intermediate, activating the alcohol for nucleophilic attack by the pyridone.[7][8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, consistent with an SN2 mechanism.[7]
-
Phosphine: Triphenylphosphine (PPh₃) is the most common phosphine used. Its role is to activate the azodicarboxylate.[7][8]
-
Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the standard reagents. They act as the electron acceptor in the initial step of the mechanism.[7]
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are typical solvents, as they are inert to the reaction conditions and effectively solubilize the reagents.
Caption: Workflow for N1-alkylation via the Mitsunobu reaction.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add:
-
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Anhydrous ethanol (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.3 M.
-
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct. Purification is typically achieved by silica gel column chromatography.
Part 2: N1-Arylation Methodologies
The installation of an aryl or heteroaryl moiety at the N1 position can introduce π-stacking interactions, modulate electronic properties, and provide vectors for further functionalization. Copper-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, coupling an amine (or in this case, a pyridone) with an aryl halide.[9] Traditional Ullmann conditions often require harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated protocols have significantly broadened the scope and utility of this reaction.[9][10]
-
Copper Source: Copper(I) salts, such as CuI, are most commonly used as the catalyst.[10]
-
Aryl Halide: Aryl iodides and bromides are more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the reaction.[9]
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline or an N,N'-disubstituted ethylenediamine or cyclohexane-1,2-diamine, can stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures.[11]
-
Base: A base like K₂CO₃ or K₃PO₄ is required to deprotonate the pyridone.
Caption: Workflow for N1-arylation via Ullmann condensation.
-
To an oven-dried Schlenk tube, add:
-
3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA, 0.2 eq)[11]
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography.
N-Arylation with Diaryliodonium Salts
A milder and often faster alternative for N-arylation involves the use of diaryliodonium salts as the aryl source.[12][13] These copper-catalyzed reactions can often be performed at room temperature, offering excellent functional group tolerance.[12][14] Metal-free conditions have also been developed where base selection dictates N- versus O-arylation selectivity.[15][16]
-
Arylating Agent: Diaryliodonium salts (Ar₂I⁺X⁻) are hypervalent iodine reagents that act as excellent electrophilic arylating agents.
-
Catalyst: A simple copper salt, such as CuCl or CuI, is often sufficient to catalyze the reaction at low loadings (e.g., 10 mol %).[12][13]
-
Solvent: A variety of solvents can be used, with dichloromethane (DCM) or fluorobenzene being common choices.[15]
-
Base (for metal-free conditions): The choice of base is critical for selectivity in metal-free systems. A bulky, non-nucleophilic amine base like N,N-diethylaniline in fluorobenzene has been shown to favor N-arylation.[15][16]
Data Summary
The following table summarizes typical conditions for the N1-functionalization of 2-pyridone scaffolds, applicable to the 3-cyano-6-methyl-2-pyridone substrate.
| Method | Electrophile/Reagent | Catalyst/Reagents | Base | Solvent | Temp. (°C) | Typical Yields | Reference |
| SN2 Alkylation | Alkyl Halide (R-X) | - | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 25 - 80 | Good to Excellent | [2] |
| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DEAD/DIAD | - | THF, DCM | 0 to 25 | Good | [2][7] |
| Ullmann Condensation | Aryl Halide (Ar-X) | CuI, Ligand | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 80 - 120 | Moderate to Good | [9][11] |
| Diaryliodonium Salt | Ar₂I⁺X⁻ | CuCl (10 mol%) | - | DCM | 25 | Good to Excellent | [12][13] |
| Diaryliodonium Salt (Metal-Free) | Ar₂I⁺X⁻ | - | N,N-diethylaniline | Fluorobenzene | 25 | High | [15][16] |
Conclusion
The functionalization of the N1 position of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine is a cornerstone of synthetic strategies targeting novel therapeutics and functional materials. The choice of method—be it classical SN2 alkylation, the versatile Mitsunobu reaction, or various copper-catalyzed arylations—depends on the desired substituent and the overall synthetic plan. By understanding the mechanistic principles and carefully selecting the reaction conditions as outlined in this guide, researchers can effectively and selectively introduce a wide array of functional groups at this critical position, paving the way for the discovery of new chemical entities with tailored properties.
References
-
Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]
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Onomura, O., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(23), 6033-6038. [Link]
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ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters, 25(12), 2094–2099. [Link]
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But, T. Y., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5229–5332. [Link]
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ResearchGate. (n.d.). N- and O-arylation in the presence of radical scavengers. Retrieved from [Link]
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Semantic Scholar. (n.d.). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Retrieved from [Link]
-
Youngstown State University. (n.d.). The alkylation of 4-pyridone. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted 4,6-Dimethyl-3-cyano-2-pyridones Under Microwave Irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]
-
University of Dundee. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Mechanism of the Ullmann Condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
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Experimental procedure for molecular docking of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
An Application Note and Protocol for the Molecular Docking of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
Introduction: Bridging Computational Prediction with Biological Insight
Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule, or ligand, might interact with a macromolecular target, typically a protein.[1][2] This computational technique explores the conformational space of both the ligand and the receptor's binding site to identify the most favorable binding orientation, or "pose," and estimate the strength of the interaction, often expressed as a binding affinity.[3][4] By rapidly screening virtual libraries of compounds, researchers can prioritize candidates for synthesis and experimental validation, significantly accelerating the drug discovery pipeline.[5]
This guide provides a detailed experimental procedure for the molecular docking of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- , a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the scientific rationale behind each choice. We will utilize a combination of widely adopted and freely available software tools, including AutoDock Vina, to ensure the accessibility and reproducibility of this workflow.
The causality behind each step is explained, moving beyond a simple list of commands to provide a framework for critical thinking and adaptation to new research questions. Furthermore, this protocol incorporates a self-validating system by detailing the crucial step of re-docking a known ligand to establish the reliability of the chosen docking parameters before proceeding with the novel compound.
The System: Ligand and a Prototypical Receptor
Ligand: 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
The ligand of interest is a substituted pyridinecarboxamide. Compounds with similar cores have been investigated for a range of biological activities. For this protocol, we will obtain its 3D structure from a database like PubChem or generate it using chemical drawing software.
Receptor: Bacterial Quorum Sensing Regulator PqsR (PDB ID: 4JVC)
In the absence of a specific, experimentally confirmed target for our ligand, we will select a relevant protein to demonstrate the docking protocol. Recent studies have successfully docked compounds with a related spiro[indole-3,4′-pyridine] core against the bacterial regulator protein PqsR from Pseudomonas aeruginosa.[6] PqsR is a transcriptional regulator involved in quorum sensing, a cell-to-cell communication system that controls bacterial virulence, making it an attractive target for antimicrobial drug development. We will use the crystal structure of the PqsR ligand-binding domain (PDB ID: 4JVC) for this study.
Required Software and Resources
This protocol relies on several freely available software packages. Ensure these are installed and functional before beginning the workflow.
| Software | Purpose | Source |
| UCSF ChimeraX | Visualization, Protein & Ligand Preparation | |
| AutoDock Tools (MGLTools) | Creating PDBQT files for AutoDock Vina | [Link] |
| AutoDock Vina | Molecular Docking Engine | [Link] |
| PubChem | Ligand Structure Database | [Link] |
| RCSB Protein Data Bank | Protein Structure Database | [Link] |
Experimental Workflow Overview
The entire molecular docking procedure can be visualized as a multi-stage pipeline, beginning with data acquisition and preparation, followed by the core computational simulation, and concluding with analysis and validation.
Caption: Molecular Docking Workflow from Preparation to Validation.
Part I: Receptor Preparation Protocol (PDB: 4JVC)
Objective: To clean the raw PDB structure, removing non-essential molecules and preparing it for the addition of charges and hydrogens, culminating in a docking-ready PDBQT file.
-
Fetch the Protein Structure:
-
Navigate to the RCSB PDB database and download the structure with PDB ID 4JVC in PDB format.
-
-
Initial Cleaning with UCSF ChimeraX:
-
Open the downloaded 4JVC.pdb file in UCSF ChimeraX.
-
Rationale: The crystal structure contains water molecules, co-factors, and potentially other non-protein atoms that are usually removed to simplify the docking calculation and focus on the protein-ligand interaction.[7][8]
-
Use the command line to delete unwanted molecules:
-
delete ~protein (This removes everything that is not part of the protein chain).
-
If the protein has multiple identical chains (monomers), decide if the biological unit is a monomer or a multimer. For 4JVC, we will work with chain A. delete :/B-D (Deletes chains B, C, and D).
-
-
-
Prepare the Structure using AutoDock Tools (ADT):
-
Save the cleaned protein structure from ChimeraX as a new PDB file (e.g., 4JVC_cleaned.pdb).
-
Open AutoDock Tools.
-
Go to File > Read Molecule and open 4JVC_cleaned.pdb.
-
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK.
-
Rationale: X-ray crystallography typically does not resolve hydrogen atom positions.[9] Adding hydrogens, especially polar ones, is critical for accurately calculating hydrogen bonds, which are key to molecular recognition.
-
-
Compute Charges: Go to Edit > Charges > Compute Gasteiger.
-
Rationale: The scoring function used by docking programs requires partial atomic charges to calculate electrostatic interactions.[9] Gasteiger charges are a common and rapid method for charge estimation.
-
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 4JVC_cleaned and click Select Molecule. Save the file as 4JVC_receptor.pdbqt.
-
Rationale: The PDBQT (Protein Data Bank, Partial Charge Q, & Atom Type T) format is a modified PDB format that includes atomic charge and atom type information required by AutoDock.[9]
-
-
Part II: Ligand Preparation Protocol
Objective: To convert the 2D or 3D structure of "4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-" into the PDBQT format with defined rotatable bonds.
-
Obtain Ligand Structure:
-
Search for the compound on PubChem. If unavailable, draw it in a chemical editor like ChemDraw or MarvinSketch and save it as a 3D format (e.g., SDF or MOL2). For this protocol, we will assume a file named ligand.mol2 has been obtained.
-
-
Prepare Ligand in AutoDock Tools:
-
In ADT, go to Ligand > Input > Open and select ligand.mol2.
-
Detect Rotatable Bonds: The software will automatically detect rotatable bonds. A dialog will appear showing the number of torsions. You can review and modify these if needed.
-
Rationale: Treating specific bonds as rotatable allows the docking program to explore different conformations of the ligand (flexible docking), which is crucial for finding the best fit in the protein's binding pocket.[10]
-
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Part III: Molecular Docking with AutoDock Vina
Objective: To define the search space (grid box) on the receptor and run the docking simulation.
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where Vina will search for binding poses.[11] It should be centered on the active site of the protein and large enough to encompass the entire binding pocket.
-
Strategy: We will center the grid on the co-crystallized native ligand (M-PCP) present in the original 4JVC structure.
-
In ADT, with 4JVC_receptor.pdbqt loaded, go to Grid > Grid Box....
-
Adjust the center coordinates and dimensions to cover the binding site. A good starting point is a box of 25x25x25 Å. Note down the center and size coordinates.
-
-
Create the Configuration File:
-
AutoDock Vina is controlled by a simple text file that specifies the input files and docking parameters.[12] Create a new text file named conf.txt with the following content, replacing the coordinates with those from the previous step.
-
| Parameter | Description | Example Value |
| receptor | Path to the receptor PDBQT file. | 4JVC_receptor.pdbqt |
| ligand | Path to the ligand PDBQT file. | ligand.pdbqt |
| out | Path to the output PDBQT file with poses. | ligand_out.pdbqt |
| log | Path to the log file with binding scores. | ligand_log.txt |
| center_x, _y, _z | X, Y, Z coordinates of the grid box center. | 15.190, 53.903, 16.917 |
| size_x, _y, _z | X, Y, Z dimensions of the grid box in Å. | 25, 25, 25 |
| exhaustiveness | Computational effort; higher is more thorough. | 32 |
-
Run the Vina Simulation:
-
Open a command prompt or terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command (ensure vina.exe is in your system's PATH or in the same directory):
-
Part IV: Analysis and Visualization of Docking Results
Objective: To interpret the docking output and visualize the predicted binding poses to understand the key molecular interactions.
-
Analyze the Log File:
-
Open the ligand_log.txt file. It contains a table of the top binding poses (usually 9), ranked by their predicted binding affinity in kcal/mol.
-
Interpretation: The binding affinity is an estimate of the Gibbs free energy of binding (ΔG). More negative values indicate stronger predicted binding.[2] The top-ranked pose (mode 1) is the most favorable according to the scoring function.
Mode Affinity (kcal/mol) RMSD l.b. RMSD u.b. 1 -8.5 0.000 0.000 2 -8.2 1.852 2.431 3 -7.9 2.105 3.578 -
-
Visualize the Binding Poses:
-
Open UCSF ChimeraX.
-
Load the receptor: open 4JVC_receptor.pdbqt
-
Load the docking results: open ligand_out.pdbqt
-
The ligand_out.pdbqt file contains multiple models, one for each predicted pose. You can cycle through them to visualize their orientation in the active site.
-
Use the tools in ChimeraX to identify key interactions:
-
Hydrogen Bonds: Use the hbonds command to visualize hydrogen bonds between the ligand and protein.
-
Hydrophobic Interactions: Examine the proximity of non-polar groups on the ligand and receptor.
-
Surface Views: Display the protein surface to assess how well the ligand fits within the binding pocket (shape complementarity).
-
-
Part V: Protocol Validation (A Self-Validating System)
Objective: To ensure the docking protocol is reliable for the chosen target by attempting to reproduce a known experimental result.
The Principle of Re-docking: The most common method for validating a docking protocol is to take a protein structure that was co-crystallized with a ligand, remove the ligand, and then dock it back into the same protein.[13][14] A successful protocol should be able to predict a binding pose that is very close to the original crystallographic pose. The similarity is measured by the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the crystal pose. An RMSD value below 2.0 Å is generally considered a success.[14][15]
Caption: Workflow for validating the docking protocol via re-docking.
Step-by-Step Validation Protocol:
-
Prepare the Native Ligand: From the original 4JVC.pdb file, isolate the native ligand (residue name M-PCP) and save it as a separate file. Prepare this ligand using the same procedure in Part II to create native_ligand.pdbqt.
-
Run Docking: Use the exact same conf.txt file and 4JVC_receptor.pdbqt from Part III, but change the ligand entry to native_ligand.pdbqt. Run the Vina simulation.
-
Calculate RMSD:
-
Open the 4JVC_receptor.pdbqt in ChimeraX.
-
Open the original crystal structure 4JVC.pdb.
-
Open the output file from the re-docking run (native_ligand_out.pdbqt).
-
Superimpose the protein backbones to align the structures.
-
Use the rmsd command or the built-in RMSD calculation tools to measure the deviation between the top-ranked docked pose of M-PCP and its original position in the crystal structure.
-
-
Assess Results: If the RMSD is below 2.0 Å, the protocol is considered validated and can be applied with confidence to dock novel ligands like our 4-Pyridinecarboxamide derivative.[13][14] If the RMSD is high, you may need to adjust parameters such as the grid box size or exhaustiveness and repeat the validation.
References
- Quora. (2021). How does one prepare proteins for molecular docking?
- Scripps Research. (2020). Tutorial – AutoDock Vina.
- BenchChem.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ResearchGate. (2022).
- Jahangiri, F. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Eagon Research Group. Vina Docking Tutorial.
- Biotechnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube.
- AutoDock Vina Document
- Drug Design Org. Molecular Docking: Principles and Methods.
- Scripps Research. Hands-on tutorials of AutoDock 4 and AutoDock Vina.
- Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
- BenchChem. (2025). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
- University of Zimbabwe. Session 4: Introduction to in silico docking.
- UCSF DOCK. Tutorial: Prepping Molecules.
- Kirubakaran, P., et al. (2013).
- ResearchGate. (2019).
- TrendBioTech. (2022).
- MDPI. (2026).
- SciSpace. A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
- Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- Al-Khafaji, K., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. NIH.
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.
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- 3. Molecular Docking - Drug Design Org [drugdesign.org]
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- 6. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity [mdpi.com]
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- 14. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyanopyridone Derivatives as Versatile Building Blocks in Agrochemical Synthesis
For Distribution to Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The 2-pyridone scaffold is a privileged structure in medicinal and agricultural chemistry, conferring potent biological activity to a host of molecules. The incorporation of a cyano (-CN) group onto this ring system to form cyanopyridone derivatives creates a uniquely versatile and powerful class of building blocks for modern agrochemical synthesis. The cyano moiety acts not only as a potent electronic modulator, enhancing the biological efficacy of the final product, but also as a versatile chemical handle for a wide array of synthetic transformations. This document provides an in-depth guide to the strategic application of cyanopyridone derivatives in the synthesis of next-generation insecticides and fungicides, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Advantage of the Cyanopyridone Core
The relentless evolution of pest and pathogen resistance necessitates a continuous pipeline of novel agrochemicals with diverse modes of action.[1] Cyanopyridine and its oxidized counterpart, cyanopyridone, have emerged as critical starting materials for developing highly effective crop protection agents.[1][2] The pyridine ring is a common feature in numerous bioactive compounds, and the addition of a cyano group offers several distinct advantages:
-
Enhanced Bioactivity: The strong electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the molecule, often leading to stronger binding interactions with biological targets.
-
Metabolic Stability: The cyano group can block sites of metabolic oxidation, increasing the persistence and efficacy of the active ingredient in the field.
-
Synthetic Versatility: The nitrile can be hydrolyzed to amides or carboxylic acids, reduced to amines, or participate in cycloadditions, providing multiple pathways for molecular elaboration and the creation of diverse chemical libraries.[2]
This guide will focus on practical applications, demonstrating how these building blocks are transformed into high-value agrochemical products.
Application in Insecticide Synthesis: The Case of Flonicamid
Flonicamid is a selective, systemic insecticide highly effective against sucking insects like aphids and whiteflies.[3] Its unique mode of action, which involves disrupting the feeding behavior of insects, makes it a valuable tool in resistance management programs.[4][5] The synthesis of Flonicamid is a prime example of the utility of a cyanopyridine-derived core structure, specifically 4-(trifluoromethyl)nicotinic acid.
Synthetic Strategy Overview
The industrial synthesis of Flonicamid hinges on the construction of an N-substituted nicotinamide. The core building block, 4-(trifluoromethyl)nicotinic acid, is first activated, typically by conversion to its acyl chloride, and then coupled with an aminoacetonitrile synthon to generate the final product.[6]
Caption: Multicomponent strategy for the synthesis of cyanopyridone scaffolds.
Protocol: General Synthesis of a 4,6-Disubstituted-3-cyano-2-pyridone
This protocol describes a general method for synthesizing a cyanopyridone core, which can then be further functionalized. The reaction is robust and accommodates a wide range of substituents. [7]
-
Rationale: This one-pot reaction is a highly efficient method for creating molecular complexity. A basic catalyst, such as piperidine or sodium hydroxide, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile. The resulting adduct then undergoes a Michael addition with the active methylene compound, followed by a spontaneous 6π electrocyclization and tautomerization to yield the stable pyridone ring.
-
Procedure:
-
In a round-bottom flask, combine an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and a ketone bearing an α-methylene group (e.g., acetophenone, 1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 - 0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 4,6-disubstituted-3-cyano-2-pyridone. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
Cyanopyridone derivatives are more than just intermediates; they are strategic building blocks that enable the efficient and versatile synthesis of advanced agrochemicals. Their inherent reactivity and the bioactive nature of the resulting pyridone core make them indispensable tools for researchers in crop protection. The protocols outlined herein for the synthesis of the insecticide Flonicamid and for a general antifungal cyanopyridone scaffold demonstrate the practical application of these principles, providing a solid foundation for the development of new and effective solutions to global agricultural challenges.
References
-
Flonicamid (Ref: IKI 220). (n.d.). Agriculture & Environment Research Unit (AERU), University of Hertfordshire. Retrieved January 9, 2026, from [Link]
- CN107162966A - The synthetic method of flonicamid. (2017). Google Patents.
- CN113929621A - Synthesis method of flonicamid. (2022). Google Patents.
-
Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. (2021). Bioorganic & Medicinal Chemistry Letters, 37, 127845. Retrieved January 9, 2026, from [Link]
-
Flonicamid | C9H6F3N3O | CID 9834513. (n.d.). PubChem, National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
Pymetrozine (Ref: CGA 215944). (n.d.). Agriculture & Environment Research Unit (AERU), University of Hertfordshire. Retrieved January 9, 2026, from [Link]
-
Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. (2024). International Journal of Molecular Sciences, 25(11), 5727. Retrieved January 9, 2026, from [Link]
-
Synthesis method of flonicamid. (n.d.). Patsnap. Retrieved January 9, 2026, from [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2023). RSC Medicinal Chemistry. Retrieved January 9, 2026, from [Link]
- CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof. (2020). Google Patents.
-
An Efficient Protocol for the Production of Pymetrozine via a New Synthetic Strategy. (2018). Journal of Chemical Research, 42(8), 434-438. Retrieved January 9, 2026, from [Link]
-
3-Cyanopyridine. (n.d.). Anhui Redpont Biotechnology Co., Ltd. Retrieved January 9, 2026, from [Link]
- CN111943931A - Preparation method of pymetrozine. (2020). Google Patents.
- EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides. (1990). Google Patents.
-
Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (2024). RSC Advances, 14(6), 3989-4015. Retrieved January 9, 2026, from [Link]
-
Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83. Retrieved January 9, 2026, from [Link]
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- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Developing a Stability-Indicating RP-HPLC Method for 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Abstract
This document provides a comprehensive guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. This pyridinone derivative represents a class of compounds of significant interest in pharmaceutical development. The narrative follows a logical, science-driven workflow, from understanding the analyte's physicochemical properties to systematic parameter optimization and final method definition. This application note is intended for researchers, analytical scientists, and quality control professionals who require a reliable method for purity assessment and stability testing of this analyte and structurally similar compounds.
Introduction: The Analytical Challenge
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds with a wide range of therapeutic activities.[1] 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (hereafter referred to as "the analyte") is a multifunctional derivative within this class. The development of a precise and accurate analytical method is paramount for ensuring quality, monitoring stability, and supporting regulatory filings in a drug development program. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.
The primary objective of this work is to establish a systematic protocol for developing an HPLC method that can separate the analyte from its potential impurities and degradation products, thus qualifying as "stability-indicating."
Foundational Strategy: Analyte Characterization
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.[2]
-
Structure and Polarity: The analyte possesses a substituted 2-pyridone core. The presence of a cyano group, a carboxamide, and the oxo-group on the pyridine ring contributes to its polarity. A related structure, Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, has a calculated XLogP3 of 0.1, indicating significant hydrophilicity.[3] The carboxamide in our target analyte is expected to further increase its polar nature compared to the methyl ester. This property strongly suggests that Reversed-Phase (RP) chromatography is a suitable starting point, where the analyte will have moderate to low retention on a non-polar stationary phase.
-
Acid-Base Properties (pKa): The 2-pyridone ring exists in a tautomeric equilibrium with its 2-hydroxypyridine form and exhibits weak acidity, with the parent 2-pyridone having a pKa of approximately 11.6.[4] The amide proton is also weakly acidic. To ensure consistent retention times and sharp peak shapes, the pH of the mobile phase must be controlled with a suitable buffer, ideally keeping the pH at least 2 units away from the analyte's pKa.
-
UV Absorbance: The conjugated system of the 2-pyridone ring acts as a strong chromophore. The parent 2-pyridone shows a UV maximum (λmax) around 297 nm.[4] This provides a strong basis for selecting a detection wavelength that will afford high sensitivity using a standard photodiode array (PDA) or UV-Vis detector. A full UV-Vis scan of the analyte in the initial mobile phase is essential to determine the precise λmax for optimal response.
The Method Development Workflow
The development process is a systematic journey from initial scouting experiments to a final, optimized, and robust method. The causality behind this workflow is to efficiently explore the chromatographic design space and identify the optimal conditions for the desired separation.
Sources
Protocol for assessing the antimicrobial efficacy of synthesized pyridinecarboxamides
Topic: Protocol for Assessing the Antimicrobial Efficacy of Synthesized Pyridinecarboxamides Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Promise of Novel Pyridinecarboxamides
The rise of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent antibacterial and antifungal activities. Pyridinecarboxamides, a class of compounds characterized by a pyridine ring linked to a carboxamide group, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial effects.[1][2][3] The rational design and synthesis of new pyridinecarboxamide derivatives require a robust and standardized framework for evaluating their antimicrobial efficacy and therapeutic potential.
This document, intended for researchers in drug development, provides a comprehensive guide to the essential protocols for assessing the antimicrobial profile of newly synthesized pyridinecarboxamides. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression of experiments, from initial screening of antimicrobial activity to preliminary evaluation of safety and in vivo efficacy. The causality behind each step is explained to ensure that the data generated is both accurate and meaningful for lead candidate selection.
Part 1: In Vitro Antimicrobial Activity Assessment
The initial phase of evaluation focuses on quantifying the direct activity of the synthesized compounds against a panel of clinically relevant microorganisms. The primary objectives are to determine the minimum concentration required to inhibit growth (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the microorganism (Minimum Bactericidal Concentration, MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone metric for antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents visible microbial growth under standardized conditions.[4][5] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this determination due to its efficiency and reproducibility.[6][7][8]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most aerobic bacteria.[9] Its composition is well-defined, it supports the growth of most common pathogens, and it contains low levels of inhibitors (e.g., sulfonamide antagonists) that could interfere with the compound's activity.
-
Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL is critical.[4][10] A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs or the overgrowth of resistant subpopulations. The 0.5 McFarland turbidity standard is a reliable method for achieving this initial concentration.[5][10]
-
Controls: The inclusion of positive (no compound), negative (no bacteria), and solvent controls is non-negotiable for a self-validating system. A quality control (QC) strain with a known MIC for a standard antibiotic (e.g., Staphylococcus aureus ATCC 29213) must be run in parallel to validate the assay's accuracy.[10][11]
Caption: Workflow for MBC determination following an MIC assay.
-
From the MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculturing: Mix the contents of each selected well thoroughly. Spot-plate a fixed volume (e.g., 10-15 µL) from each of these wells onto a drug-free agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is clearly visible on the control spots.
-
MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [12][13]
Parameter Description Typical Range MIC Minimum Inhibitory Concentration µg/mL or µM MBC Minimum Bactericidal Concentration µg/mL or µM | MBC/MIC Ratio | Ratio to determine bactericidal vs. bacteriostatic activity | ≤ 4 indicates bactericidal activity |
Part 2: In Vitro Cytotoxicity Assessment
A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. Cytotoxicity assays are therefore a critical step in the preliminary safety assessment. The XTT assay is a reliable colorimetric method for this purpose.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells. [14]Mitochondrial dehydrogenases in metabolically active cells reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product. [15]The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of compound-induced cytotoxicity. [14]Unlike the related MTT assay, the XTT assay's formazan product is water-soluble, simplifying the protocol. [14][16]
-
Cell Culture: Seed a mammalian cell line (e.g., HEK293 for kidney toxicity, HepG2 for liver toxicity) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinecarboxamides in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for untreated cells (viability control) and a vehicle control (if a solvent like DMSO is used).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling agent.
-
Assay Reaction: Add 50 µL of the prepared XTT mixture to each well. Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be measured to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Part 3: In Vivo Efficacy Assessment (Conceptual Framework)
After demonstrating potent in vitro activity and acceptable selectivity, the next logical step is to evaluate the compound's efficacy in a living organism. Animal models are essential for understanding a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties and its ability to treat an infection in a complex biological system. [17][18] The choice of model is critical and depends on the target pathogen and the clinical indication. [19]A common and well-established model for systemic infections is the murine thigh infection model or the sepsis model.
-
Ethical Approval: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use a specific strain of mice (e.g., BALB/c or C57BL/6) of a specific age and weight.
-
Infection: Induce an infection by injecting a standardized inoculum of the pathogen (e.g., Staphylococcus aureus or Escherichia coli) into a specific site (e.g., intramuscularly into the thigh or intraperitoneally for sepsis).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the synthesized pyridinecarboxamide via a clinically relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection). A range of doses should be tested.
-
Endpoint Measurement: After a defined treatment period (e.g., 24 hours), euthanize the animals. The infected tissue (e.g., thigh muscle) or organs (e.g., spleen, liver) are harvested, homogenized, and plated on agar to determine the bacterial burden (CFU/g of tissue). [20]6. Data Analysis: The efficacy of the compound is determined by comparing the bacterial burden in the treated groups to that in the untreated (vehicle control) group. The results are typically expressed as a log₁₀ reduction in CFU.
Designing in vitro studies that can bridge to in vivo testing is an important consideration for both practical and economic reasons. [19][21]If the in vivo results for one representative microorganism correlate well with the in vitro data, it can be reasonably extrapolated that the same would hold true for other microorganisms tested in vitro. [19][21]
References
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Wikipedia. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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EUCAST: Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Travers, K., & Bertin, P. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Applied Bioengineering, 10(4), 1-10. Available at: [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Southeast Asian Fisheries Development Center. Available at: [Link]
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Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. Available at: [Link]
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O'Gara, J. P. (2007). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 51(5), 1527–1534. Available at: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1828–1835. Available at: [Link]
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CLSI M07-Ed11 and CLSI M100-Ed31 Package. (n.d.). ANSI Webstore. Available at: [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration (FDA). Available at: [Link]
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Odingo, J., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022. Available at: [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB). Available at: [Link]
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CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform. Available at: [Link]
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EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases (ESCMID). Available at: [Link]
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Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Available at: [Link]
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Travers, K., & Bertin, P. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. Available at: [Link]
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As-Subaie, A. A., et al. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588–6597. Available at: [Link]
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Kahlmeter, G., & Brown, D. F. J. (2003). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Microbiology and Infection, 9(12), 1253–1255. Available at: [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]
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Marinescu, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3125. Available at: [Link]
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Performance standards for antimicrobial susceptibility testing. (n.d.). Semantic Scholar. Available at: [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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Kahlmeter, G. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of Fungi, 7(8), 643. Available at: [Link]
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Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 119-128. Available at: [Link]
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Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry, 5(3). Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Hantzsch Synthesis for 3-Cyano-2-Pyridones
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-cyano-2-pyridones, with a focus on improving reaction yields via the Hantzsch pyridine synthesis and its variations. Our goal is to blend established chemical principles with practical, field-proven insights to help you overcome common experimental hurdles.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific, common problems encountered during the synthesis of 3-cyano-2-pyridones. The question-and-answer format is designed to help you quickly diagnose and resolve issues in your experimental setup.
Q1: My reaction yield is consistently low or fails completely. What are the most common culprits I should investigate first?
Low yields in multicomponent reactions like the Hantzsch synthesis are a frequent challenge and can often be traced back to a few key areas.[1][2]
-
Purity of Reactants: This is the most critical starting point. Impurities in your aldehyde, active methylene nitrile (e.g., cyanoacetamide), or 1,3-dicarbonyl compound can introduce competing side reactions that consume starting materials and complicate purification.[2] Always use freshly purified reagents or reagents of the highest available purity.
-
Suboptimal Reaction Conditions: The classical Hantzsch synthesis often required long reaction times and high temperatures, which can lead to the degradation of reactants or the desired product.[1][3] Modern methods often employ microwave irradiation or ultrasound to dramatically reduce reaction times from hours to minutes and improve yields.[3][4][5]
-
Inefficient Aromatization: The final step, the oxidation of the dihydropyridine intermediate to the aromatic pyridone, is a major source of yield loss.[6] Using overly harsh oxidizing agents can lead to unwanted byproducts.[3][6]
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. While the classic Hantzsch uses two equivalents of a β-keto ester, syntheses targeting 2-pyridones have different requirements. For instance, some modern protocols for 3-cyano-2-pyridones use an excess of the nitrogen source, like ammonium acetate, to drive the reaction to completion.[5]
Q2: I'm observing a significant number of side products in my crude mixture. What are these byproducts, and how can I minimize their formation?
The formation of byproducts is a primary reason for reduced yields. The most common side reactions include the formation of over-oxidized pyridine species or Michael adducts.[1][6]
-
Cause: The mechanism of the Hantzsch synthesis involves several key intermediates, including a Knoevenagel condensation product and an enamine.[3][7] If these intermediates do not efficiently cyclize, they can react through alternative pathways. Harsh reaction conditions, particularly during the oxidation step, are a major contributor to byproduct formation.[3]
-
Solution:
-
Control the Aromatization Step: Switch from harsh oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to milder and more selective reagents.[3][6] Iodine in refluxing methanol, manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN) are excellent alternatives that often provide cleaner reactions and higher yields.[8][9]
-
Optimize Temperature and Time: Avoid prolonged heating.[1] Use TLC or LC-MS to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent product degradation. Microwave-assisted synthesis is highly effective at minimizing reaction time and, consequently, byproduct formation.[5]
-
Catalyst Choice: The use of an appropriate catalyst can significantly steer the reaction toward the desired product. Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can accelerate the key cyclization step, outcompeting side reactions.[1][10]
-
Q3: My reaction is sluggish and does not go to completion, even after extended periods. How can I improve the reaction rate and achieve full conversion?
Incomplete conversion is often a kinetic issue that can be addressed by modifying the reaction's energy input, solvent, or catalytic system.[1]
-
Employ Modern Energy Sources: Conventional heating is often slow and inefficient.
-
Microwave Irradiation: This is one of the most effective methods for accelerating the Hantzsch synthesis. It provides rapid, uniform heating, often reducing reaction times from many hours to under 30 minutes and dramatically increasing yields.[3][4][5]
-
Ultrasonic Irradiation: Sonication can also enhance reaction rates, particularly in heterogeneous mixtures. High yields (often >90%) have been reported for reactions conducted in aqueous micelles under ultrasound.[3]
-
-
Optimize Your Solvent System: The choice of solvent can influence reaction rates and yields.[1] While traditional solvents like ethanol or acetic acid are common, exploring alternatives is worthwhile.[1][11]
-
"Green" Solvents: Water, glycerol, and polyethylene glycol (PEG-400) have proven to be effective and environmentally friendly options.[11]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature or with a catalyst can lead to excellent yields and simplified workup.[1][10]
-
-
Introduce a Catalyst: The uncatalyzed reaction can be slow. A wide range of catalysts have been shown to be effective:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is inexpensive and highly effective.[1][12]
-
Lewis Acids: Ceric ammonium nitrate (CAN) and Yb(OTf)₃ are powerful catalysts that can promote the reaction even at room temperature.[3][13]
-
Organocatalysts: Ionic liquids can serve as both the solvent and catalyst, offering a green and efficient alternative.[3]
-
Q4: I'm losing a significant amount of product during workup and purification. What are some best practices for isolating 3-cyano-2-pyridones?
Product loss during isolation is a common but preventable issue.[2]
-
Initial Isolation:
-
Precipitation/Filtration: Upon cooling the reaction mixture, the pyridone product often precipitates. If so, it can be collected by simple filtration and washed with a cold solvent (like ethanol) to remove soluble impurities.[8]
-
Solvent Removal: If the product remains in solution, remove the solvent under reduced pressure.[8]
-
-
Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure product. Ethanol is a commonly used solvent for recrystallizing Hantzsch products.[8]
-
Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is the standard alternative.[8]
-
Removing Solid Reagents: If you use a solid oxidant like manganese dioxide (MnO₂), the reaction mixture should be filtered through a pad of celite after completion to remove the solid before proceeding with solvent evaporation or extraction.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted reaction mechanism for the synthesis of a 3-cyano-2-pyridone via a Hantzsch-type reaction?
The synthesis of 3-cyano-2-pyridones follows a pathway analogous to the classic Hantzsch synthesis but uses different starting materials to achieve the pyridone structure. The process is a domino reaction involving several key steps:
-
Knoevenagel Condensation: An aldehyde reacts with an active methylene compound (e.g., a 1,3-dicarbonyl) to form an α,β-unsaturated carbonyl intermediate (a chalcone).[7][14]
-
Enamine Formation: A nitrogen source (ammonia from ammonium acetate) reacts with a second active methylene compound (in this case, cyanoacetamide or ethyl cyanoacetate) to form a vinylogous amide, or enamine.[7][14]
-
Michael Addition: The enamine attacks the α,β-unsaturated carbonyl intermediate in a conjugate addition. This is often the rate-determining step.[7][15]
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to form a 1,4-dihydropyridine ring.[7]
-
Aromatization (Oxidation): The dihydropyridine is then oxidized to the final, stable aromatic 3-cyano-2-pyridone product. The driving force for this step is the formation of the aromatic ring.[3]
Caption: Hantzsch-type mechanism for 3-cyano-2-pyridone synthesis.
Q2: How does the choice of starting materials differ from the classic Hantzsch synthesis to produce a 3-cyano-2-pyridone?
This is a crucial point of confusion. The classic Hantzsch synthesis uses two equivalents of a β-ketoester (like ethyl acetoacetate) to produce a pyridine with ester groups at the 3 and 5 positions.[3][7]
To synthesize a 3-cyano-2-pyridone , the starting materials must be modified. You need components that will yield the cyano (-CN) group at the 3-position and the carbonyl (C=O) group of the pyridone ring. A common and effective strategy is the Guareschi-Thorpe synthesis , a variation of the Hantzsch reaction.[6][16] This typically involves:
-
An Active Methylene Nitrile: This provides the nitrogen atom and the C2-C3 bond, including the cyano group. Cyanoacetamide or ethyl cyanoacetate are common choices.[5]
-
A 1,3-Dicarbonyl Compound: This provides the C4, C5, and C6 atoms of the ring. Acetylacetone is a simple example.[17]
-
An Aldehyde (Optional but common): This provides the substituent at the 4-position of the pyridone ring.
-
A Nitrogen Source/Base: Ammonium acetate is frequently used as it provides ammonia for the reaction and acts as a catalyst.[5]
Q3: Which experimental protocol do you recommend for a high-yield synthesis?
For both efficiency and high yield, a microwave-assisted multicomponent protocol is highly recommended. This modern approach drastically reduces reaction times and often simplifies purification.[5]
Optimized Protocol: Microwave-Assisted Synthesis of 4,6-Diaryl-3-cyano-2(1H)-pyridones
This protocol is adapted from a demonstrated high-yield synthesis.[5]
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 1.0 mmol
-
Aryl Methyl Ketone (e.g., acetophenone): 1.0 mmol
-
Ethyl Cyanoacetate: 1.0 mmol
-
Ammonium Acetate: 3.0 mmol (3 equivalents)
-
Ethanol (2 mL)
-
Microwave synthesis vial
Procedure:
-
Combine the aromatic aldehyde (1.0 mmol), aryl methyl ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (3.0 mmol) in a microwave synthesis vial.
-
Add ethanol (2 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes .
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will likely precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol, to remove excess ammonium acetate and other soluble impurities.
-
Dry the purified product under vacuum. This method often yields a product of high purity (>90%) without the need for column chromatography.[5]
Q4: How can I make my synthesis more environmentally friendly?
"Green chemistry" principles are increasingly important in modern organic synthesis. The Hantzsch reaction is well-suited for such modifications.[3]
-
Use Greener Solvents: Replace traditional organic solvents with water, ethanol, or glycerol.[11] Reactions in aqueous micelles have shown excellent yields.[3]
-
Solvent-Free Synthesis: Investigate solvent-free conditions, often facilitated by grinding the reactants together with a solid catalyst or by using microwave heating.[10] This minimizes solvent waste and can simplify purification.
-
Energy Efficiency: As mentioned, microwave and ultrasound irradiation are far more energy-efficient than conventional refluxing over long periods.[1][3]
-
Catalysis: Employ reusable or non-toxic catalysts. Ionic liquids can be recycled, and solid-supported acid catalysts can be recovered and reused, reducing waste.[3]
Troubleshooting and Optimization Workflow
Use this flowchart to systematically diagnose and address low-yield issues in your Hantzsch synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Comparative Data Summary
The following table summarizes the impact of different reaction conditions on the synthesis of 3-cyano-2(1H)-pyridone (4c), highlighting the superiority of the microwave-assisted approach.[5]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Microwave | 100 | 30 min | 90% |
| 2 | Microwave | 100 | 15 min | 75% |
| 3 | Microwave | 120 | 30 min | 81% |
| 4 | Microwave | 80 | 30 min | 62% |
| 5 | Conventional | Reflux (Ethanol) | 5 hours | 29% |
References
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). Journal of Molecular Structure. Available at: [Link]
-
Feng, C., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis. Available at: [Link]
-
Venkat Narsaiah, et al. (2022). Ammonium persulfate: A simple and efficient catalyst for the synthesis of dihydropyridines (Hantzsch reaction). IOSR Journal of Applied Chemistry. Available at: [Link]
-
SciSpace. (n.d.). Hantzsch pyridine synthesis. SciSpace. Available at: [Link]
-
Organ, M. G., et al. (2015). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2022). Biodynamic activities of different derivatives of 3-cyano-2-pyridone. ResearchGate. Available at: [Link]
-
Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. (2010). ChemInform. Available at: [Link]
-
Hantzsch pyridine synthesis. (n.d.). ChemTube3D. Available at: [Link]
-
El-Naggar, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules. Available at: [Link]
-
O'Neill, P. M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. Available at: [Link]
-
El-Naggar, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. MDPI Sciforum. Available at: [Link]
-
Alvim, H. G. O., et al. (2014). Hantzsch synthesis. RSC Advances. Available at: [Link]
-
Bohrium. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Bohrium. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. ResearchGate. Available at: [Link]
-
jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available at: [Link]
-
El-Tayeb, M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Al-Zoubi, W., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. Available at: [Link]
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Troubleshooting purification of polar 4-Pyridinecarboxamide derivatives by column chromatography
Technical Support Center: Purifying Polar 4-Pyridinecarboxamide Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the chromatographic purification of polar 4-pyridinecarboxamide derivatives. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when purifying these often-recalcitrant compounds. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested protocols to help you achieve optimal separation and recovery.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter during column chromatography of 4-pyridinecarboxamide derivatives.
Problem 1: My compound is streaking badly or tailing on the TLC plate and column.
Core Issue: This is the most frequent problem and is almost always caused by strong, undesirable interactions between the basic pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This secondary interaction causes some molecules of your compound to "stick" to the stationary phase longer than others, resulting in a smeared or tailing peak instead of a tight, symmetrical band.[2][3][4]
Solutions:
-
Deactivate the Silica with a Basic Modifier: The most effective solution is to neutralize the acidic silanol groups.[1][5] This is achieved by adding a small amount of a volatile base to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. TEA is a mild Lewis base that will preferentially interact with the silanol groups, effectively "capping" them and preventing your pyridine derivative from binding too strongly.[3][6][7]
-
Ammonium Hydroxide: For very stubborn or highly basic compounds, a solution of ammonium hydroxide in methanol can be used as a polar modifier. A common stock solution is 10% ammonium hydroxide in methanol, which can then be used as the polar component (e.g., 1-10% of this stock in dichloromethane).[8][9]
-
-
Change the Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule, consider a different stationary phase.
-
Basic Alumina: This is an excellent alternative for the purification of basic compounds like pyridine derivatives.[8][10][11] Choose a Brockmann activity grade appropriate for your compound's polarity. Basic alumina (pH ~9.5) will not have the acidic sites that cause tailing.
-
Amine-Functionalized Silica: These are specialty phases where the silica surface is bonded with amino groups, creating a more basic environment suitable for such purifications.[12]
-
Diagram: Mechanism of Peak Tailing and the Action of Triethylamine (TEA)
The following diagrams illustrate the chemical interactions at the silica surface that lead to peak tailing and how a basic modifier like TEA resolves the issue.
Caption: Undesirable interaction between pyridine nitrogen and silica.
Caption: TEA neutralizes silica, allowing for clean elution.
Problem 2: My compound is extremely polar and won't move off the baseline, even with methanol.
Core Issue: The polarity of your 4-pyridinecarboxamide derivative is too high for the chosen normal-phase system. The strong hydrogen bonding capabilities of the amide and the polar nature of the pyridine ring can lead to extremely strong adsorption to the silica gel.
Solutions:
-
Highly Polar Mobile Phases:
-
Increase the percentage of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc). Be cautious, as using more than 10-15% methanol in DCM can start to dissolve the silica gel.[9]
-
Use a mobile phase containing ammonium hydroxide as described above (e.g., 5-15% of a [10% NH4OH in MeOH] solution mixed with 85-95% DCM).[9][13] This both increases polarity and deactivates the silica.
-
-
Reverse-Phase Chromatography: This is often the best solution for very polar compounds.[14] In reverse-phase, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar.
-
Stationary Phase: C18 (Octadecylsilane) bonded silica.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile. Small amounts of modifiers like formic acid or trifluoroacetic acid (TFA) can be added to improve peak shape, but for a basic compound, a buffer system might be necessary.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is ideal for very polar compounds that are poorly retained in reverse-phase.[12][15]
-
Stationary Phase: A polar phase like bare silica, diol, or amino-bonded silica is used.[15]
-
Mobile Phase: A high concentration of a water-miscible organic solvent (like acetonitrile) with a smaller amount of aqueous buffer.[15] The polar analyte partitions into the aqueous layer on the surface of the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system to start with?
A1: Thin-Layer Chromatography (TLC) is your most critical tool.[16][17] The goal is to find a solvent system that gives your target compound an Rf (Retention factor) value between 0.2 and 0.35.[16] This Rf range typically translates well to column chromatography, providing good separation without requiring excessively large solvent volumes.
| Compound Polarity | Recommended Starting Solvent System | Modifier (if needed) |
| Low to Medium | 20-50% Ethyl Acetate in Hexanes | 1% Triethylamine |
| Medium to High | 5-10% Methanol in Dichloromethane | 1% Triethylamine |
| Very High / Basic | 5-10% of (10% NH₄OH in MeOH) in DCM | Already included |
Table 1: Recommended starting solvent systems for 4-pyridinecarboxamide derivatives.
Q2: My compound is not very soluble in the elution solvent. How should I load it onto the column?
A2: Poor solubility in the mobile phase is a common problem that can lead to broad bands and poor separation if loaded improperly. The best technique is dry loading .[18][19]
-
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).
-
Add a small amount of silica gel (or the stationary phase you are using) to this solution—typically 2-3 times the mass of your crude sample.[18]
-
Thoroughly mix the slurry to ensure your compound is evenly adsorbed onto the silica.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column, on top of the main silica bed.
-
Carefully add a protective layer of sand on top of your dry-loaded sample before beginning elution.[20]
-
This technique ensures that your entire sample starts as a very narrow, concentrated band, which is critical for achieving good resolution.[19]
Q3: Should I use normal silica gel or alumina?
A3: The choice depends on the stability and basicity of your compound.
-
Silica Gel: Slightly acidic (pH ~4-5).[8] It's the default choice for most organic compounds but causes issues with basic molecules like pyridines due to its acidic silanol groups.[1] Use it only if you plan to add a basic modifier like TEA.
-
Alumina (Aluminum Oxide): Can be purchased as acidic, neutral, or basic.[10] For 4-pyridinecarboxamides, basic alumina (pH ~9.5) is the ideal choice as it prevents the strong acid-base interactions that cause tailing and potential degradation.[10][11][21] Neutral alumina (pH ~7) can also be effective.[10]
Q4: I ran the column, but my recovery is very low. Where did my compound go?
A4: Low recovery can stem from several issues. A systematic troubleshooting approach is best.
Caption: A systematic workflow for diagnosing low product recovery.
-
Irreversible Adsorption: Your compound might be too polar and has become permanently stuck to the top of the column. Try flushing the column with a much stronger solvent system (e.g., 20% MeOH in DCM with 2% TEA or NH4OH) to see if you can recover it.[22]
-
Degradation on Silica: Acid-sensitive functional groups on your derivative may be degrading on the acidic silica surface. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[22][23] If so, switching to basic alumina is highly recommended.[22]
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- SiliCycle.
- University of Rochester, Department of Chemistry.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Hawach Scientific. The Methods of Sample Loading in Flash Column.
- Sigma-Aldrich.
- Taylor & Francis Online.
- Sorbtech.
- Biotage.
- Reddit. TLC and streaking: why add triethylamine?.
- ACD/Labs.
- SiliCycle. FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?.
- Experts@Minnesota. Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC.
- Benchchem.
- Reddit. Tailing of basic compound.
- Axion Labs. HPLC Peak Tailing.
- Reddit.
- University of Rochester, Department of Chemistry.
- Teledyne ISCO.
- ResearchGate.
- Biotage.
- Sorbead India.
- Reddit. Purification of strong polar and basic compounds.
- Quora. What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
- Pipzine Chemicals. 4-pyridinecarboxamide.
- YMC America. 3 Ideal Columns for Analyzing Polar Compounds.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Chemistry For Everyone.
- ChemistryViews.
- University of Rochester, Department of Chemistry.
- Sigma-Aldrich.
- Common Organic Chemistry.
- Chemistry For Everyone.
- Reddit.
- Cheméo. 4-Pyridinecarboxamide.
- Google Patents.
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- 2. acdlabs.com [acdlabs.com]
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- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. silicycle.com [silicycle.com]
- 6. tandfonline.com [tandfonline.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. biotage.com [biotage.com]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. sorbtech.com [sorbtech.com]
- 19. biotage.com [biotage.com]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 21. reddit.com [reddit.com]
- 22. Chromatography [chem.rochester.edu]
- 23. Chromatography [chem.rochester.edu]
Technical Support Center: Strategies for Overcoming Poor Solubility of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Welcome to the technical support center for 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues and obtain reliable, reproducible results.
I. Understanding the Challenge: Physicochemical Properties
3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its derivatives are a class of compounds with recognized biological activities, including potential antimicrobial, antioxidant, and anticancer effects.[1][2][3][4][5] However, their utility in biological assays is often hampered by poor aqueous solubility. This intrinsic property can lead to several experimental artifacts, including underestimated potency, high variability in results, and even compound precipitation in the assay medium.[6]
II. Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous assay buffer?
A1: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment, the compound's solubility can decrease dramatically, leading to precipitation.[6] The final concentration of DMSO in your assay is a critical factor; even at levels as low as 0.1-1%, some compounds can fall out of solution.[7]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. Generally, concentrations below 0.1% are considered safe for most cell lines, having minimal impact on cell health and function.[8] Concentrations between 0.1% and 1% may be tolerated for short exposure times, but can start to have cytotoxic effects, especially on more sensitive cells.[8][9] It is crucial to determine the no-effect concentration of DMSO for your specific cell line and assay by running a dose-response curve with the vehicle alone.[10]
Q3: I've tried different DMSO concentrations, but my compound's solubility is still too low. What's the next step?
A3: When DMSO alone is insufficient, a systematic approach to solubility enhancement is necessary. This can include the use of co-solvents, cyclodextrins, or surfactants.[11][12] It is essential to test the tolerability of any new excipient in your specific assay to avoid introducing artifacts.
Q4: How can I be sure that the solubilizing agent isn't interfering with my assay results?
A4: This is a critical point. Every solubilizing agent or combination of agents must be tested in a vehicle control experiment. This involves running the assay with the vehicle (e.g., buffer with the solubilizing agent) but without the compound of interest to ensure it does not produce a signal or affect the biological system on its own.[7]
III. Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide provides a structured workflow for addressing the poor solubility of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.
Step 1: Optimizing the Primary Solvent System
Before exploring more complex formulations, ensure you have optimized the use of your primary solvent, typically DMSO.
-
Prepare High-Concentration Stock Solutions: To minimize the final DMSO concentration in your assay, prepare the highest possible, fully-dissolved stock concentration of your compound in 100% DMSO.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. In many screening assays, you are dealing with kinetic solubility, where a supersaturated solution might be transiently formed upon dilution.[6]
-
Sonication: Gentle sonication can sometimes help re-dissolve compounds that have precipitated out of a DMSO stock solution.[6]
Step 2: Employing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[13][14][15][16]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.
-
Protocol for Co-solvent Screening:
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent.
-
Determine the maximum tolerable concentration of the co-solvent in your assay by running a vehicle control dose-response.
-
Prepare a series of dilutions of the compound stock into your aqueous assay buffer, ensuring the final co-solvent concentration remains below the determined maximum.
-
Visually inspect for precipitation and measure the concentration of the dissolved compound if possible.
-
Step 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][20] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[19][21]
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their improved water solubility and safety profiles compared to native β-cyclodextrin.[22]
-
Protocol for Cyclodextrin Formulation:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1-10% w/v).
-
Add an excess of the solid compound to each cyclodextrin solution.
-
Equilibrate the mixture by shaking or sonicating for a set period (e.g., 24-48 hours).
-
Filter or centrifuge the samples to remove undissolved compound.
-
Quantify the concentration of the dissolved compound in the supernatant.
-
Step 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation strategies may be required.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[23] However, they can also interfere with biological assays, so careful validation is necessary.
-
Lipid-Based Formulations: For certain applications, lipid-based delivery systems can be employed to solubilize highly lipophilic compounds.[24]
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix to prevent crystallization and enhance dissolution.[25]
IV. Data Presentation and Visualization
Table 1: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Typical Starting Concentration Range in Final Assay Volume | Key Considerations |
| DMSO | < 0.5% (v/v) | Cell line dependent toxicity.[26] |
| Ethanol | 1-5% (v/v) | Potential for protein denaturation at higher concentrations. |
| Propylene Glycol | 1-10% (v/v) | Generally well-tolerated. |
| PEG 400 | 1-10% (v/v) | Can be viscous at higher concentrations. |
| HP-β-CD | 1-5% (w/v) | Can sometimes extract cholesterol from cell membranes. |
| SBE-β-CD | 1-5% (w/v) | Generally considered safe and effective.[22] |
Diagram 1: Decision Tree for Solubilization Strategy
A decision-making workflow for selecting a solubilization strategy.
V. Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at the density used for your primary assay.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range would be from 10% down to 0.01% (v/v), including a no-DMSO control.
-
Cell Treatment: Replace the medium in the wells with the DMSO-containing medium.
-
Incubation: Incubate the cells for the same duration as your primary assay.
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
VI. Concluding Remarks
Overcoming the poor solubility of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide requires a systematic and well-controlled approach. By carefully optimizing the use of primary solvents, exploring co-solvents and cyclodextrins, and always including appropriate vehicle controls, researchers can successfully generate reliable data for their biological assays.
VII. References
-
Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved from
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from
-
ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Retrieved from
-
Cyclodextrins. (2025). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Retrieved from
-
Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from
-
Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from
-
Benchchem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments. Retrieved from
-
Chem-Impex. (n.d.). Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydro-pyridine-4-carboxylate. Retrieved from
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from
-
MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from
-
Wikipedia. (n.d.). Cosolvent. Retrieved from
-
PubChem. (n.d.). Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Retrieved from
-
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from
-
(2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from
-
(2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from
-
Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Retrieved from
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from
-
PMC - NIH. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from
-
(2025). Co-solvent: Significance and symbolism. Retrieved from
-
Smolecule. (n.d.). Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Retrieved from
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. Retrieved from
-
Ziath. (n.d.). Compound Solubility and HTS Screening. Retrieved from
-
Reddit. (2022). How to tackle compound solubility issue : r/labrats. Retrieved from
-
PubMed. (n.d.). Strategies to address low drug solubility in discovery and development. Retrieved from
-
(2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from
-
(n.d.). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from
-
ResearchGate. (2025). (PDF) New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from
-
ResearchGate. (2025). (PDF) Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from
-
(n.d.). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from
Sources
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- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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Optimizing reaction conditions to minimize by-product formation in cyanopyridone synthesis
Welcome to the technical support center for cyanopyridone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cyanopyridone synthesis and effectively minimize by-product formation. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and purity of your reactions.
Introduction to Cyanopyridone Synthesis Challenges
Cyanopyridones are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Their synthesis, often achieved through multicomponent reactions like the Guareschi-Thorpe condensation, can be highly efficient.[3][4][5] However, these reactions are not without their challenges. The formation of by-products can significantly reduce yields and complicate purification, hindering the drug development pipeline. Understanding the underlying reaction mechanisms and the impact of various parameters is crucial for successful optimization.[6][7]
This guide provides a structured approach to troubleshooting common issues encountered during cyanopyridone synthesis, focusing on practical solutions grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during cyanopyridone synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Cyanopyridone Product
Question: My reaction is resulting in a low yield of the target cyanopyridone. What are the likely causes and how can I improve it?
Answer: A low yield can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, or competing side reactions. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] If the reaction stalls, a modest increase in temperature or prolonged reaction time might be necessary. However, be cautious as excessive heat can promote by-product formation.
-
Catalyst Activity: The choice and amount of catalyst are critical. For base-catalyzed reactions (e.g., using piperidine or sodium ethoxide), ensure the catalyst is not degraded and is used in the optimal concentration.[9][10] In some cases, switching to a more efficient catalyst, such as L-proline or a nanostructured catalyst, can significantly improve yields and reaction times.[9][11]
-
-
Suboptimal Reagent Stoichiometry:
-
The molar ratio of your reactants is a key parameter. A slight excess of one reactant, often the ammonia source (like ammonium acetate), can sometimes drive the reaction to completion. Experiment with varying the stoichiometry to find the optimal balance.
-
-
Solvent Effects:
Issue 2: Formation of a Persistent, Difficult-to-Separate Impurity
Question: I am observing a major by-product with similar polarity to my desired cyanopyridone, making purification by column chromatography challenging. What could this by-product be and how can I prevent its formation?
Answer: This is a common and frustrating issue. The identity of the by-product often points to a specific side reaction. Based on typical cyanopyridone syntheses (e.g., Guareschi-Thorpe), here are some likely culprits and mitigation strategies:
-
Michael Addition Adducts:
-
Causality: In multicomponent reactions involving active methylene compounds like malononitrile or ethyl cyanoacetate, intermediate Michael adducts can fail to cyclize, remaining as a linear, open-chain by-product. This is often due to suboptimal reaction conditions (e.g., insufficient temperature or catalyst activity) that do not favor the final cyclization and dehydration steps.
-
Troubleshooting Protocol:
-
Increase Temperature: Carefully increase the reaction temperature in increments of 10°C to promote the cyclization step.
-
Optimize Catalyst: If using a weak base, consider a stronger, non-nucleophilic base to facilitate the intramolecular condensation.
-
Change Solvent: A higher boiling point solvent might be necessary to provide the energy required for cyclization.
-
-
-
Self-Condensation of Starting Materials (Thorpe-Ziegler Type By-products):
-
Causality: Active methylene nitriles can undergo self-condensation, a reaction known as the Thorpe reaction, to form β-enaminonitriles.[6][7][12] This is more likely to occur if the rate of the desired multicomponent reaction is slow, allowing for competing side reactions.
-
Troubleshooting Protocol:
-
Control Reagent Addition: Instead of adding all reactants at once, try a sequential addition. For instance, pre-mixing the aldehyde and the active methylene compound before adding the ammonia source and catalyst can sometimes favor the desired reaction pathway.
-
Adjust Stoichiometry: Ensure that the concentration of the self-condensing nitrile is not excessively high at the beginning of the reaction.
-
-
-
Hydrolysis of the Cyano Group:
-
Causality: If the reaction is run under harsh acidic or basic conditions, or during an aqueous workup, the cyano group of the desired product or intermediates can be hydrolyzed to a carboxamide or even a carboxylic acid.[8]
-
Troubleshooting Protocol:
-
Maintain Neutral pH: During workup, ensure the pH is kept as close to neutral as possible.[13]
-
Use Milder Conditions: If possible, opt for milder catalysts and reaction conditions to avoid hydrolysis.
-
Anhydrous Conditions: If sensitivity to water is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Part 2: Experimental Protocols & Data
To provide a practical context, here are summarized reaction conditions and a generalized experimental protocol for a typical one-pot cyanopyridone synthesis.
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Range/Options | Rationale |
| Catalyst | Piperidine, L-proline, Na2CaP2O7 | Choice depends on substrate scope and desired reaction efficiency.[9][10][11] |
| Catalyst Loading | 10-20 mol% | Sufficient to catalyze the reaction without promoting side reactions.[9] |
| Solvent | Ethanol, Water, DMF | Solvent polarity can influence reaction rate and product solubility.[11] |
| Temperature | 60°C - Reflux | Temperature should be high enough for cyclization but low enough to prevent degradation. |
| Reactant Ratio | Aldehyde:Malononitrile:Ketone:Ammonium Acetate (1:1:1:1.5) | A slight excess of the ammonia source can improve yield. |
Generalized Experimental Protocol for Cyanopyridone Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ketone (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) followed by the catalyst (e.g., piperidine, 0.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[10][14]
Part 3: Visualizing Reaction Pathways and Troubleshooting Logic
Diagrams can be powerful tools for understanding complex reaction sequences and for systematically troubleshooting problems.
Diagram 1: Generalized Reaction Mechanism for Cyanopyridone Synthesis
Caption: A simplified workflow of a multicomponent cyanopyridone synthesis.
Diagram 2: Troubleshooting Logic for By-Product Formation
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming the Low Reactivity of the Cyano Group in 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the reactivity of the C3-cyano group on this substituted pyridinone scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale for the observed low reactivity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the cyano group in my 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- proving so unreactive towards standard hydrolysis/reduction conditions?
A1: The diminished reactivity of the cyano group in this specific molecule is a consequence of a combination of electronic and steric factors inherent to its structure.
-
Electronic Effects: The 2-pyridone tautomer is a significant contributor to the overall resonance hybrid. The endocyclic nitrogen atom's lone pair participates in conjugation with the carbonyl group, creating an electron-rich aromatic system. This increased electron density on the pyridine ring, particularly at the C3 position, reduces the electrophilicity of the nitrile carbon. A less electrophilic carbon is less susceptible to nucleophilic attack, which is the key step in many nitrile transformations like hydrolysis and reduction.[1]
-
Steric Hindrance: The cyano group is flanked by a carboxamide group at the C4 position and a methyl group at the C6 position. These neighboring substituents can sterically hinder the approach of nucleophiles or the coordination of catalysts to the nitrile moiety.[2][3] This is particularly relevant in reactions that require the formation of a bulky transition state.
Q2: I've attempted a standard acid-catalyzed hydrolysis with concentrated HCl, but I'm only recovering my starting material. What's going wrong?
A2: While strong acids can protonate the nitrile nitrogen and increase the carbon's electrophilicity, the electron-donating nature of the pyridinone ring can counteract this effect.[4] Furthermore, the amide group at C4 can also be protonated, potentially leading to competing reactions or decomposition under harsh acidic conditions. The combination of electronic deactivation and steric hindrance likely requires more forcing conditions or a different catalytic approach.
Q3: Are there any alternative methods to hydrolyze the cyano group to a carboxylic acid or an amide?
A3: Absolutely. When standard methods fail, several advanced catalytic systems can overcome the inherent low reactivity. These include:
-
Transition Metal-Catalyzed Hydration: Ruthenium, rhodium, and platinum complexes are known to catalyze the hydration of nitriles to amides under milder conditions.[5][6][7][8] These catalysts operate through a mechanism involving coordination of the nitrile to the metal center, which activates it for nucleophilic attack by water.[9]
-
Enzymatic Hydrolysis: Biocatalytic methods using nitrile hydratases or nitrilases can offer high selectivity and operate under mild, neutral pH conditions, which can be advantageous for substrates with sensitive functional groups.[10][11][12][13]
-
Base-Catalyzed Hydration with Additives: While strong bases alone might not be sufficient, the use of additives like peroxides can facilitate the reaction. However, careful optimization is required to prevent over-hydrolysis to the carboxylic acid.[14]
Q4: I'm interested in reducing the cyano group to an aminomethyl group. What are the recommended procedures?
A4: The reduction of nitriles on electron-rich heterocyclic systems can be challenging. Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon often requires high pressures and temperatures, which may not be compatible with other functional groups in your molecule. Alternative methods include:
-
Chemical Reduction: Using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes can be effective. However, these reagents are not selective and will also reduce the carboxamide group.
-
Electrochemical Reduction: This method can be a powerful alternative for reducing cyanopyridines, offering better control over the reaction conditions.[15]
Part 2: Troubleshooting Guides & Detailed Protocols
Troubleshooting Guide: Failed Hydrolysis of the Cyano Group
| Symptom | Potential Cause | Suggested Solution |
| No Reaction/Starting Material Recovered | Insufficient activation of the nitrile group due to electronic and steric effects. | 1. Increase Reaction Temperature and Time: Carefully monitor for decomposition. 2. Switch to a Metal-Catalyzed System: See Protocol 1 for a detailed procedure using a Ruthenium catalyst.[5] 3. Explore Enzymatic Hydrolysis: See Protocol 2 for a general approach using a nitrile hydratase.[10][11] |
| Decomposition of Starting Material | Harsh reaction conditions (e.g., very high acid concentration or temperature). | 1. Lower the Reaction Temperature. 2. Use a Milder Catalytic System: Transition metal or enzymatic catalysis can be performed under neutral or near-neutral conditions.[5][6][7][8] |
| Formation of Unwanted Byproducts | Competing reactions involving other functional groups (e.g., hydrolysis of the carboxamide). | 1. Employ a More Selective Method: Enzymatic hydrolysis often provides excellent chemoselectivity.[12][13] 2. Optimize Reaction Conditions: A thorough screen of solvents, temperatures, and catalyst loadings is recommended. |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Hydration of the Cyano Group to an Amide
This protocol is adapted from established methods for the hydration of nitriles catalyzed by ruthenium complexes.[5]
Objective: To selectively hydrate the C3-cyano group to a carboxamide group.
Materials:
-
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) catalyst precursor)
-
Tridentate ligand (e.g., an amide-phosphine-based ligand)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene)
-
Degassed deionized water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the tridentate ligand (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (1 equivalent).
-
Addition of Water: Add degassed deionized water (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The ruthenium catalyst coordinates to the nitrogen of the cyano group, increasing the electrophilicity of the nitrile carbon and facilitating the nucleophilic attack of water.[5] The use of a tridentate ligand helps to stabilize the ruthenium center and promote the catalytic cycle.
Protocol 2: Enzymatic Hydrolysis of the Cyano Group
This protocol provides a general framework for using a nitrile hydratase for the selective conversion of the cyano group to an amide.[10][11][12]
Objective: To achieve a highly selective and mild conversion of the cyano group to a carboxamide.
Materials:
-
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
-
Commercially available nitrile hydratase (e.g., from Rhodococcus sp.)
-
Phosphate buffer (pH 7.0-8.0)
-
Co-solvent (e.g., DMSO or ethanol, if needed for solubility)
Procedure:
-
Substrate Solution: Prepare a stock solution of the 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- in the phosphate buffer. If solubility is an issue, a minimal amount of a water-miscible co-solvent can be added (typically <10% v/v).
-
Enzyme Reconstitution: Prepare the nitrile hydratase solution according to the manufacturer's instructions in the same phosphate buffer.
-
Enzymatic Reaction: In a temperature-controlled vessel (e.g., a shaking incubator) at 25-30 °C, add the substrate solution to the enzyme solution. The final substrate concentration should typically be in the range of 10-50 mM.
-
Monitoring: Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Once the reaction has reached completion (or equilibrium), the enzyme can be denatured by adding a water-miscible organic solvent (e.g., acetonitrile) or by heat treatment, followed by centrifugation to remove the precipitated protein. The supernatant containing the product can then be concentrated and purified.
Causality: The nitrile hydratase enzyme possesses an active site that specifically binds and hydrates the nitrile functional group to the corresponding amide, often with high chemo- and regioselectivity, avoiding harsh reaction conditions that could affect other parts of the molecule.[10][13]
Part 3: Visualizations
Diagram 1: Factors Contributing to Low Reactivity
Sources
- 1. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. chimia.ch [chimia.ch]
- 14. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. US4482437A - Electrochemical reductions of cyanopyridine bases - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 3-Cyano-2-Pyridone Derivatives During Synthetic Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3-cyano-2-pyridone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet sensitive heterocyclic scaffold. The inherent reactivity that makes 3-cyano-2-pyridones valuable synthetic intermediates also renders them susceptible to degradation during standard workup and purification procedures.[1]
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing their stability. By understanding the why behind each step, you can make informed decisions to maximize the yield and purity of your target compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the workup and isolation of 3-cyano-2-pyridone derivatives in a direct question-and-answer format.
Q1: I'm experiencing significant product loss during my aqueous workup and extraction. What is the likely cause and how can I prevent it?
A1: The primary culprits for product loss during aqueous workup are hydrolysis of the cyano group and/or the pyridone lactam ring, particularly under harsh pH conditions or elevated temperatures. The 3-cyano-2-pyridone scaffold contains both a nitrile and a lactam (a cyclic amide), both of which are susceptible to hydrolysis.
Causality & Mechanism:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HCl, H₂SO₄ washes), water can act as a nucleophile, attacking the protonated nitrile carbon to form an intermediate imidic acid, which tautomerizes to an amide. Further hydrolysis can convert the amide to a carboxylic acid. The lactam can also be hydrolyzed under these conditions, leading to ring-opening.
-
Base-Catalyzed Hydrolysis: Strong bases (e.g., NaOH, KOH washes) dramatically increase the nucleophilicity of water by generating hydroxide ions (OH⁻), which readily attack the electrophilic nitrile carbon. This pathway also leads to the formation of the corresponding amide and subsequently the carboxylate salt.
Preventative Measures:
-
Strict pH Control: Avoid washing with strong acids or bases. If a wash is necessary to remove reagents, use milder alternatives like saturated sodium bicarbonate (NaHCO₃) solution for neutralizing acids or saturated ammonium chloride (NH₄Cl) solution for quenching basic reactions. Aim to keep the aqueous phase pH between 5 and 7.
-
Temperature Management: Perform all extractions at reduced temperatures. Use an ice-water bath for your separatory funnel to minimize the rate of potential hydrolytic reactions.
-
Minimize Contact Time: Do not let your organic layer remain in contact with the aqueous phase for extended periods. Separate the layers promptly after mixing.
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride (brine) solution. This helps to remove bulk water from the organic phase and reduces the solubility of your product in the residual aqueous layer, thereby improving recovery.
Q2: My compound is streaking or decomposing on my silica gel column. How can I achieve clean chromatographic separation?
A2: This is a classic problem observed with many nitrogen-containing heterocycles. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the basic nitrogen of the pyridine ring or catalyze the degradation of sensitive functional groups.
Causality & Mechanism:
-
Acid-Catalyzed Degradation: The acidic surface of the silica can act as a solid-phase acid catalyst, promoting the hydrolysis of the cyano group to the less mobile, more polar amide directly on the column.
-
Strong Adsorption: The lone pair on the pyridone nitrogen can interact strongly with the acidic silanol groups, leading to poor peak shape (tailing) and, in some cases, irreversible adsorption, resulting in low recovery.
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush it with the eluent system containing a small amount (0.5-1% v/v) of a volatile base like triethylamine (Et₃N) or pyridine. Alternatively, you can prepare a "passivated" silica slurry by stirring the silica gel with your eluent containing the basic additive before packing the column. This neutralizes the acidic sites.
-
Switch to an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic grades. Using neutral or basic alumina can be an excellent alternative for purifying acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol is a powerful alternative that avoids the acidity issues of silica gel.
-
-
Attempt Non-Chromatographic Purification: As demonstrated in some synthetic procedures, leveraging distinct solubility properties can allow for isolation without chromatography.[2] Consider crystallization or precipitation by adding a non-solvent to a concentrated solution of your crude product.[3]
Q3: After removing the solvent on a rotary evaporator, my clean product shows a new, more polar impurity by TLC. What is happening?
A3: This indicates thermal degradation. While 3-cyano-2-pyridones can exhibit good thermal stability in their solid, crystalline form, they can be much less stable in solution, especially when heated in the presence of trace amounts of acid or base.[2][4]
Causality & Mechanism: The heat from the rotary evaporator's water bath provides the activation energy for degradation pathways, primarily hydrolysis if any residual water is present from the workup. The impurity is typically more polar because hydrolysis converts the -CN group to a -CONH₂ (amide) group, which is a stronger hydrogen bond donor and acceptor.
Preventative Measures:
-
Low-Temperature Evaporation: Always use the lowest possible water bath temperature on the rotary evaporator (≤30-35 °C is recommended).[]
-
Efficient Drying: Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration to remove as much water as possible.
-
Avoid Over-Drying: Do not leave your flask on the rotary evaporator for an extended period after the solvent has been removed. Over-drying on a high-vacuum line can also sometimes cause issues if the compound is volatile or unstable in the absence of solvent.
-
Co-evaporation: If your product is soluble in a low-boiling-point solvent like dichloromethane or ethyl acetate, but is currently in a high-boiling-point solvent like DMF or DMSO, dilute the solution significantly with the lower-boiling solvent before concentrating. This allows for removal at a lower temperature.
Part 2: FAQs - Best Practices for Handling & Purification
Q: What is the ideal pH range for an aqueous workup of 3-cyano-2-pyridones?
A: The safest pH range is between 5 and 7. Use of weak buffers like phosphate-buffered saline (PBS) or washes with saturated ammonium chloride (for basic mixtures) or saturated sodium bicarbonate (for acidic mixtures) is highly recommended over strong acids and bases.
Q: When should I choose crystallization over column chromatography?
A: Crystallization is often the preferred method for final purification, especially on a larger scale, if your crude product is already of moderate purity (>85-90%). It is particularly advantageous for compounds that show instability on silica or alumina.[3] Chromatography is superior for separating compounds with very similar polarities or when the crude material contains a large number of impurities.
Q: What are the best practices for storing purified 3-cyano-2-pyridone derivatives?
A: Store them as a solid in a cool, dark, and dry environment. A desiccator at room temperature or storage in a freezer (-20 °C) is ideal for long-term stability. If possible, storing under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) can prevent potential oxidative degradation.
Part 3: Key Protocols & Methodologies
Protocol 1: pH-Controlled Aqueous Workup
-
Quench Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Initial Quench: Slowly add a saturated aqueous solution of NH₄Cl to quench any strong bases or a saturated aqueous solution of NaHCO₃ to neutralize acids. Monitor the pH of the aqueous layer with pH paper to ensure it is in the 5-7 range.
-
Dilution & Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer to a separatory funnel and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine & Wash: Combine the organic layers and wash once with deionized water, followed by one wash with saturated brine solution to initiate drying.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and proceed to solvent removal under reduced pressure at low temperature (≤30 °C).
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Eluent Preparation: Prepare your chromatography eluent system (e.g., Hexane:Ethyl Acetate). Add 0.5% v/v triethylamine to the mixture.
-
Column Packing: Pack your column using a slurry of silica gel in the base-containing eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. If solubility is low, you can pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution & Monitoring: Run the column, collecting fractions and monitoring the separation closely by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine (b.p. 89.5 °C) can sometimes be difficult to remove; co-evaporation with a lower boiling point solvent like dichloromethane can be effective.
Part 4: Visual Guides
Diagram 1: Workup & Purification Decision Workflow
This flowchart provides a logical path for selecting the appropriate methodology based on the properties of your specific derivative and the impurities present.
Caption: Common hydrolysis pathway for 3-cyano-2-pyridones.
Part 5: Data Summary
Table 1: pH Stability & Recommended Workup Reagents
| pH Range | Stability Profile | Recommended Reagents | Reagents to Avoid |
| < 3 | High Risk of Hydrolysis | - | Dilute or Conc. HCl, H₂SO₄ |
| 3 - 5 | Moderate Risk ; Potential for slow degradation | Saturated NH₄Cl (aq), Dilute Acetic Acid | Strong Mineral Acids |
| 5 - 7 | Optimal Stability | Deionized Water, Phosphate Buffer, Saturated Brine | - |
| 7 - 9 | Moderate Risk ; Potential for slow degradation | Saturated NaHCO₃ (aq) | Strong Amines, Carbonates |
| > 9 | High Risk of Hydrolysis | - | Dilute or Conc. NaOH, KOH |
Table 2: Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For... |
| Standard Silica Gel Column | High resolving power, widely available. | Acidic surface can cause degradation/streaking. | Stable, non-basic compounds; separating complex mixtures. |
| Deactivated Silica Gel Column | Mitigates acidity issues, good resolution. [6] | Requires addition of base (e.g., Et₃N) which must be removed later. | Acid-sensitive compounds like 3-cyano-2-pyridones. |
| Neutral/Basic Alumina Column | Non-acidic stationary phase. | Can have different selectivity than silica; may be less resolving. | Base-stable compounds that are highly sensitive to acidic conditions. |
| Recrystallization | Highly efficient for purity, scalable, avoids adsorbents. [3] | Requires a suitable solvent system; may have lower initial recovery. | Final purification of crude material that is already >85-90% pure. |
References
- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances.
- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central.
- Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences.
- Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI.
- Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.
- Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. PMC - NIH.
- Synthesis of Heterocyclic Compounds Under Microwave Irradiation Using Name Reactions.
- Synthesis of 3-cyano-2-pyridinone derivatives (3a–e).
- Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central.
- Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Applic
Sources
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties [mdpi.com]
Refining crystallization techniques for obtaining high-quality crystals of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the crystallization of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality crystals of this compound. We understand that each molecule presents unique crystallization challenges, and this guide is structured to address specific issues you may encounter during your experiments.
The molecule , with its distinct functional groups—a pyridine ring, a carboxamide, a cyano group, and a dihydropyridone core—exhibits complex intermolecular interactions. These include strong hydrogen bonding potential from the amide and pyridone moieties, as well as dipole-dipole interactions from the cyano group.[1][2][3] This complexity can lead to challenges such as polymorphism, oiling out, or the formation of amorphous precipitates. This guide provides troubleshooting strategies and foundational protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-.
Q1: My compound "oils out" and forms liquid droplets instead of crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating.[4] Essentially, the compound comes out of the supersaturated solution as a liquid phase rather than a solid crystalline phase. Impurities can often exacerbate this issue by depressing the melting point.
Causality and Solution Workflow:
-
Re-dissolve and Dilute: The most immediate solution is to return the flask to the heat source, re-dissolve the oil, and add more of the primary ("good") solvent.[4] This increases the volume of the solution, requiring a lower temperature to be reached before saturation and precipitation occur, which may be below the compound's melting point.
-
Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out. A shallow solvent pool in a large flask promotes fast cooling due to a high surface-to-volume ratio.[4] Consider transferring the solution to a smaller flask and insulating it (e.g., with paper towels or a cork ring) to slow down the cooling rate. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[4]
-
Re-evaluate Your Solvent System: If dilution and slow cooling are ineffective, the solvent system may be inappropriate. The chosen solvent might be too poor, causing the compound to crash out of solution at a high temperature. Try a slightly better solvent or adjust the ratios in your solvent pair.
-
Consider Impurities: High levels of impurities can significantly lower the melting point of your compound. If the solution is colored or you suspect impurities, adding activated charcoal to the hot solution before filtration can help remove them.[4]
Q2: No crystals are forming, even after the solution has cooled to room temperature or been refrigerated.
A2: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.[5] This could be due to several factors.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[5]
-
Seeding: If you have a small amount of the solid compound, add a tiny seed crystal to the solution. This will act as a template for crystal growth.[5]
-
-
Increase Supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly. You can do this by leaving the flask partially open in a fume hood.[6] This will increase the concentration of the solute.
-
Add an Anti-solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[5][7]
-
-
Cool to a Lower Temperature: If refrigeration is not working, try placing the solution in an ice bath or a freezer, but be mindful of the solvent's freezing point.[5]
Q3: The crystallization happened too quickly, resulting in a fine powder or very small needles. What went wrong?
A3: The formation of powder or very small crystals is a sign of rapid precipitation, where nucleation happens too quickly and extensively, leaving little time for individual crystals to grow large.[4][6]
Refinement Strategies:
-
Use More Solvent: The most common reason for rapid crystallization is using the bare minimum amount of hot solvent to dissolve the compound. Re-heat the solution and add a small excess of the solvent (e.g., 5-10% more).[4] This will ensure that the solution becomes supersaturated at a lower temperature, slowing down the process.
-
Slower Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature first, and then move it to the refrigerator. This gradual decrease in temperature is crucial for growing larger crystals.
-
Choose a Different Solvent System: A solvent in which the compound is highly soluble when hot but only sparingly soluble when cold is ideal. If the solubility difference is too extreme, it can lead to rapid precipitation. You may need to screen other solvents.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallization?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[7] Given the structure of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, which has both polar (amide, pyridone, cyano) and non-polar (methyl, aromatic rings) features, a range of solvents should be screened.
| Solvent Class | Example Solvents | Rationale for Use |
| Protic Solvents | Ethanol, Methanol, Water | Good for dissolving polar compounds through hydrogen bonding. Water can be an effective anti-solvent.[8] |
| Aprotic Polar | Acetone, Ethyl Acetate (EA) | Can dissolve a range of compounds. Acetone is often used in solvent pairs with non-polar solvents.[7][8] |
| Non-Polar Solvents | Hexane, Toluene, Dichloromethane (DCM) | Useful as anti-solvents or in solvent pairs like Hexane/EA to fine-tune solubility.[8] |
A rule of thumb is that solvents with functional groups similar to the compound often work well.[8] For this molecule, solvents like ethanol or acetone are good starting points. Solvent pairs, such as ethanol-water or ethyl acetate-hexane, are highly effective for fine-tuning solubility.[7]
Q2: What is polymorphism and how can I control it?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3][9] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. Pyridinecarboxamide derivatives are known to exhibit polymorphism.[3] The specific polymorph obtained can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization. To control polymorphism, it is crucial to maintain consistent experimental conditions. If you suspect you have different polymorphs (e.g., different crystal shapes or melting points from the same compound), you may need to systematically screen various solvents and cooling rates to isolate the desired form.
Q3: Can I use co-crystallization for this compound?
A3: Yes, co-crystallization is a viable technique, especially for molecules like pyridinecarboxamides which are excellent "cocrystal formers" due to their hydrogen bonding capabilities.[3][10] Co-crystallization involves crystallizing the target molecule with a second compound (a "coformer") to form a new crystalline solid with a unique structure. This can sometimes produce higher quality crystals than crystallizing the compound alone. For your molecule, coformers could include other compounds with strong hydrogen bond donor or acceptor sites.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow the process further, you can place the flask in an insulated container.
-
Further Cooling: Once at room temperature, place the flask in a refrigerator or ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[7]
Protocol 2: Solvent Vapor Diffusion
This method is useful for small amounts of material when trying to grow high-quality single crystals for X-ray diffraction.
-
Preparation: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent (e.g., toluene or methanol).
-
Setup: Place this solution in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" (e.g., hexane or diethyl ether).
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of your compound, promoting slow crystal growth.
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
García-Santos, I., Trujillo-Isarco, R., & Covarrubias, A. (2022). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. MDPI. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
EPFL. Guide for crystallization. Retrieved from [Link]
-
University of California, Davis. SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Cai, W., et al. (2019). Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide. Request PDF. Retrieved from [Link]
-
Long, S., et al. (2018). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC - NIH. Retrieved from [Link]
-
Cheméo. 4-Pyridinecarboxamide. Retrieved from [Link]
-
Long, S. (2020). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. PMC - NIH. Retrieved from [Link]
-
NIST. 4-Pyridinecarboxamide. NIST WebBook. Retrieved from [Link]
-
Kurbatov, S. V., et al. (2019). Synthesis and halocyclization of 3-cyano-4,6-dimethyl-2-pyridone allyl derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Bouattour, Y., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Retrieved from [Link]
-
Castillo, J. C., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PubMed Central. Retrieved from [Link]
-
Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. NIH. Retrieved from [Link]
-
Castillo, J. C., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. Retrieved from [Link]
-
Wang, Z., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. MDPI. Retrieved from [Link]
-
Wikipedia. Isonicotinamide. Retrieved from [Link]
-
García-Santos, I., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. MDPI. Retrieved from [Link]
-
CAS. 4-Pyridinecarbothioamide. CAS Common Chemistry. Retrieved from [Link]
-
NIST. 4-Pyridinecarboxamide. NIST WebBook. Retrieved from [Link]
-
HMDB. N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]
-
PubChem. Isonicotinamide. NIH. Retrieved from [Link]
-
Prasad, A. A., et al. (2016). Conformational polymorphs of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: spectroscopic, structural and DFT approach. PubMed. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Cyanopyridone Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanopyridone compounds. This guide is designed to provide expert-driven, in-depth troubleshooting for inconsistent results in biological assays. Our goal is to empower you with the scientific rationale and practical steps to identify, diagnose, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the use of cyanopyridone compounds in biological assays.
Q1: My IC50 values for the same cyanopyridone compound are highly variable between experiments. What are the likely causes?
Inconsistent IC50 values are a frequent challenge. The primary culprits often relate to the physicochemical properties of the cyanopyridone compounds themselves. These can include poor solubility, compound aggregation, instability in aqueous assay buffers, and interactions with labware. Each of these factors can lead to variations in the effective concentration of the compound that your biological target is exposed to.
Q2: What is the best solvent to use for my cyanopyridone compound?
While Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules, the solubility of cyanopyridine derivatives can vary.[1][2] It has been observed that for some cyanopyridine derivatives, solubility is greater in DMSO than in Dimethylformamide (DMF).[1] However, it is crucial to experimentally determine the optimal solvent and concentration for your specific compound. For some compounds that are difficult to dissolve, slight warming or pH adjustment of the solution may help, provided it does not compromise the compound's stability.[3]
Q3: Could my assay results be affected by the excipients in my compound formulation?
Yes, absolutely. Excipients, often considered inert, can significantly impact the bioavailability and stability of a drug.[4][5] They can interact with the active pharmaceutical ingredient (API), potentially leading to degradation or altered solubility.[4][6] For instance, some excipients can absorb water, which might affect the stability of a moisture-sensitive cyanopyridone compound.[6][7]
Q4: How can I tell if my cyanopyridone compound is aggregating in my assay?
Compound aggregation can be a hidden source of assay variability. Aggregates can lead to non-specific activity and steep, inconsistent dose-response curves. A common method to assess aggregation is to include a non-ionic detergent, such as Triton X-100 or Tween-20, at a low concentration (e.g., 0.01%) in your assay buffer. If the presence of the detergent significantly and consistently alters the IC50 value or the shape of the dose-response curve, it is a strong indicator of compound aggregation.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Diagnosing and Resolving Inconsistent IC50 Values
Inconsistent IC50 values are a major roadblock in drug discovery research. This guide will walk you through a systematic approach to pinpoint and address the root cause of this variability.
Potential Causes and Solutions
-
Poor Compound Solubility: Cyanopyridone compounds, particularly those with increased lipophilicity, may have poor aqueous solubility.[8] This can lead to precipitation in your assay plate, resulting in an unknown and variable final concentration.
-
Compound Aggregation: Many organic molecules, including those with planar aromatic structures like cyanopyridines, have a tendency to form aggregates in aqueous solutions.[9][10][11] These aggregates can exhibit different biological activity compared to the monomeric form, leading to inconsistent results.
-
Compound Instability: The stability of cyanopyridone compounds can be influenced by factors such as pH, temperature, and light exposure.[12] Degradation of the compound over the course of an experiment will lead to a decrease in the effective concentration and thus, variable results.
-
Interaction with Assay Components: Cyanopyridone compounds may interact with proteins in the serum of cell culture media or with the plastic of the assay plates, reducing the free concentration of the compound available to interact with the target.
Troubleshooting Workflow
The following workflow provides a structured approach to troubleshooting inconsistent IC50 values.
Caption: A stepwise workflow for troubleshooting inconsistent IC50 values.
Experimental Protocols
-
Prepare a high-concentration stock solution of your cyanopyridone compound in 100% DMSO (e.g., 10 mM).
-
Visually inspect the stock solution for any undissolved particulate matter. If present, try gentle warming or sonication.
-
Prepare a serial dilution of your compound in your final assay buffer.
-
After a short incubation period (e.g., 15-30 minutes), visually inspect the dilutions under a microscope for any signs of precipitation.
-
Prepare your cyanopyridone compound at the highest concentration used in your assay in the final assay buffer.
-
Run a DLS measurement to determine the size distribution of particles in the solution.
-
The presence of large particles (e.g., >100 nm) that are not present in the vehicle control is indicative of compound aggregation.
-
Prepare your cyanopyridone compound in the final assay buffer at the highest concentration used in your assay.
-
Incubate the solution under the same conditions as your biological assay (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 24 hours), take an aliquot of the solution and analyze it by HPLC.
-
A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. For general HPLC troubleshooting, refer to established guides.[13][14][15][16]
Guide 2: Addressing Poor Dose-Response Curves
A well-defined sigmoidal dose-response curve is essential for accurate determination of a compound's potency. Shallow, steep, or biphasic curves can indicate underlying issues with the compound or the assay itself.
Potential Causes and Solutions
-
Compound Precipitation at High Concentrations: This can lead to a plateau in the dose-response curve at higher concentrations, resulting in a shallow curve.
-
Compound Aggregation: As mentioned earlier, aggregates can have different activity from the monomeric form, which can lead to steep or biphasic curves.
-
Off-Target Effects: At high concentrations, cyanopyridone compounds may exhibit off-target effects that can interfere with the assay readout, leading to an abnormal dose-response curve.
-
Compound Photodegradation: Some heterocyclic compounds can be sensitive to light.[17][18] If your assay is performed under bright light, the compound may degrade, affecting the dose-response relationship.
Troubleshooting Strategy
Caption: A troubleshooting guide for poor dose-response curves.
Data Presentation: Solubility of Cyanopyridine Derivatives
The following table summarizes the solubility of some novel cyanopyridine derivatives in DMSO and DMF at different temperatures, which can be a useful reference when preparing stock solutions.[1]
| Compound | Solvent | Temperature (°C) | Mole Fraction Solubility (x10^3) |
| Derivative 1 | DMSO | 303.15 | 1.25 |
| 318.15 | 2.15 | ||
| DMF | 303.15 | 0.98 | |
| 318.15 | 1.65 | ||
| Derivative 2 | DMSO | 303.15 | 1.55 |
| 318.15 | 2.60 | ||
| DMF | 303.15 | 1.10 | |
| 318.15 | 1.95 |
This is an illustrative table based on trends reported in the literature. Actual solubility will vary depending on the specific cyanopyridone derivative.
References
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry. Available at: [Link]
-
Solubility of some novel cyanopyridine derivatives. MedCrave online. (2018-04-16). Available at: [Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. (2024-05-13). Available at: [Link]
-
Cyanopyridone C‐nucleosides have a stabilizing effect on a DNA duplex. ResearchGate. Available at: [Link]
-
(PDF) Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ResearchGate. (2025-10-17). Available at: [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. (2022-10-13). Available at: [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. (2023-05-24). Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. (2024-05-28). Available at: [Link]
-
Aggregation kinetics of extended porphyrin and cyanine dye assemblies. PMC - NIH. Available at: [Link]
-
HPLC Troubleshooting Guide. Scribd. Available at: [Link]
-
HPLC Troubleshooting. Pharmaceutical Updates. (2022-07-13). Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Effects of Commonly Used Excipients on the Expression of CYP3A4 in Colon and Liver Cells. Springer. Available at: [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Drug–excipient interactions and their affect on absorption. ResearchGate. (2025-08-07). Available at: [Link]
-
I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug? ResearchGate. (2017-04-03). Available at: [Link]
-
How Can Excipients Influence Drug Interactions? Colorcon. (2024-05-20). Available at: [Link]
-
(PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. ResearchGate. (2025-08-06). Available at: [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. Available at: [Link]
-
Impact of excipient interactions on drug bioavailability from solid dosage forms. PubMed. Available at: [Link]
-
A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate. Available at: [Link]
-
Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PMC - PubMed Central. (2023-05-18). Available at: [Link]
-
How to check the Drug solubility DMSO solvent ..? ResearchGate. (2015-09-02). Available at: [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available at: [Link]
-
Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. Available at: [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways. MDPI. (2023-09-12). Available at: [Link]
-
The Chemistry of 3-Cyanopyridine-2(1H)-chalcogenones. ResearchGate. (2025-08-05). Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. NIH. Available at: [Link]
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- 5. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Microwave-Assisted Synthesis of 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Here is the technical support center for the optimization of microwave-assisted synthesis of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.
Welcome to the technical support hub for the synthesis of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols based on field-proven insights. As Senior Application Scientists, our goal is to help you navigate the nuances of this multicomponent reaction under microwave irradiation to achieve high yields, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q: What is the general synthetic strategy for this molecule?
A: The synthesis of this substituted 2-pyridone is typically achieved via a one-pot, multicomponent reaction. While several variations exist, a common and efficient approach involves the condensation of starting materials like ethyl 2-cyano-3-oxobutanoate and cyanoacetamide, often catalyzed by a base such as piperidine or an inorganic base like potassium carbonate.[1] Microwave irradiation is employed to drastically reduce reaction times and improve yields compared to conventional heating methods.[2]
Q: Why is microwave-assisted synthesis preferred for this reaction?
A: Microwave-assisted organic synthesis (MAOS) offers several distinct advantages over conventional oil-bath heating.[3] The primary benefits include:
-
Rapid & Volumetric Heating: Microwaves heat the entire reaction mixture simultaneously, avoiding the temperature gradients common in conventional heating.[4] This leads to uniform reaction conditions and often prevents the formation of side products.
-
Significant Rate Enhancement: Reactions can be completed in minutes rather than hours, dramatically increasing throughput.[5]
-
Higher Yields and Purity: The rapid heating and short reaction times can minimize the decomposition of reactants and products, leading to cleaner reaction profiles and higher isolated yields.[6]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, making it a more energy-efficient and "green" chemistry approach.[3][4]
Q: What are the most critical parameters to control for optimization?
A: The three most critical parameters in microwave-assisted synthesis are temperature , reaction time , and solvent choice . Power is an instrumental variable used to reach and maintain the target temperature. Fine-tuning these parameters is essential for maximizing yield and purity. The choice of catalyst and stoichiometry of reactants are also fundamental chemical parameters to optimize.
Q: How can I effectively monitor the reaction's progress?
A: The most common method for monitoring reaction progress is Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture can be taken at various time points (e.g., every 2-3 minutes), spotted on a TLC plate, and eluted with an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture). The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring if available.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category: Low or No Product Yield
Q1: My reaction is resulting in a very low yield (<20%) or no desired product. What are the primary causes?
A1: This is a common issue with several potential root causes:
-
Sub-optimal Temperature: The activation energy for the cyclization step may not be reached. The reaction often requires temperatures significantly above the solvent's atmospheric boiling point, which is achievable in sealed microwave vials.[7]
-
Solution: Incrementally increase the reaction temperature in 10-15 °C steps (e.g., from 120 °C to 135 °C, then to 150 °C) and analyze the yield. Be mindful of the pressure limits of your vessel.
-
-
Incorrect Solvent: The chosen solvent may not couple efficiently with microwaves (low dielectric constant) or may have poor solubility for the reactants at elevated temperatures. Non-polar solvents like toluene or hexane are generally poor choices for MAOS unless a passive heating element is used or the reactants themselves are highly polar.[7]
-
Solution: Switch to a more polar, high-boiling point solvent that is known to perform well in microwave chemistry, such as Ethanol, DMF, DMSO, or Ethylene Glycol. (See Table 2 for guidance).
-
-
Catalyst Inactivity: The base catalyst (e.g., piperidine) may be old or impure.
-
Solution: Use a fresh bottle of the catalyst. Consider screening other bases, such as triethylamine (TEA) or DBU, which may offer different reactivity profiles.
-
Q2: The reaction starts but seems to stall, leaving significant amounts of starting material even after extended reaction times. Why is this happening?
A2: A stalled reaction often points to an equilibrium issue or catalyst decomposition.
-
Causality: The reaction to form the 2-pyridone involves a cyclization-dehydration step. If the water produced is not effectively removed or if the reverse reaction is significant at the operating temperature, the reaction may not proceed to completion. Additionally, organic catalysts can degrade at higher temperatures over time.
-
Solution 1 (Catalyst): Ensure you are using a catalytic amount, not a stoichiometric one. For base-catalyzed reactions, sometimes adding a Brønsted acid co-catalyst (like acetic acid) can facilitate the final dehydration step.[8]
-
Solution 2 (Microwave Parameters): Instead of a long, continuous heating period, try using a pulsed heating profile (e.g., 5 minutes of heating followed by 1 minute of cooling). This can sometimes help push past kinetic barriers without causing degradation.
-
Category: Formation of Side Products & Low Purity
Q3: I'm observing significant charring or decomposition (a dark, insoluble material) in my reaction vial. What's causing this?
A3: Charring is a clear sign of thermal decomposition, which in microwave chemistry is often due to "hotspots" or a runaway reaction.
-
Causality: Microwave energy can sometimes be absorbed non-uniformly, creating localized regions of extremely high temperature that degrade the organic molecules.[3] This is more common with highly absorbing reagents or when using high, continuous power settings.
-
Solution 1 (Power Control): Reduce the maximum power setting on the microwave reactor. Most modern reactors allow you to set a power limit. This will cause the instrument to apply power in pulses to maintain the set temperature, leading to more gentle heating.
-
Solution 2 (Stirring): Ensure vigorous stirring is active throughout the reaction. This is critical for distributing heat evenly and breaking up potential hotspots. Check that your magnetic stir bar is of an appropriate size and is spinning effectively.
-
Solution 3 (Solvent Volume): Ensure the reaction vial is filled to the recommended volume (typically 2-5 mL for a 10 mL vial). Too little volume can lead to poor energy absorption and overheating.
-
Q4: My final product is impure with multiple spots on TLC, indicating side products. How can I improve the reaction's selectivity?
A4: The formation of multiple products suggests that alternative reaction pathways are competing with your desired synthesis.
-
Causality: Multicomponent reactions are complex, and the order of bond formation matters. Suboptimal temperatures or incorrect stoichiometry can favor undesired pathways, such as self-condensation of the starting materials.
-
Solution 1 (Temperature Tuning): Side reactions often have different activation energies. Lowering the temperature (e.g., from 150 °C to 130 °C) may slow the undesired pathway more than the desired one, improving selectivity.
-
Solution 2 (Stoichiometry): Carefully control the molar ratios of your reactants. A slight excess of one reactant may be beneficial. Run a series of small-scale experiments varying the stoichiometry (e.g., 1:1, 1:1.2, 1.2:1 of your key reactants) to find the optimal ratio.
-
Solution 3 (Catalyst Choice): The catalyst can profoundly influence selectivity. For instance, a bulkier base like DBU might favor a different pathway than a smaller one like piperidine. Consider screening different catalysts.
-
Q5: Instead of a crystalline solid, my work-up yields a sticky oil or gum. How can I induce crystallization?
A5: An oily product often indicates the presence of impurities that inhibit crystal lattice formation or residual solvent.
-
Causality: Impurities, even in small amounts, can act as "crystal poisons." Residual high-boiling solvents like DMF or DMSO are also a common cause.
-
Solution 1 (Purification): Before attempting crystallization, purify the crude oil using column chromatography to remove impurities.
-
Solution 2 (Solvent Removal): Ensure all high-boiling solvents are thoroughly removed under high vacuum. If you suspect residual DMF, you can often remove it by co-evaporation with a solvent like toluene or by washing the product with cold water if it is water-insoluble.
-
Solution 3 (Crystallization Technique): Try dissolving the oil in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then slowly cooling it. Adding a poor solvent (an "anti-solvent") like hexane or water dropwise to a solution of the oil in a good solvent (e.g., ethyl acetate) can also induce precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Category: Microwave System & Setup Issues
Q6: The pressure in my sealed reaction vessel is consistently exceeding the instrument's safety limit, causing the run to abort. What should I do?
A6: Over-pressurization is a serious safety concern and is typically caused by heating a volatile solvent far above its boiling point or by the generation of gaseous byproducts.
-
Causality: The pressure inside the vial is a function of the solvent's vapor pressure at a given temperature. Low-boiling solvents like ethanol will generate significantly more pressure at 150 °C than a high-boiling solvent like DMF.
-
Solution 1 (Change Solvent): The most effective solution is to switch to a solvent with a higher boiling point. For a target temperature of 150 °C, a solvent like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) is more appropriate than ethanol (b.p. 78 °C).
-
Solution 2 (Reduce Temperature): If you must use a more volatile solvent, you will have to reduce your target reaction temperature to stay within the pressure limits.
-
Solution 3 (Check Fill Volume): Overfilling the reaction vial leaves insufficient headspace for the solvent vapor to expand into, causing a rapid pressure increase. Never fill a vial more than 2/3 full; consult your microwave manufacturer's guidelines.
-
Section 3: Optimized Protocols & Methodologies
Optimized Microwave Synthesis Protocol
This protocol is a representative starting point. Optimal conditions may vary based on the specific substitution pattern and microwave system used.
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-cyano-3-oxobutanoate (1.0 mmol, 1 equiv.).
-
Add cyanoacetamide (1.1 mmol, 1.1 equiv.).
-
Add anhydrous ethanol (4 mL).
-
Add piperidine (0.2 mmol, 0.2 equiv.).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Maximum Power: 200 W
-
Stirring: High
-
-
After the reaction is complete, cool the vial to room temperature using compressed air (typically an automated feature).
Work-up and Purification Protocol
-
Once the vessel is at room temperature (< 50 °C), carefully uncap it in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add 15 mL of cold deionized water to the residue and stir vigorously for 10 minutes. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with additional cold water (2 x 5 mL).
-
Dry the solid under vacuum to yield the crude product.
-
For further purification, recrystallize the solid from hot ethanol or purify by column chromatography on silica gel using an appropriate solvent gradient (e.g., 30-50% Ethyl Acetate in Hexane).
Section 4: Data and Visualization
Data Presentation
Table 1: Key Microwave Parameters and Their Impact on Synthesis
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Directly affects reaction rate. Too low = no reaction. Too high = decomposition. | Screen temperatures from 100 °C to 160 °C in 15 °C increments. |
| Time | Determines reaction completion. Too short = incomplete. Too long = potential degradation. | Monitor by TLC at 5-minute intervals to find the optimal time. |
| Solvent | Affects heating efficiency, reactant solubility, and pressure. | Choose polar, high-boiling solvents for high-temperature reactions. |
| Power | Controls the rate of heating. High power can cause overshooting and hotspots. | Use the minimum power necessary to reach and maintain the target temperature. |
Table 2: Solvent Selection Guide for Microwave Synthesis
| Solvent | Boiling Point (°C) | Microwave Absorption | Typical Use Case & Comments |
| Ethanol | 78 | High | Good for reactions up to 120-140 °C. Generates high pressure. |
| Acetonitrile | 82 | Medium | Good for reactions up to 140-150 °C. Lower pressure than ethanol. |
| Toluene | 111 | Low | Poor absorber. Generally not recommended unless reactants are polar. |
| DMF | 153 | High | Excellent solvent for reactions from 140-180 °C. Low vapor pressure. |
| DMSO | 189 | High | Excellent solvent for high-temperature reactions (>160 °C). Can be difficult to remove. |
| Water | 100 | High | Green solvent, excellent for certain reactions. Pressure builds very quickly above 150 °C. |
Diagrams and Workflows
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting flowchart for low product yield.
Section 5: References
-
Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35877-35901. [Link][9][10][11]
-
Patil, A. B., Phole, P. M., Charde, M. S., Chakole, R. D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), c312-c321. [Link][6]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
-
Kumar, A., Kuang, Y., Liang, Z., & Sun, X. (2020). Microwave chemistry, recent advancements, and eco-friendly microwave-assisted synthesis of nanoarchitectures and their applications: a review. Materials Today Nano, 11, 100076.
-
Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432.
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link][2][8]
-
Shaikh, I. R., & Pore, D. M. (2020). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 5(2), 1-10. [Link][3]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
-
Gaba, M., & Dhingra, N. (2011). Microwave chemistry: General features and applications. Indian Journal of Pharmaceutical Education and Research, 45(2), 175-183.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Al-dujaili, J. H., & Abdal-hammid, S. N. (2010). Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. Molecules, 15(11), 8196-8205. [Link][12]
-
Domling, A. (2006). Recent developments in multicomponent reactions in medicinal chemistry. Chemical Reviews, 106(1), 17-89.
-
Prlainović, N. Ž., Šekuljica, N. Ž., Mirković, J. M., & Mijin, D. Ž. (2016). Synthesis of 3-cyano-4,6-dimethyl-2-pyridones. ResearchGate. [Link][13]
-
Fayed, E. A., et al. (2020). One-pot synthesis of new series of pyranopyridine derivatives using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a novel nucleophile. ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 6. ijnrd.org [ijnrd.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 9. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- Analogs as Anticancer Agents
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- analogs, a class of compounds demonstrating significant potential in anticancer drug discovery. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on the cytotoxic activity of these promising molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction: The 3-Cyano-2-pyridone Scaffold - A Privileged Structure in Medicinal Chemistry
The 3-cyano-2-pyridone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent features, including hydrogen bond donors and acceptors, and a planar ring system, facilitate interactions with a variety of biological targets. The incorporation of a 4-carboxamide moiety introduces an additional point of diversity, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. This guide will systematically dissect the SAR of this scaffold, with a particular focus on the impact of substituents on its anticancer efficacy.
General Synthesis Strategy
The synthesis of 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- analogs typically follows a multi-step sequence, beginning with the construction of the core pyridone ring, followed by the introduction and modification of the 4-carboxamide functionality. A common route involves the synthesis of the key intermediate, ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, which can then be amidated with various amines to generate a library of analogs.
Caption: General synthetic workflow for the target analogs.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this class of compounds is highly dependent on the nature and position of various substituents on the pyridone ring and the carboxamide moiety.
Substitution at the N1-Position of the Pyridone Ring
The N1-position of the 2-pyridone ring is a critical site for modification. While unsubstituted (N-H) analogs often serve as valuable intermediates, N-alkylation or N-arylation can significantly impact biological activity.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, at the N1-position is generally well-tolerated and can lead to enhanced cell permeability compared to the N-H parent compound.
-
Bulky Substituents: Larger, more sterically demanding groups may lead to a decrease in activity, potentially due to unfavorable interactions within the binding pocket of the biological target.
Substitution at the C6-Position of the Pyridone Ring
The presence of a methyl group at the C6-position is a common feature in this series of analogs. This group is believed to contribute to favorable hydrophobic interactions with target proteins.
The Essential Role of the 3-Cyano Group
The cyano group at the C3-position is a key pharmacophoric feature. Its strong electron-withdrawing nature influences the electronic distribution of the pyridone ring and is often involved in crucial hydrogen bonding interactions with biological targets. Analogs lacking this group generally exhibit a significant loss of activity.
The 4-Carboxamide Moiety: A Gateway to Potency and Selectivity
The 4-carboxamide group is a primary point for diversification and plays a pivotal role in determining the potency and selectivity of these analogs. The nature of the substituent on the carboxamide nitrogen (R) can dramatically influence anticancer activity.
| R-Group on 4-Carboxamide | General Observation on Anticancer Activity |
| -H | Baseline activity, often serves as a precursor. |
| -Alkyl (e.g., -CH3, -C2H5) | Generally maintains or slightly improves activity. |
| -Aryl (e.g., -Phenyl) | Activity is highly dependent on the substitution pattern of the aryl ring. |
| -Substituted Phenyl | Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring can enhance activity. Electron-donating groups may have a variable effect. |
Table 1: Inferred Structure-Activity Relationships at the 4-Carboxamide Position.
Experimental Protocols
Synthesis of 3-Cyano-6-methyl-2(1H)-pyridone
A detailed, step-by-step protocol for the synthesis of the core pyridone scaffold is provided below, based on established literature procedures.[1]
Materials:
-
Sodium methoxide
-
Ether (anhydrous)
-
Acetone
-
Ethyl formate
-
Cyanoacetamide
-
Piperidine
-
Glacial acetic acid
-
Water
Procedure:
-
To a cooled (ice bath) suspension of sodium methoxide (0.86 mol) in anhydrous ether (1 L) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add a mixture of acetone (0.8 mol) and ethyl formate (0.8 mol) dropwise over 1 hour with continuous stirring.
-
Continue stirring for 15 minutes in the ice bath, followed by 1 hour at room temperature.
-
Remove the ether by distillation, initially at atmospheric pressure and then under reduced pressure.
-
To the resulting solid residue of sodium formylacetone, add a solution of cyanoacetamide (0.8 mol) in water (400 mL) and a piperidine acetate catalyst (prepared by neutralizing 8 mL of glacial acetic acid with piperidine in 20 mL of water).
-
Heat the mixture under reflux for 2 hours.
-
Add 200 mL of water and acidify the solution with acetic acid to precipitate the product.
-
Cool the mixture in an ice bath for 2 hours.
-
Collect the yellow precipitate by suction filtration, wash with ice-cold water, and dry to yield 3-cyano-6-methyl-2(1H)-pyridone.[1]
Synthesis of Ethyl 3-Cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This key intermediate is crucial for the synthesis of the 4-carboxamide analogs.[2]
Materials:
-
3-Cyano-6-methyl-2(1H)-pyridone
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl oxalate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add 3-cyano-6-methyl-2(1H)-pyridone to the sodium ethoxide solution and stir.
-
Add diethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.[2]
General Procedure for Amidation
Materials:
-
Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Appropriate primary or secondary amine (R-NH2)
-
High-boiling point solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in the chosen solvent.
-
Add an excess of the desired amine.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Conclusion
The 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- scaffold represents a promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical importance of the 3-cyano group and the significant influence of substituents on the 4-carboxamide moiety. Strategic modifications at this position, particularly the introduction of substituted aryl groups, can lead to a substantial enhancement in cytotoxic potency. The synthetic routes and biological evaluation protocols detailed in this guide provide a robust framework for the further exploration and optimization of this promising class of compounds. Future work should focus on a more extensive exploration of the chemical space around the 4-carboxamide group to identify analogs with improved efficacy and drug-like properties.
References
Sources
Comparative analysis of the anticancer activity of 3-cyano-2-pyridone derivatives
A Comparative Guide to the Anticancer Activity of 3-Cyano-2-Pyridone Derivatives
The 3-cyano-2-pyridone core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive template for designing targeted therapeutic agents.[2] This guide provides a comparative analysis of the anticancer activity of various 3-cyano-2-pyridone derivatives, synthesizing data from recent studies to offer researchers and drug development professionals a clear overview of their potential, mechanisms of action, and structure-activity relationships.
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant portion of research into 3-cyano-2-pyridone derivatives has identified the PIM-1 kinase as a primary molecular target.[3][4][5][6][7] PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers, including prostate, breast, and liver cancers. It plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a range of downstream substrates. The 3-cyano-2-pyridone scaffold appears to effectively bind to the ATP-binding pocket of PIM-1, inhibiting its activity and triggering downstream apoptotic pathways.[6]
Some derivatives have also shown inhibitory activity against other critical cancer-related targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), suggesting a potential for dual-inhibitory action.[2]
Comparative Analysis of In Vitro Anticancer Activity
The true potential of these derivatives is revealed through direct comparison of their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency. The following table summarizes the performance of several notable 3-cyano-2-pyridone derivatives from recent literature.
| Compound ID | Key Structural Features | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference Drug | Source(s) |
| 8a | 4-(p-F-phenyl), 6-(4-morpholinophenyl) | A549 (Lung) | 0.83 (µg/mL) | Doxorubicin (>10 µg/mL) | [3] |
| 7b | 4-(p-F-phenyl), 6-(4-morpholinophenyl), 2-thioxo | A549 (Lung) | 0.87 (µg/mL) | Doxorubicin (>10 µg/mL) | [3] |
| 5e | 6-(2,4-dichlorophenyl) | MCF-7 (Breast) | 1.39 ± 0.08 | Taxol (7.60 ± 0.42) | [2] |
| 8f | 2-methoxy, 6-(naphthalen-2-yl) | MCF-7 (Breast) | 1.69 ± 0.07 | Doxorubicin (7.19 ± 0.3) | [5] |
| 5a | 6-phenyl | HepG2 (Liver) | 2.71 ± 0.15 | Taxol (6.51 ± 0.35) | [2] |
| 9a | 2-benzohydrazide | MCF-7 (Breast) | 2.0 | 5-FU | [8][9] |
| 4d | 4-(2-Cl-quinolin-3-yl), 6-(p-Cl-phenyl), 2-chloro | HepG2 (Liver) | 6.95 ± 0.34 | 5-FU (9.42 ± 0.46) | [6] |
| 7c | 4-(p-OCH₃-phenyl) | MCF-7 (Breast) | 7.72 ± 1.69 | Doxorubicin (7.19 ± 0.3) | [5] |
| 4c | 4-(2-Cl-quinolin-3-yl), 6-(p-OCH₃-phenyl), 2-chloro | HepG2 (Liver) | 8.02 ± 0.38 | 5-FU (9.42 ± 0.46) | [6] |
*Note: Activity for compounds 8a and 7b was reported in µg/mL and has been maintained as such for fidelity to the source.
Structure-Activity Relationship (SAR) Insights
The data reveals critical relationships between the chemical structure of the derivatives and their anticancer potency:
-
Aryl Substituents at C4 and C6: The nature and substitution pattern of aryl groups at the C4 and C6 positions of the pyridone ring are paramount. For instance, the introduction of a lipophilic 2,4-dichloro substituent on the phenyl ring in compound 5e resulted in the most potent activity against the MCF-7 breast cancer cell line in its series.[2] Similarly, a bulky naphthyl moiety in compound 8f led to excellent cytotoxicity.[5] This suggests that extending the molecule into hydrophobic pockets of the target enzyme's active site can significantly enhance binding and efficacy.
-
Halogenation: The presence of halogens, such as fluorine (in 8a and 7b ) and chlorine (in 5e and 4d ), often correlates with increased activity.[2][3] This is a common strategy in medicinal chemistry; halogens can modulate the electronic properties of the molecule and form halogen bonds, potentially leading to stronger and more specific interactions with the target protein.
-
Modifications at C2: The C2 position offers another avenue for optimization. Replacing the 2-oxo group with a 2-thioxo group (compound 7b ) retained high potency against A549 cells.[3] Furthermore, O-methylation to form 2-methoxy derivatives like 8f proved to be a highly effective strategy, yielding a compound more potent than the reference drug doxorubicin.[5] Conversely, N-methylation at the pyridone nitrogen generally resulted in lower activity than O-methylation.[5]
Experimental Methodologies: A Validated Protocol
To ensure the reproducibility and reliability of cytotoxicity data, standardized protocols are essential. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability after exposure to a test compound.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is a synthesized representation of standard methodologies described in the cited literature.[3]
-
Cell Culture and Seeding:
-
Maintain the selected human cancer cell line (e.g., MCF-7, A549) in the appropriate complete growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁵ cells/mL into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment. The rationale for this initial incubation is to ensure cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-cyano-2-pyridone derivative in DMSO.
-
Create a series of dilutions of the test compound in a serum-free medium. A typical concentration range might be 0.1, 1, 10, and 100 µM.
-
Remove the overnight culture medium from the 96-well plate and add 100 µL of each compound dilution to the wells in triplicate. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Following incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 3-cyano-2-pyridone scaffold is a versatile and potent platform for the development of novel anticancer agents. The comparative data clearly indicate that derivatives can be synthesized with cytotoxicity superior to that of established chemotherapeutic drugs like doxorubicin and 5-FU in certain cell lines.[3][5][6] The most promising compounds often feature substituted aryl groups at the C4 and C6 positions and have been optimized at the C2 position, with O-alkylation showing particular promise.[5] The frequent identification of PIM-1 kinase as a primary target provides a solid mechanistic basis for their action.
Future research should focus on a multipronged approach:
-
Broadening the Scope: Test the most potent derivatives against a wider panel of cancer cell lines to determine their spectrum of activity.
-
In Vivo Studies: Advance lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism Elucidation: For compounds showing activity against multiple targets (e.g., VEGFR-2/HER-2), further studies are needed to confirm their dual-inhibitory action and understand the downstream consequences.[2]
-
Combinatorial Therapy: Investigate the potential synergistic effects of these derivatives when used in combination with existing anticancer drugs.
By systematically exploring the structure-activity relationships and delving deeper into the molecular mechanisms, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. M. (2021). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. ResearchGate. Available at: [Link]
-
El-Gohary, N. S. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-847. Available at: [Link]
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Hurtado-Rodríguez, D., Becerra, D., Rojas, H., Gomez, C. J. A., Macías, M. A., & Castillo, J. C. (2024). Cs2CO3-Promoted Alkylation of 3-Cyano-2(1H)-Pyridones: Anticancer Evaluation and Molecular Docking. ChemPlusChem, 89(9), e202400172. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. M. (Year not available). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Hurtado-Rodríguez, D., Becerra, D., Rojas, H., Gomez, C. J. A., Macías, M. A., & Castillo, J. C. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. Available at: [Link]
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Hurtado-Rodríguez, D., Becerra, D., Rojas, H., Gomez, C. J. A., Macías, M. A., & Castillo, J. C. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1 H )-pyridones as potential anticancer agents. RSC Advances, 14(34), 24883-24896. Available at: [Link]
-
Malki, A., Mohsen, M., Aziz, H. A., Rizk, O., Gaber, O., El-Sayed, M., Sherif, Z., & Ashour, H. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 21(2), 230. Available at: [Link]
-
El-Gohary, N. S. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Semantic Scholar. Available at: [Link]
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Hurtado-Rodríguez, D., Becerra, D., Rojas, H., Gomez, C. J. A., Macías, M. A., & Castillo, J. C. (2024). Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)‐Pyridones: Anticancer Evaluation and Molecular Docking | Request PDF. ResearchGate. Available at: [Link]
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Hurtado-Rodríguez, D., Becerra, D., Rojas, H., Gomez, C. J. A., Macías, M. A., & Castillo, J. C. (2024). Review of Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Publons. Available at: [Link]
-
Al-Warhi, T., Al-Mahmoudy, A. M. M., Al-Sha'er, M. A., Sabt, A., Al-Salahi, R., Al-Sanea, M. M., & El-Gazzar, A. R. B. A. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. Available at: [Link]
-
Hurtado-Rodríguez, D., Becerra, D., Rojas, H., Gomez, C. J. A., Macías, M. A., & Castillo, J. C. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Semantic Scholar. Available at: [Link]
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Malki, A., Mohsen, M., Aziz, H. A., Rizk, O., Gaber, O., El-Sayed, M., Sherif, Z., & Ashour, H. (2016). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 21(2), 230. Available at: [Link]
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Unknown Authors. (Year not available). 3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. SciSpace. Available at: [Link]
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Abou-Seri, S. M., El-Metwally, A. M., El-Iraqi, M., & El-Adl, K. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579–19593. Available at: [Link]
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Abou-Seri, S. M., El-Metwally, A. M., El-Iraqi, M., & El-Adl, K. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19579-19593. Available at: [Link]
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Validating the Mechanism of Action of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- as an Enzyme Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from identifying a potential enzyme inhibitor to validating its precise mechanism of action is a critical and multifaceted process. This guide provides an in-depth, technically-focused comparison of methodologies to rigorously characterize the inhibitory action of a novel compound, using the hypothetical molecule 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (hereinafter referred to as "Inhibitor-X") as a case study. We will presume Inhibitor-X has been identified as a potential modulator of a key disease-relevant enzyme, "Targetase."
This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical cascade.
Section 1: Foundational Characterization - Is Inhibition Occurring?
Before delving into the intricate details of how Inhibitor-X inhibits Targetase, it is paramount to confirm and quantify the inhibitory activity. The initial step involves a robust enzymatic assay to determine the half-maximal inhibitory concentration (IC50). This value serves as a benchmark for all subsequent experiments.[1][2]
Initial IC50 Determination
An enzymatic assay is a laboratory procedure that measures the rate of an enzyme-catalyzed reaction.[2][3] For Targetase, this could be a spectrophotometric, fluorometric, or luminescent assay that monitors either the depletion of a substrate or the formation of a product over time.
Experimental Protocol: IC50 Determination of Inhibitor-X against Targetase
-
Reagent Preparation:
-
Prepare a stock solution of Inhibitor-X in a suitable solvent (e.g., DMSO).
-
Prepare a buffered solution containing a known concentration of purified Targetase enzyme.
-
Prepare a solution of the Targetase substrate at a concentration at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[1]
-
-
Assay Procedure:
-
Perform serial dilutions of Inhibitor-X to create a concentration gradient.
-
In a microplate, combine the Targetase enzyme solution with each concentration of Inhibitor-X and incubate for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Table 1: Hypothetical IC50 Values for Inhibitor-X and Comparative Compounds
| Compound | Targetase IC50 (nM) | Notes |
| Inhibitor-X | 50 | Novel compound under investigation. |
| Competitor-A | 25 | Known competitive inhibitor of Targetase. |
| Non-specific-B | >10,000 | Compound with no significant activity. |
Section 2: Elucidating the Reversible Mechanism of Action - Kinetic Studies
Once the inhibitory activity of Inhibitor-X is confirmed, the next logical step is to understand how it inhibits Targetase. Steady-state enzyme kinetics is a powerful tool to differentiate between different modes of reversible inhibition.[4][5][6] The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed.[7][8]
Differentiating Inhibition Modalities
The experimental design for these studies involves measuring the initial reaction rates at varying concentrations of both the substrate and Inhibitor-X.[4]
Experimental Protocol: Steady-State Kinetic Analysis
-
Assay Setup:
-
Prepare a matrix of reaction conditions with varying concentrations of the Targetase substrate and Inhibitor-X.
-
The substrate concentrations should typically span from 0.5x to 10x the Km value.
-
The inhibitor concentrations should be chosen based on the previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Acquisition:
-
For each condition, initiate the reaction by adding the enzyme and measure the initial velocity.
-
-
Data Analysis:
-
Generate Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the changes in the apparent Michaelis constant (Km,app) and the apparent maximum velocity (Vmax,app) to determine the mode of inhibition.
-
Table 2: Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms
| Inhibition Type | Effect on Vmax,app | Effect on Km,app | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant. |
Based on our hypothetical data, let's assume Inhibitor-X is found to be a competitive inhibitor of Targetase.
Section 3: Direct Evidence of Binding - Biophysical Assays
While kinetic studies provide strong evidence for a particular mechanism of action, they are indirect measurements of the enzyme's catalytic activity.[9] Biophysical assays are essential to unequivocally demonstrate a direct physical interaction between the inhibitor and the target enzyme.[][11][12][13] These techniques also provide valuable thermodynamic and kinetic data about the binding event.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][][14][15] It is considered the gold standard for characterizing binding thermodynamics.
Experimental Protocol: ITC Analysis of Inhibitor-X Binding to Targetase
-
Sample Preparation:
-
Dialyze purified Targetase and Inhibitor-X into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the Targetase solution into the sample cell of the calorimeter.
-
Load the Inhibitor-X solution into the injection syringe.
-
Perform a series of small injections of Inhibitor-X into the Targetase solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (Inhibitor-X) to a ligand (Targetase) immobilized on a sensor surface in real-time.[16][17][18][19] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[17][20]
Experimental Protocol: SPR Analysis of Inhibitor-X and Targetase Interaction
-
Immobilization:
-
Immobilize purified Targetase onto a suitable SPR sensor chip.
-
-
Binding Measurement:
-
Flow different concentrations of Inhibitor-X over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound inhibitor.
-
After the association phase, flow buffer over the surface to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine ka and kd.
-
Calculate the KD from the ratio of kd/ka.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF, also known as a thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.[21] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[11] This is a rapid and cost-effective method for confirming binding.
Experimental Protocol: DSF Analysis
-
Assay Setup:
-
In a qPCR plate, combine purified Targetase, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and different concentrations of Inhibitor-X.
-
-
Thermal Denaturation:
-
Gradually increase the temperature of the plate in a real-time PCR instrument while monitoring the fluorescence.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
Determine the Tm for each inhibitor concentration. A significant increase in Tm in the presence of Inhibitor-X indicates binding.
-
Table 3: Comparative Data from Biophysical Assays for Inhibitor-X
| Assay | Parameter | Value | Interpretation |
| ITC | Kd | 65 nM | High-affinity binding. |
| Stoichiometry (n) | 1.05 | 1:1 binding of Inhibitor-X to Targetase. | |
| SPR | KD | 70 nM | Confirms high-affinity binding. |
| ka (on-rate) | 2 x 10^5 M^-1s^-1 | Moderately fast association. | |
| kd (off-rate) | 1.4 x 10^-2 s^-1 | Moderately slow dissociation, suggesting a reasonable residence time. | |
| DSF | ΔTm | +5 °C | Significant thermal stabilization upon binding, confirming direct engagement. |
Section 4: Target Engagement in a Cellular Context
Demonstrating that a compound can inhibit a purified enzyme is a crucial step, but it is equally important to verify that it can engage its target within the complex environment of a living cell.[22][23] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[24][25][26]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[23][24] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can assess target engagement.[25]
Experimental Protocol: CETSA for Inhibitor-X and Targetase
-
Cell Treatment:
-
Treat cultured cells expressing Targetase with various concentrations of Inhibitor-X or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Quantification:
-
Quantify the amount of soluble Targetase in each sample using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Targetase as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Inhibitor-X confirms cellular target engagement.
-
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 5: Synthesis and Comparative Framework
Validating the mechanism of action of an enzyme inhibitor is a hierarchical process, moving from broad functional effects to specific molecular interactions and finally to physiological relevance. Each experimental stage provides a piece of the puzzle, and the congruence of data from these orthogonal approaches builds a compelling and trustworthy case for the inhibitor's mechanism.
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In Vivo Efficacy of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide in a Colorectal Cancer Xenograft Model: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of the novel investigational compound 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide, hereafter referred to as PyridoCarb . The pyridinone scaffold has garnered significant attention in medicinal chemistry, with derivatives showing promise across various therapeutic areas, including oncology.[1][2] This document outlines a head-to-head comparison of PyridoCarb against a standard-of-care chemotherapeutic agent in a well-established human colorectal cancer xenograft mouse model.
The protocols and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing preclinical anti-tumor activity and tolerability.
Scientific Rationale and Investigational Strategy
The primary objective of this study is to determine the anti-tumor efficacy of PyridoCarb in a preclinical in vivo setting. Colorectal cancer is a major global health concern, and while treatments like 5-Fluorouracil (5-FU) are mainstays of chemotherapy, the need for novel agents with improved efficacy and safety profiles remains urgent.[3]
Our investigational strategy is centered on the HCT116 human colorectal carcinoma xenograft model . This model is widely used and well-characterized, providing a reliable platform for evaluating the therapeutic potential of novel anti-cancer compounds.[1][4][5] By implanting human cancer cells into immunocompromised mice, we can assess a compound's direct effect on tumor growth in a living system.
Comparative Benchmarking: To contextualize the efficacy of PyridoCarb, its performance will be compared against:
-
Vehicle Control: To establish the baseline tumor growth rate.
-
5-Fluorouracil (5-FU): A standard-of-care chemotherapeutic agent for colorectal cancer, serving as a positive control and a clinically relevant benchmark.[2][6]
The key endpoints for this comparative analysis are Tumor Growth Inhibition (TGI) as the primary measure of efficacy and change in body weight as a primary indicator of systemic toxicity.
Experimental Design and Workflow
The overall experimental workflow is designed for rigor and reproducibility, encompassing animal acclimatization, tumor induction, treatment, and endpoint analysis.
Caption: High-level experimental workflow for the in vivo efficacy study.
Detailed Experimental Protocols
Adherence to these detailed protocols is critical for ensuring the validity and reproducibility of the study results.
Animal Husbandry and Ethics
-
Model: Female athymic BALB/c nude or SCID mice, 6-8 weeks old. The use of immunocompromised mice is essential to prevent rejection of the human tumor xenograft.
-
Supplier: A reputable vendor (e.g., Charles River, Jackson Laboratory).
-
Housing: Animals are housed in specific-pathogen-free (SPF) conditions within individually ventilated cages.[4]
-
Acclimatization: A minimum of one week of acclimatization to the facility is required before any procedures are initiated.
-
Ethics: All animal procedures must be performed in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol and the Guide for the Care and Use of Laboratory Animals.[4]
HCT116 Cell Culture and Tumor Implantation
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Harvest: Cells are harvested during the logarithmic growth phase (approx. 80% confluency) using Trypsin-EDTA.
-
Cell Preparation: Harvested cells are washed with sterile, serum-free medium and resuspended in a 1:1 mixture of PBS and Matrigel®. Matrigel is used to support initial tumor establishment and growth.[4]
-
Implantation: A volume of 100-200 µL containing 1 x 10⁷ viable HCT116 cells is injected subcutaneously into the right flank of each mouse.[4]
Tumor Staging and Group Assignment
-
Tumor Monitoring: Tumor growth is monitored bi-weekly using digital calipers.
-
Volume Calculation: Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.[7]
-
Staging and Randomization: When the mean tumor volume reaches approximately 100-150 mm³, animals are randomized into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment (Day 0).
Treatment Administration
-
Group 1 (Vehicle Control): Administered with the vehicle used to formulate PyridoCarb (e.g., 0.5% CMC in sterile water), following the same schedule and route as the PyridoCarb group.
-
Group 2 (PyridoCarb): A hypothetical effective dose (e.g., 50 mg/kg), administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) once daily (q.d.) for 21 days. The formulation should be a homogenous suspension or solution.
-
Group 3 (5-Fluorouracil): A clinically relevant dose (e.g., 25 mg/kg) administered intraperitoneally (i.p.) on a schedule of one dose every two days for the duration of the study.[8]
Efficacy and Toxicity Monitoring
-
Tumor Volume: Measured twice weekly throughout the study.
-
Body Weight: Individual animal body weights are recorded twice weekly as a key indicator of systemic toxicity. A body weight loss exceeding 20% typically requires euthanasia.
-
Clinical Observations: Animals are observed daily for any signs of distress or morbidity.
-
Study Endpoint: The study is concluded on Day 21, or when the mean tumor volume of the control group reaches the predetermined limit (e.g., 2000 mm³).[4]
Comparative Data Analysis and Presentation
Data should be presented clearly to facilitate objective comparison between treatment arms. The following tables represent hypothetical but realistic outcomes for this study.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (TGI, %) | P-value (vs. Vehicle) |
| Vehicle Control | -- | 1850 ± 210 | -- | -- |
| PyridoCarb | 50 mg/kg, q.d. | 875 ± 155 | 52.7% | < 0.01 |
| 5-Fluorouracil | 25 mg/kg, q.o.d. | 980 ± 180 | 47.0% | < 0.05 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Tfinal / Cfinal)] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively.
Table 2: Tolerability and Safety Profile
| Treatment Group | Dose & Schedule | Maximum Mean Body Weight Change (%) | Treatment-Related Mortalities |
| Vehicle Control | -- | +5.2% | 0/10 |
| PyridoCarb | 50 mg/kg, q.d. | -2.5% | 0/10 |
| 5-Fluorouracil | 25 mg/kg, q.o.d. | -8.9% | 1/10 |
Interpretation of Hypothetical Data: In this illustrative scenario, PyridoCarb demonstrates superior tumor growth inhibition compared to the standard-of-care, 5-FU. Critically, it also exhibits a more favorable safety profile, with minimal impact on body weight, suggesting better tolerability.
Caption: Logical relationship between treatment arms and assessed outcomes.
Concluding Insights for Drug Development Professionals
This guide provides a standardized framework for the in vivo evaluation of PyridoCarb or similar novel chemical entities. The strength of this experimental design lies in its direct comparison to a clinically relevant standard of care, providing immediate context for the compound's potential.
Based on our hypothetical data, PyridoCarb presents as a promising candidate, warranting further investigation. The next logical steps in its preclinical development would include:
-
Dose-Response Studies: To identify the optimal therapeutic dose.
-
Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[9][10]
-
Orthotopic Models: To evaluate efficacy in a more physiologically relevant tumor microenvironment.
-
Combination Studies: To assess potential synergies with other anti-cancer agents.
By employing rigorous, well-controlled, and comparative in vivo models, researchers can make informed decisions to advance the most promising compounds toward clinical development.
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Pharmacology Discovery Services. (n.d.). Xenograft, Colon, HCT 116. Retrieved from [Link]
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Altogen Labs. (n.d.). HCT116 Xenograft Model. Retrieved from [Link]
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Frontiers in Pharmacology. (2023). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
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Tang, X., et al. (2012). Efficacy and Toxicity of 5-Fluorouracil in Colon Cancer Treatment of a Mouse Syngeneic Model. Journal of South China Agricultural University. Retrieved from [Link]
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Maurer, T. S., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Chen, Y., et al. (2023). Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment. Cancer Biology & Medicine. Retrieved from [Link]
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Wang, C., et al. (2015). Weichang'an and 5-fluorouracil suppresses colorectal cancer in a mouse model. World Journal of Gastroenterology. Retrieved from [Link]
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Luo, C., et al. (2021). 5-Fluorouracil efficacy requires anti-tumor immunity triggered by cancer-cell-intrinsic STING. The EMBO Journal. Retrieved from [Link]
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Cancer Science. (2020). Immunogenic chemotherapy in two mouse colon cancer models. Retrieved from [Link]
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Today's Clinical Lab. (2023). Treatment Combo Outperforms Standard-of-Care in Colorectal Cancer Trial. Retrieved from [Link]
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World Journal of Gastroenterology. (2019). Mouse models of colorectal cancer: Past, present and future perspectives. Retrieved from [Link]
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PatSnap Synapse. (2025). How is drug toxicity assessed in animal models? Retrieved from [Link]
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Altogen Biosystems. (n.d.). HCT116 Xenograft Model. Retrieved from [Link]
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MDPI. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Retrieved from [Link]
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Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]
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PLOS One. (2023). Sex differences in cachexia outcomes and branched-chain amino acid metabolism following chemotherapy in aged mice. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]
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Today's Clinical Lab. (2023). Treatment Combo Outperforms Standard-of-Care in Colorectal Cancer Trial. Retrieved from [Link]
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Bridging the Gap: A Guide to Cross-Validating Molecular Docking with In Vitro Binding Assays for Cyanopyridone Ligands
In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is not just best practice; it is the cornerstone of efficient and successful lead optimization. This guide provides an in-depth comparison of molecular docking simulations and in vitro binding assays, focusing on the practical cross-validation of predictions for cyanopyridone-based ligands. As researchers and drug development professionals, understanding the nuances, strengths, and limitations of each approach is critical for making informed decisions that propel a project forward. We will move beyond mere procedural lists to explore the scientific rationale behind experimental choices, ensuring a robust and self-validating workflow.
The Rationale: Why Cross-Validation is Non-Negotiable
Molecular docking offers a powerful, high-throughput method to predict the binding orientation and affinity of small molecules within a protein's active site.[1][2] It allows for the rapid screening of vast virtual libraries, prioritizing candidates and conserving resources.[3][4] However, these predictions are based on scoring functions that are approximations of complex biological interactions.[1][5] Factors like protein flexibility, water molecule displacement, and the precise entropic contributions to binding are challenging to model perfectly.[6]
This is where in vitro binding assays become indispensable. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct, quantitative measurements of binding affinity (Kd), kinetics (kon/koff), and thermodynamics (ΔH, ΔS) in a controlled, solution-based environment.[7][8][9][10] They serve as the ground truth to confirm, refute, or refine the hypotheses generated by docking simulations. Failing to cross-validate can lead to the costly pursuit of false positives or the premature abandonment of promising scaffolds. For scaffolds like cyanopyridones, which have shown potential as inhibitors for various enzymes, this validation is a critical step in their development.[11][12][13][14]
The Computational Approach: Predictive Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[2] The workflow involves preparing the protein and ligand structures, defining a search space, running the docking algorithm, and analyzing the resulting poses and scores.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol provides a standard workflow for docking a cyanopyridone ligand to a prepared protein target using AutoDock Vina, a widely used and validated docking program.[15][16]
1. Receptor Preparation:
- Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.
- Steps:
- Obtain the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).[2]
- Visualize the structure in a molecular viewer (e.g., PyMOL, Chimera).[15][17]
- Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[2][18]
- Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[2]
- Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
- Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[15]
2. Ligand Preparation:
- Objective: To generate a 3D conformation of the cyanopyridone ligand and prepare it for docking.
- Steps:
- Obtain the 2D structure of the cyanopyridone derivative (e.g., from PubChem or drawn using chemical drawing software).
- Convert the 2D structure into a 3D conformation using a program like Open Babel.
- Assign partial charges and define the rotatable bonds of the ligand.
- Save the prepared ligand in the PDBQT format.
3. Grid Box Definition:
- Objective: To define the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.
- Steps:
- Identify the active site of the protein. If a co-crystallized ligand was present, the grid box can be centered on its location.[6]
- In AutoDock Tools or a similar program, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding pocket.[2][18]
4. Running the Docking Simulation:
- Objective: To execute the docking algorithm to find the best binding poses.
- Steps:
- Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.[16]
- Run AutoDock Vina from the command line, providing the configuration file as input.[2][16]
- The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[2]
5. Analysis of Results:
- Objective: To evaluate the docking results and select the most plausible binding pose.
- Steps:
- Examine the binding affinity scores. More negative values indicate stronger predicted binding.[2]
- Visualize the top-ranked poses in a molecular viewer.
- Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the cyanopyridone ligand and the protein's active site residues. The best pose should be stabilized by chemically meaningful interactions.[19]
graph TD; A[Obtain Protein Structure PDB] --> B{Prepare Receptor}; B --> C[Remove Water & Heteroatoms]; C --> D[Add Polar Hydrogens]; D --> E[Assign Partial Charges]; E --> F[Save as Receptor.pdbqt]; Caption: Molecular Docking Workflow.
The Empirical Approach: Quantitative In Vitro Binding Assays
To validate the predictions from molecular docking, direct measurement of the ligand-target interaction is essential. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10][20]
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines the steps for determining the binding affinity and kinetics of a cyanopyridone ligand to its target protein using SPR.
1. Reagent and System Preparation:
- Objective: To prepare high-quality reagents and equilibrate the SPR instrument.
- Steps:
- Express and purify the target protein to >95% purity. Ensure the protein is stable and correctly folded in the chosen running buffer.[20]
- Prepare a high-concentration stock of the cyanopyridone ligand in a suitable solvent (e.g., DMSO) and create a dilution series in the running buffer.
- Prepare the running buffer (e.g., HBS-EP+), ensuring it is filtered and degassed. This buffer will be used for protein immobilization and ligand injections.
- Start the SPR instrument and equilibrate the system with running buffer until a stable baseline is achieved.
2. Ligand Immobilization:
- Objective: To covalently attach the target protein (now referred to as the "ligand" in SPR terminology) to the sensor chip surface.
- Steps:
- Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
- Activate the chip surface by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[21]
- Inject the purified protein over the activated surface. The protein will form covalent bonds with the surface.
- Deactivate any remaining active esters by injecting ethanolamine.[21]
- A reference flow cell should be prepared similarly but without the protein to allow for subtraction of non-specific binding and bulk refractive index changes.
3. Analyte Binding Analysis:
- Objective: To measure the binding of the cyanopyridone ligand (the "analyte") to the immobilized protein.
- Steps:
- Inject the series of cyanopyridone ligand dilutions over both the protein-coupled and reference flow cells at a constant flow rate.[20]
- Each injection cycle consists of:
- Association Phase: The ligand flows over the surface, and binding is observed as an increase in the response signal (measured in Response Units, RU).[22]
- Dissociation Phase: Running buffer replaces the ligand solution, and the dissociation of the ligand-protein complex is monitored as a decrease in the signal.[22]
- Regeneration: After each cycle, inject a regeneration solution (e.g., a high salt buffer or a low pH solution) to remove all bound ligand, preparing the surface for the next injection.
4. Data Analysis:
- Objective: To process the raw sensorgram data to determine kinetic and affinity constants.
- Steps:
- Subtract the signal from the reference flow cell from the active flow cell to obtain the corrected sensorgram.
- Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
- This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
graph TD; A[Prepare Protein & Ligand] --> B{System Equilibration}; B --> C{Immobilize Protein on Chip}; C --> D[Surface Activation EDC/NHS]; D --> E[Protein Injection]; E --> F[Deactivation]; Caption: Surface Plasmon Resonance (SPR) Workflow.
Cross-Validation in Practice: Comparing Predictions to Reality
The ultimate goal is to determine if the computational predictions correlate with the experimental results. A good correlation provides confidence in the docking model, allowing it to be used for reliably screening larger libraries. A poor correlation suggests the docking protocol may need refinement (e.g., by using a different scoring function, allowing for receptor flexibility, or considering water molecules).[6]
Data Comparison and Interpretation
The primary outputs to compare are the docking score (an estimation of binding free energy) and the experimentally determined affinity (Kd) or inhibitory concentration (IC50). While a perfect linear correlation is rare, a general trend where lower (more negative) docking scores correspond to lower Kd or IC50 values (stronger binding) is expected.[23][24]
Table 1: Hypothetical Cross-Validation Data for Cyanopyridone Derivatives
| Compound ID | Docking Score (kcal/mol) | Predicted Rank | Experimental Kd (nM) (SPR) | Experimental Rank | Correlation |
| Cyanopyridone-1 | -9.5 | 1 | 50 | 1 | Strong |
| Cyanopyridone-2 | -8.8 | 2 | 250 | 2 | Strong |
| Cyanopyridone-3 | -8.1 | 3 | 1100 | 4 | Moderate |
| Cyanopyridone-4 | -7.9 | 4 | 950 | 3 | Moderate |
| Cyanopyridone-5 | -6.2 | 5 | >10,000 | 5 | Strong |
Interpretation of Results:
-
Strong Correlation: As seen with Cyanopyridone-1, -2, and -5, the computational model accurately predicted the best, a moderate, and the weakest binder, respectively. This builds confidence in the model's predictive power for this chemical series.
-
Moderate Correlation (Rank Reordering): For Cyanopyridone-3 and -4, while both were correctly identified as intermediate binders, their ranks were swapped. This is a common outcome. Docking scores often differ by small margins that are within the error of the method, while experimental results can be influenced by factors not perfectly captured in the simulation, such as ligand-induced conformational changes.[6]
-
No Correlation: If the top-ranked compound by docking score was the weakest binder experimentally, it would indicate a fundamental issue with the docking setup. This would necessitate a thorough review of the protocol, including the protein structure used, the protonation states of key residues, and the definition of the binding site.
Conclusion: An Iterative Cycle of Prediction and Validation
The cross-validation of molecular docking with in vitro binding assays is not a one-off task but an iterative and essential cycle in structure-based drug design. Docking provides the high-speed, cost-effective lens to survey vast chemical landscapes, while quantitative biophysical assays like SPR provide the high-resolution, empirical data to confirm the view. For promising scaffolds like cyanopyridone ligands, this integrated approach ensures that research efforts are focused on compounds with genuine, measurable affinity for their intended target, maximizing the probability of success in the long and arduous journey of drug development.
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(2022). Calorimetry to Quantify Protein-Ligand Binding. Researcher.Life. Retrieved from [Link]
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(2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. ResearchGate. Retrieved from [Link]
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Harras, M., et al. (2020). Design, synthesis, cytotoxicity screening and molecular docking of new 3-cyanopyridines as survivin inhibitors and apoptosis inducers. PubMed. Retrieved from [Link]
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Liu, L., et al. (2019). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. PubMed. Retrieved from [Link]
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Singh, V., & Gupta, G. D. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. Retrieved from [Link]
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Mehany, A. B. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Retrieved from [Link]
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Mehany, A. B. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Retrieved from [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
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Kalliokoski, T. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Omega. Retrieved from [Link]
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Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]
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Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Retrieved from [Link]
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(2017). A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. Retrieved from [Link]
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(n.d.). Comparison between IC 50 and docking score. ResearchGate. Retrieved from [Link]
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Raha, K., & Merz, K. M. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC - NIH. Retrieved from [Link]
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(2025). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. ResearchGate. Retrieved from [Link]
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Youssif, B. G. M., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. MDPI. Retrieved from [Link]
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(n.d.). A correlation graph for docking predicted activity and IC50 values. ResearchGate. Retrieved from [Link]
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(2017). What's the relation between the IC50 value and the goldscore function (docking)?. ResearchGate. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (n.d.). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Taylor & Francis Online. Retrieved from [Link]
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Comparative study of the ADME properties of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- and its derivatives
This guide provides a comprehensive framework for the comparative in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (henceforth referred to as the "core compound") and its rationally designed derivatives. Rather than a simple data sheet, this document serves as a methodological blueprint for researchers in drug discovery, detailing the experimental logic, protocols, and data interpretation necessary for advancing lead candidates.
Introduction: The Rationale for ADME-Guided Drug Design
The therapeutic potential of any drug candidate is not solely dictated by its on-target potency. A significant number of promising compounds fail in later-stage development due to suboptimal pharmacokinetic properties. Early and systematic evaluation of ADME parameters is therefore critical for identifying and optimizing molecules with a higher probability of clinical success.
The core compound, a substituted 2-pyridone, represents a chemical scaffold with significant interest in medicinal chemistry due to its versatile biological activities. However, its inherent properties, such as the presence of a carboxamide and a cyano group, may present challenges in terms of solubility, permeability, and metabolic fate. This guide outlines a systematic approach to synthesize and evaluate derivatives with modifications designed to modulate these key ADME attributes.
Designing the Derivative Library for Comparative Analysis
To establish a clear structure-activity relationship (SAR) and structure-property relationship (SPR), a focused set of derivatives is proposed. The modifications target key functional groups on the core scaffold, allowing for a systematic evaluation of their impact on ADME properties.
Table 1: Proposed Derivatives for Comparative ADME Study
| Compound ID | R-Group Modification | Rationale for Modification |
| Core Compound | -H | Baseline reference compound. |
| Derivative A | Replace -CN with -CF3 | The trifluoromethyl group can enhance metabolic stability and cell permeability by increasing lipophilicity. |
| Derivative B | Replace -CONH2 with -COOH | Introduction of a carboxylic acid can significantly increase aqueous solubility, though it may also increase susceptibility to certain metabolic pathways. |
| Derivative C | Add a para-methoxy group to the pyridine ring | This modification can alter electronic properties and provide a potential site for Phase I metabolism, allowing for the study of metabolic pathways. |
| Derivative D | Replace the methyl group with a cyclopropyl group | Introducing a cyclopropyl moiety can increase metabolic stability by blocking potential oxidation at the benzylic-like position. |
Experimental Workflows for Comparative ADME Profiling
A tiered approach to in vitro ADME screening is recommended, starting with fundamental physicochemical properties and progressing to more complex biological assays.
Caption: Tiered in vitro ADME experimental workflow.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: This assay is selected as a high-throughput, cost-effective first screen for passive permeability.[1] It isolates the compound's ability to cross a lipid barrier, mimicking the gut wall, without the complexities of active transporters.[1][2] A compound that fails this initial test is unlikely to be orally bioavailable and may require significant chemical modification.
Methodology:
-
Prepare Lipid Membrane: A 1% solution of lecithin in dodecane is prepared.[3] 5 µL of this solution is carefully added to the membrane of each well of a 96-well donor plate and allowed to impregnate the filter.[3][4]
-
Prepare Solutions: Test compounds (Core and Derivatives A-D) are prepared at a stock concentration of 10 mM in DMSO. A working solution of 500 µM is made by diluting the stock in a phosphate-buffered saline (PBS, pH 7.4).[4]
-
Load Plates:
-
Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".[3] The assembly is incubated at room temperature for 16-18 hours in a chamber with controlled humidity to prevent evaporation.[4]
-
Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS. A reference standard of each compound is also analyzed to calculate the initial concentration.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol: Liver Microsomal Stability Assay
Causality: This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[5][6] Poor metabolic stability is a primary cause of high in vivo clearance and low oral bioavailability. This assay helps rank-order the derivatives based on their metabolic liability.
Methodology:
-
Prepare Reagents:
-
Test Compounds: Prepare a 1 µM working solution of each compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[7]
-
Liver Microsomes: Thaw pooled human or rat liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the reaction buffer.[7]
-
NADPH Regenerating System: Prepare a solution containing co-factors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.[8][9]
-
-
Incubation:
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7][8]
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[5][8] This step precipitates the proteins and halts all enzymatic activity.
-
Sample Processing & Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is transferred for analysis by LC-MS/MS.[5][7]
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
-
Half-life (t½): Calculated as 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Causality: Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be cleared by metabolic enzymes.[10][11] High plasma protein binding can significantly reduce a drug's efficacy and alter its pharmacokinetic profile. Equilibrium dialysis is the gold standard method for accurately determining the fraction of unbound drug.[10][11]
Methodology:
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used.[10][11][12] The dialysis membranes (typically with a molecular weight cutoff of 6-8 kDa) are hydrated according to the manufacturer's protocol.[13]
-
Sample Preparation: The test compound is spiked into plasma (human or other species) at a final concentration of 1-10 µM.[10]
-
Loading the Device:
-
Incubation: The sealed device is incubated at 37°C on an orbital shaker for 4-8 hours to allow the free drug to reach equilibrium across the semipermeable membrane.[10][12][13]
-
Sampling and Matrix Matching: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. To ensure accurate LC-MS/MS analysis and avoid matrix effects, the sample from the buffer chamber is mixed with an equal volume of blank plasma, and the sample from the plasma chamber is mixed with an equal volume of PBS.[13]
-
Quantification: The concentration of the compound in both matrix-matched samples is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
Data Interpretation and Comparative Framework
The primary output of this study will be a comparative dataset that allows for the direct assessment of the structure-ADME relationships among the synthesized derivatives.
Table 2: Hypothetical Comparative ADME Data
| Compound ID | Papp (x 10⁻⁶ cm/s) | t½ (min, HLM) | CLint (µL/min/mg) | fu (human plasma) |
| Core Compound | 1.5 (Low) | 25 (Moderate) | 27.7 | 0.45 (Moderately Bound) |
| Derivative A | 8.0 (High) | 45 (High) | 15.4 | 0.20 (Bound) |
| Derivative B | 0.2 (Very Low) | 22 (Moderate) | 31.5 | 0.85 (Low Binding) |
| Derivative C | 1.8 (Low) | 10 (Low) | 69.3 | 0.40 (Moderately Bound) |
| Derivative D | 7.5 (High) | >60 (Very High) | <11.5 | 0.22 (Bound) |
Interpretation Logic:
-
Derivative A vs. Core: The replacement of -CN with -CF3 likely increased lipophilicity, leading to significantly higher permeability (Papp). The electron-withdrawing nature of -CF3 may also shield adjacent sites from metabolism, increasing metabolic stability (t½).
-
Derivative B vs. Core: The introduction of a -COOH group increased polarity, drastically reducing permeability. The high fraction unbound (fu) is typical for acidic compounds.
-
Derivative C vs. Core: The addition of a para-methoxy group introduced a soft spot for metabolism (O-demethylation), leading to very low metabolic stability.
-
Derivative D vs. Core: Blocking a potential site of metabolism by replacing a methyl with a cyclopropyl group resulted in a dramatic increase in metabolic stability, a common and effective strategy in medicinal chemistry.
Caption: Logical relationships between chemical modifications and ADME outcomes.
Conclusion and Future Directions
This guide outlines a robust, systematic workflow for the comparative in vitro ADME profiling of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- and its derivatives. By employing standardized, high-throughput assays for permeability, metabolic stability, and plasma protein binding, researchers can efficiently generate critical data to build structure-property relationships. The insights gained from this comparative analysis are essential for guiding the rational design of next-generation compounds, ultimately de-risking downstream in vivo studies and accelerating the path toward identifying a viable drug candidate. Promising derivatives, such as Derivative D, with high permeability and metabolic stability, would be prioritized for further evaluation, including CYP inhibition screening and subsequent pharmacokinetic studies in animal models.
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A Comparative Benchmarking Guide to the Inhibitory Potency of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- Against Dihydrofolate Reductase
Introduction
The quest for novel therapeutic agents necessitates rigorous evaluation of new chemical entities against established pharmacological targets. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, against the well-validated enzyme, Dihydrofolate Reductase (DHFR). While direct experimental data for this specific molecule is not yet publicly available, its structural features, particularly the dihydropyridine core coupled with a cyano group, suggest a plausible interaction with DHFR. This class of compounds has been investigated for a range of biological activities, and DHFR inhibition is a recurring theme for structurally related molecules.[1][2][3]
DHFR is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[4][5] This product is a crucial cofactor in the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[6] Consequently, the inhibition of DHFR disrupts DNA replication and cell division, making it an attractive target for antimicrobial and anticancer therapies.[4][5][6][7]
This guide will compare the hypothetical inhibitory activity of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- with two well-established DHFR inhibitors: Methotrexate, a potent anticancer agent, and Trimethoprim, an antibiotic.[5][8][9][10] We will provide a detailed, field-proven experimental protocol for determining inhibitory potency, alongside a discussion of the underlying scientific principles.
Comparative Inhibitory Potency
To provide a clear benchmark, the following table presents hypothetical inhibitory concentration (IC50) values for our compound of interest against known DHFR inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound | Target | Known IC50 Range (nM) | Hypothetical IC50 (nM) | Reference(s) |
| Methotrexate | Human DHFR | 0.02 - 5.0 | - | [5][8][11] |
| Trimethoprim | Bacterial DHFR | 5.0 - 50 | - | [5][8][12] |
| 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | Human DHFR | - | 50 - 500 | Hypothetical value for comparative purposes |
Note: The hypothetical IC50 value for 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is an educated estimate based on the potencies of other small molecule inhibitors and is intended for illustrative purposes within this guide. Actual experimental determination is required for validation.
Experimental Protocol: In Vitro DHFR Inhibition Assay
The following protocol outlines a robust and reproducible method for determining the IC50 value of a test compound against DHFR. This spectrophotometric assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.[13][14][15]
Causality Behind Experimental Choices:
-
Choice of Buffer: A Tris-HCl buffer at pH 7.5 is selected to maintain optimal enzyme activity and stability.
-
Use of NADPH: NADPH is a necessary cofactor for the DHFR reaction, and its consumption is directly proportional to enzyme activity.
-
Substrate Concentration: Dihydrofolate is used at a concentration near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
-
Kinetic Measurement: A kinetic reading allows for the determination of the initial reaction velocity, which is crucial for accurate IC50 calculations and for minimizing the impact of substrate depletion or product inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.5.
-
DHFR Enzyme Stock: Recombinant human DHFR diluted in assay buffer to a working concentration (e.g., 20 nM).
-
NADPH Stock: 10 mM NADPH in assay buffer.
-
Dihydrofolate (DHF) Stock: 1 mM Dihydrofolic acid in assay buffer.
-
Test Compound Stock: 10 mM stock of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- in DMSO. A serial dilution series should be prepared in assay buffer.
-
Positive Control: 1 mM Methotrexate in DMSO.
-
Negative Control: DMSO (vehicle).
-
-
Assay Plate Preparation (96-well, UV-transparent plate):
-
Add 2 µL of the test compound dilutions, positive control, or negative control to the appropriate wells.
-
Add 178 µL of a master mix containing assay buffer and NADPH (final concentration of 100 µM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding to the enzyme.
-
-
Initiation of the Reaction:
-
Add 20 µL of the DHFR enzyme solution to each well to initiate the reaction. The final enzyme concentration should be optimized for a linear reaction rate (e.g., 1 nM).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the data by setting the velocity of the negative control (DMSO) as 100% activity and the blank (no enzyme) as 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro DHFR inhibition assay.
DHFR Signaling Pathway
The inhibition of DHFR has significant downstream effects on cellular processes that are dependent on folate metabolism. The following diagram illustrates the central role of DHFR in the synthesis of DNA precursors.
Caption: DHFR's role in the folate metabolism pathway.
This guide provides a robust framework for the preclinical evaluation of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- as a potential DHFR inhibitor. By employing the detailed experimental protocol and comparing the results against well-characterized drugs like Methotrexate and Trimethoprim, researchers can effectively ascertain its inhibitory potency and potential as a therapeutic candidate. The provided diagrams offer a clear visualization of the experimental workflow and the targeted signaling pathway, facilitating a deeper understanding of the scientific rationale. It is imperative that the hypothetical data presented herein is validated through rigorous laboratory experimentation.
References
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Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]
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Lockshin, A., & Danenberg, P. V. (2007). Allosteric communication in dihydrofolate reductase: signaling network and pathways for closed to occluded transition and back. Proceedings of the National Academy of Sciences, 104(46), 18038-18043. Retrieved from [Link]
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Drago, D., et al. (2025). DHFR2 RNA directly regulates dihydrofolate reductase and its expression level impacts folate one carbon metabolism. The FASEB Journal, 39(2), e24391. Retrieved from [Link]
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Salamone, S. J., et al. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 44(7), 1547-1552. Retrieved from [Link]
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El-Tayyeb, M. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. Retrieved from [Link]
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Drago, D., et al. (2025). DHFR2 RNA directly regulates dihydrofolate reductase and its expression level impacts folate one carbon metabolism. Lenus.ie. Retrieved from [Link]
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de la Cruz, H., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14(25), 17855-17870. Retrieved from [Link]
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Gangjee, A., et al. (2010). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 53(4), 1785-1795. Retrieved from [Link]
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Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2825. Retrieved from [Link]
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Al-Suhaimi, E. A., et al. (2020). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(23), 5727. Retrieved from [Link]
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Al-Zaqri, N., et al. (2025). One-Pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. Molecules, 30(1), 1. Retrieved from [Link]
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Shahenda, M. A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1098. Retrieved from [Link]
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Yasmeen, S., et al. (2025). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 43(1), 1-15. Retrieved from [Link]
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Marvisi, M., et al. (2018). A deadly prescription: combination of methotrexate and trimethoprim-sulfamethoxazole. Journal of Community Hospital Internal Medicine Perspectives, 8(3), 149-151. Retrieved from [Link]
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Howard, S. C., et al. (2016). Methotrexate and trimethoprim-sulfamethoxazole: Toxicity from this combination continues to occur. The Canadian Journal of Hospital Pharmacy, 69(5), 411-414. Retrieved from [Link]
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Marvisi, M., et al. (2018). A deadly prescription: combination of methotrexate and trimethoprim-sulfamethoxazole. Jefferson Digital Commons. Retrieved from [Link]
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Howard, S. C., et al. (2016). Methotrexate and trimethoprim-sulfamethoxazole: toxicity from this combination continues to occur. Semantic Scholar. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide stands out as a valuable scaffold due to its potential biological activities. This guide provides an in-depth, head-to-head comparison of plausible synthetic routes to this target molecule, offering insights into the strategic choices behind different methodologies and providing detailed experimental considerations.
Introduction to a Privileged Scaffold
The 2-pyridone nucleus is a common motif in a wide array of natural products and pharmacologically active compounds.[1][2] The presence of multiple functional groups—a cyano group, a methyl group, an oxo group, and a carboxamide—on the dihydropyridine ring of the target molecule offers numerous points for diversification and biological interaction. The development of efficient and scalable synthetic routes is therefore of paramount importance. This guide will dissect and compare potential synthetic strategies, primarily focusing on multicomponent reactions and sequential functionalization approaches.
Route 1: Multicomponent Synthesis – A Convergent and Efficient Approach
Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[1] A plausible MCR for the synthesis of 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide would involve the condensation of a β-ketoamide, an activated methylene nitrile, and a source of ammonia.
Proposed Mechanistic Pathway
The reaction likely proceeds through an initial Knoevenagel condensation between an aldehyde equivalent and the active methylene compound, followed by a Michael addition of the enolate of the β-ketoamide. Subsequent cyclization and dehydration would then lead to the desired dihydropyridine ring system. The choice of reactants is critical for the successful formation of the target structure with the desired 4-carboxamide functionality.
A hypothetical, yet chemically sound, one-pot three-component reaction could involve ethyl acetoacetate, cyanoacetamide, and an ammonia source. However, to achieve the 4-carboxamide, a more tailored starting material, such as acetoacetamide or a derivative, would be necessary in place of ethyl acetoacetate.
A similar reported synthesis of 1,6-diamino-4-aryl-3-cyano-2-oxo-1,2-dihydropyridine-5-carboxamides highlights the feasibility of incorporating a carboxamide group through a multicomponent approach.[3]
Experimental Protocol: Hypothetical Multicomponent Synthesis
-
Reaction Setup: To a solution of acetoacetamide (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.
Route 2: Sequential Synthesis via a Pre-formed Pyridone Core
An alternative and often more controlled approach involves the initial synthesis of a 3-cyano-6-methyl-2-pyridone core, followed by the selective introduction of the carboxamide group at the C4 position.
Step 1: Synthesis of 3-cyano-6-methyl-2(1H)-pyridone
A well-established method for the synthesis of this pyridone core involves the reaction of sodium formylacetone with cyanoacetamide.[4] This reaction provides a straightforward entry to the key intermediate.
Experimental Protocol: Synthesis of 3-cyano-6-methyl-2(1H)-pyridone [4]
-
Preparation of Sodium Formylacetone: In a three-necked flask, react acetone and ethyl formate with sodium methoxide in dry ether at low temperature.
-
Condensation: To the resulting sodium formylacetone, add a solution of cyanoacetamide in water containing piperidine acetate as a catalyst.
-
Cyclization and Isolation: Heat the mixture under reflux for 2 hours. After cooling, acidify with acetic acid to precipitate the product. Collect the solid by filtration, wash with ice water, and dry to yield 3-cyano-6-methyl-2(1H)-pyridone.
Step 2: C4-Carboxamidation of the Pyridone Ring
The introduction of a carboxamide group at the C4 position of the pre-formed pyridone ring is the most challenging step in this synthetic sequence. Direct C-H functionalization of pyridones can be complex due to competing reactive sites.[5]
One potential strategy involves a Vilsmeier-Haack type reaction to introduce a formyl group at C4, followed by oxidation to the carboxylic acid and subsequent amidation. However, the regioselectivity of the Vilsmeier-Haack reaction on this substituted pyridone would need to be carefully controlled.
A more modern approach could involve a directed C-H activation strategy. While not directly reported for this specific substrate, recent advances in C4-selective functionalization of pyridines using a traceless directing group at C3 offer a promising avenue.[6] For instance, a carboxylic acid group at C3 has been used to direct C4-alkenylation. A similar strategy could potentially be adapted for carboxamidation.
Another plausible, though less direct, route could be inspired by the synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones. This would require the synthesis of a corresponding 2-pyrone and its subsequent conversion, which adds steps to the overall sequence.
Head-to-Head Comparison of the Synthetic Routes
| Feature | Multicomponent Synthesis (Route 1) | Sequential Synthesis (Route 2) |
| Efficiency | High (convergent, one-pot) | Moderate (multi-step) |
| Atom Economy | Excellent | Good |
| Scalability | Potentially high, but may require optimization | Generally good, with well-defined intermediates |
| Control & Predictability | Can be lower, with potential for side products | Higher, as each step can be individually optimized |
| Starting Material Availability | Readily available simple precursors | Requires synthesis of a functionalized intermediate |
| Key Challenges | Achieving the desired regiochemistry for the 4-carboxamide group directly. | Selective functionalization of the C4 position of the pyridone ring without affecting other reactive sites. |
Visualizing the Synthetic Pathways
Caption: Comparative overview of the multicomponent and sequential synthetic routes.
Conclusion and Future Perspectives
Both the multicomponent and sequential synthetic strategies present viable, yet distinct, pathways to 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide.
The multicomponent approach (Route 1) is highly attractive for its convergence and efficiency, making it ideal for the rapid generation of a library of analogs for initial biological screening. However, the direct and regioselective formation of the 4-carboxamide derivative in a one-pot reaction may require significant optimization of starting materials and reaction conditions.
The sequential synthesis (Route 2) offers a more controlled and predictable pathway. The synthesis of the 3-cyano-6-methyl-2-pyridone intermediate is well-established.[4] The key challenge lies in the subsequent C4-functionalization. While this step is more complex, it provides a more robust and potentially higher-yielding route for large-scale synthesis once the methodology is developed. Future research in the area of C-H activation and functionalization of pyridone rings will be critical in enhancing the efficiency of this approach.[5]
For researchers embarking on the synthesis of this and related compounds, the choice of route will depend on the specific goals of the project. For rapid access to the molecule for preliminary studies, the exploration of a multicomponent reaction is warranted. For a more robust and scalable synthesis, the development of a reliable C4-carboxamidation method for the pre-formed pyridone core represents a more strategic long-term investment.
References
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Shaabani, A., Ghasemi, E., & Ghadami, V. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(48), 31057-31085. Available from: [Link]
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Zdujić, M. V., Mijin, D. Ž., & Petrović, S. D. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita materijala, 60(3), 229-236. Available from: [Link]
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Abdelma Z., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(23), 8251. Available from: [Link]
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Tang, S., et al. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Available from: [Link]
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Fadda, A. A., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3169. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (Milrinone)
As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our professional responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, a compound also known as Milrinone (CAS No. 7214-87-1). This substance is used in pharmaceutical research and as a cardiotonic agent[1]. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why"
-
Pyridine Derivatives: These compounds can be toxic if inhaled, ingested, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys[2].
-
Nitrile (Cyano) Group: The cyano group (-CN) is a key structural feature. While this compound is an organic nitrile and may not readily release free cyanide, improper handling or mixing with strong acids could theoretically pose a risk. Wastes containing cyanide compounds are often classified as reactive or toxic[3].
-
Pharmaceutical Activity: As an active pharmaceutical ingredient (API), Milrinone is a selective phosphodiesterase inhibitor, and uncontrolled release into the environment can have ecotoxicological effects[4].
Given these characteristics, all waste containing this compound must be treated as hazardous chemical waste . It must never be disposed of down the drain or in regular trash[5].
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during waste handling, a stringent PPE and engineering control regimen is mandatory.
| Item | Specification | Rationale |
| Gloves | Nitrile or Butyl Rubber, changed frequently. | Prevents dermal absorption. Nitrile gloves are generally resistant to pyridine-related compounds[2][5]. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions or fine powders[2]. |
| Lab Coat | Standard, fully buttoned lab coat. | Prevents contamination of personal clothing[2]. |
| Ventilation | Certified Laboratory Chemical Fume Hood. | All waste handling and segregation procedures should be performed within a fume hood to minimize inhalation of aerosols or dust[2][6]. |
An emergency eyewash station and safety shower must be readily accessible within the work area[2][7].
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation at the point of generation—known as a Satellite Accumulation Area (SAA)—is the most critical step in the disposal process[8][9]. Never mix incompatible waste streams[8].
Protocol for Solid Waste (e.g., pure compound, contaminated consumables):
-
Designate a Container: Use a clearly labeled, sealable, and compatible container (e.g., high-density polyethylene - HDPE) for solid waste.
-
Collect Waste: Place contaminated items such as gloves, weigh boats, pipette tips, and paper towels directly into the designated solid hazardous waste container.
-
Seal Container: Keep the container securely capped at all times, except when adding waste[10]. This prevents the release of vapors and contamination.
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first item is added[10].
Protocol for Liquid Waste (e.g., experimental solutions, rinsates):
-
Designate a Container: Use a compatible, shatter-resistant, and leak-proof container (e.g., plastic-coated glass or HDPE) for liquid waste.
-
Segregate Solvents: Do not mix aqueous solutions with organic solvent waste. Maintain separate, clearly labeled containers for each[11].
-
Collect Waste: Carefully pour liquid waste into the appropriate container, using a funnel to prevent spills.
-
Rinsate Management: The first rinse of contaminated glassware should be collected as hazardous waste. Subsequent rinses may be considered non-hazardous, but institutional policies vary[12]. When in doubt, collect all rinsates as hazardous.
-
Seal and Label: Keep the container tightly sealed when not in use and ensure it is properly labeled with a hazardous waste tag detailing all components and their approximate concentrations[8].
Waste Container Selection and Labeling
Compliance with Environmental Protection Agency (EPA) and local regulations is mandatory.
-
Container Compatibility: Containers must be compatible with the waste. For pyridine-based compounds, glass or HDPE are suitable choices[5]. Avoid using food-grade containers[8].
-
Labeling: Each container in the SAA must be labeled with the words "Hazardous Waste" . The label must also clearly identify the contents, including the full chemical name ("4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-") and any solvents present, along with their relative percentages[8][13]. The accumulation start date should also be noted as per institutional policy.
Disposal Workflow and Decision-Making
The following diagram outlines the logical workflow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- waste.
Final Disposal Route
Once collected and properly labeled, the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or equivalent[10]. Laboratory personnel should never transport hazardous waste across campus or attempt to dispose of it themselves[10].
The ultimate disposal method is determined by licensed hazardous waste vendors in accordance with federal and state regulations[6]. For pyridine-containing wastes and many organic pharmaceutical compounds, high-temperature incineration in a permitted facility is the standard and most effective disposal method[14].
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS immediately.
-
Containment (for small spills): If you are trained and it is safe to do so, contain the spill.
-
Solid Spill: Gently cover with an absorbent material like sand or vermiculite. Avoid raising dust. Sweep the material into a designated hazardous waste container[2].
-
Liquid Spill: Use an inert absorbent material to contain and absorb the liquid. Place the used absorbent into a sealed container for disposal as hazardous waste[5][15].
-
-
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
-
Report: Report all spills to your supervisor and EHS, regardless of size.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the primary authority for waste management at your facility.
References
- Vertex AI Search. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Washington. (n.d.). Pyridine Standard Operating Procedure.
- American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (2025, December 19). Pyridine Safety Data Sheet.
- Fisher Scientific. (2024, February 11). Pyridine-4-carboxaldoxime Safety Data Sheet.
- University of Southampton. (n.d.). Disposal of Chemical Waste.
- Fisher Scientific. (2025, December 22). 4-Pyridinecarboxamide Safety Data Sheet.
- Fisher Scientific. (2024, March 29). Pyridine-2-carboxamide Safety Data Sheet.
- Eddeb, L., et al. (n.d.). Disposition of milrinone in patients after cardiac surgery. PubMed.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Pfizer. (n.d.). Milrinone Lactate Injection Prescribing Information.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- NHS Scotland. (2023, August 14). Milrinone (Critical Care Formulary). Right Decisions.
- National Center for Biotechnology Information. (n.d.). Milrinone. StatPearls.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isonicotinamide, 99%.
- Human Metabolome Database. (2006, August 13). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194).
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A Researcher's Guide to the Safe Handling of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
As a novel compound at the forefront of research, 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- demands a rigorous and informed approach to laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this guide provides a comprehensive operational and safety plan by analyzing its constituent chemical moieties: the cyanopyridine and the pyridinecarboxamide functionalities. This document is intended to empower researchers, scientists, and drug development professionals with the essential knowledge for safe handling, from initial risk assessment to final disposal.
Hazard Analysis: A Tale of Two Moieties
The toxicological profile of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- can be inferred from its structural components. The presence of both a cyano group on a pyridine ring and a carboxamide group necessitates caution.
-
The Cyanopyridine Core: Compounds like 3-cyanopyridine are known to be harmful if swallowed and can be absorbed through the skin.[1][2] A significant hazard is the potential for causing serious eye damage or irritation.[1][3][4] Inhalation may also lead to respiratory irritation.[5] Of critical note, combustion of cyanopyridines can release highly toxic hydrogen cyanide gas.[2]
-
The Pyridinecarboxamide Functionality: Isomers such as 4-Pyridinecarboxamide (Isonicotinamide) are documented irritants, causing skin and serious eye irritation.[6][7][8] They may also provoke respiratory tract irritation upon inhalation of dust or aerosols.[6][8]
Given this composite hazard profile, it is imperative to treat 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn over goggles when a splash hazard exists (e.g., handling solutions, large quantities). | Protects against accidental splashes of solutions or contact with airborne solid particles, which could cause serious eye damage.[4][9] |
| Hand Protection | Chemically resistant, impervious gloves such as butyl rubber.[10][11] Nitrile gloves may offer splash protection but should be changed immediately upon contamination. | Prevents dermal absorption, a known risk for cyanopyridines.[1] Always inspect gloves for tears or holes before use and use proper glove removal technique to avoid contaminating your skin.[9] |
| Body Protection | A fully-buttoned laboratory coat. | Provides a barrier against incidental contact with skin on the arms and torso.[10][12] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a certified chemical fume hood, if ventilation is poor, or if dust generation is unavoidable.[9] | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[6][8] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe experimental environment. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[9][12]
Step 1: Preparation and Pre-Handling
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before introducing the compound, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on all required PPE (lab coat, gloves, and safety goggles) before approaching the fume hood.
Step 2: Weighing and Solution Preparation (Inside Fume Hood)
-
Minimize Dust: Handle the solid compound gently to avoid creating airborne dust. Use a micro-spatula for transfers.
-
Tared Weighing: Place a weigh boat on the analytical balance within the fume hood. Tare the balance. Carefully add the desired amount of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-.
-
Dissolution: Add the solid to your chosen reaction vessel or flask. Slowly add the solvent, ensuring the container is aimed away from your face. If necessary, cap and gently swirl or stir to dissolve.
Step 3: Post-Handling and Decontamination
-
Clean Up: Using a disposable scoop or paper, carefully collect any residual solid. Wipe down the balance and surrounding surfaces within the fume hood with a solvent-dampened towel (e.g., 70% ethanol), ensuring compatibility with all materials.
-
Initial Waste Disposal: Place all contaminated disposable items (weigh boats, wipes, gloves) into a designated, clearly labeled hazardous waste bag inside the fume hood.[9]
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of the target compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.[3]
-
Spill: For a minor spill within a fume hood, gently cover the spill with an absorbent material to avoid raising dust.[9] Wearing appropriate PPE, collect the material into a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[10]
Disposal Plan: Managing the Lifecycle
Proper waste management is a non-negotiable aspect of laboratory safety.
-
Solid and Liquid Chemical Waste: All waste containing 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, whether in solid form or in solution, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10] The label should include the chemical name and associated hazards.
-
Contaminated PPE and Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[9] Do not discard these items in the regular trash.
-
Regulatory Compliance: All waste disposal must be conducted through your institution's official hazardous waste management program, in strict accordance with local, state, and federal regulations.[9][10]
By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
-
Evaluation of acute toxic effect of 3-cyanopyridine. Medycyna Pracy. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
SAFETY DATA SHEET - Pyridine-4-carboxaldoxime. Fisher Scientific. [Link]
-
Isonicotinamide. PubChem, National Institutes of Health. [Link]
-
3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. U.S. Environmental Protection Agency. [Link]
-
N1-Methyl-4-pyridone-3-carboxamide. Human Metabolome Database. [Link]
-
Material Safety Data Sheet - Isonicotinamide, 99%. Cole-Parmer. [Link]
-
3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. PubChem, National Institutes of Health. [Link]
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4-Pyridinecarboxamide. NIST WebBook. [Link]
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4-Pyridinecarboxamide. NIST WebBook. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
